Chlorodimethyl(2-phenylethyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-(2-phenylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQHOJYUBTWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066166 | |
| Record name | Chlorodimethyl(2-phenylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17146-08-6 | |
| Record name | [2-(Chlorodimethylsilyl)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17146-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-(chlorodimethylsilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethyl(2-phenylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(2-phenylethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYLDIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDK452N7CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Chlorodimethyl(2-phenylethyl)silane" properties and specifications
An In-Depth Technical Guide to Chlorodimethyl(2-phenylethyl)silane
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile organosilane reagent. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, synthesis, and key applications, with a particular focus on its role as a protecting group in complex organic synthesis. Safety protocols, analytical characterization, and detailed experimental procedures are also presented to ensure both efficacy and safety in laboratory and industrial settings.
Introduction and Strategic Importance
This compound, also known as phenylethyldimethylchlorosilane, is a valuable organosilicon compound widely utilized in organic chemistry.[1] Its unique structure, featuring a reactive chlorosilyl group and a stable phenylethyl moiety, makes it an important reagent, particularly as a protecting group for alcohols and other sensitive functionalities in multi-step syntheses.[2][3] The strategic selection of a protecting group is a cornerstone of modern synthetic chemistry, preventing unwanted side reactions and enabling the selective transformation of complex molecules.[4][5] This guide will elucidate the specific advantages and applications of this compound in this context.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key specifications for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 17146-08-6 | |
| Molecular Formula | C₁₀H₁₅ClSi | [1] |
| Molecular Weight | 198.76 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | 0.997 g/mL at 25 °C | |
| Boiling Point | 57 °C at 0.03 mmHg | |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Refractive Index | n20/D 1.509 (lit.) | [7][8] |
| Solubility | Miscible with tetrahydrofuran, ether, and hexane. Reacts with water. | [7] |
Synthesis and Manufacturing Insights
The synthesis of chlorosilanes is a well-established industrial process. While specific proprietary methods may vary, a common route to compounds like this compound involves the hydrosilylation of styrene with a suitable chlorosilane, such as chlorodimethylsilane, in the presence of a catalyst.
Another general approach for creating tetraorganosilanes involves the nucleophilic substitution of chlorosilanes with organometallic reagents, such as Grignard reagents.[9] For instance, the reaction of dichlorodimethylsilane with phenylethylmagnesium bromide would yield the desired product. The choice of solvent, temperature, and catalyst are critical parameters that influence the yield and purity of the final product.[9]
Caption: Generalized workflow for the synthesis of this compound.
Key Applications in Organic Synthesis and Drug Development
The primary utility of this compound in research and drug development lies in its function as a silylating agent to protect hydroxyl groups.[2] Organosilanes, in general, are indispensable tools in modern organic synthesis, serving as protecting groups, reducing agents, and intermediates in cross-coupling reactions.[2][10]
Silyl Ether Formation as a Protective Strategy
The phenylethyldimethylsilyl group is particularly useful for the protection of alcohols. The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom, displacing the chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as imidazole or triethylamine, to neutralize the HCl byproduct.
The resulting silyl ether is stable under a wide range of reaction conditions, including basic, nucleophilic, and organometallic reactions.[5] This stability allows for chemical transformations on other parts of a complex molecule without affecting the protected hydroxyl group.
Caption: Protection of an alcohol and subsequent deprotection.
Deprotection Strategies
A key advantage of silyl protecting groups is the ability to remove them under mild and specific conditions. The silicon-oxygen bond of the silyl ether is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction to completion, regenerating the original alcohol with high yield.
Analytical Characterization
To ensure the quality and purity of this compound, several analytical techniques are employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and identifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The characteristic peaks of the phenylethyl and dimethylsilyl groups provide a definitive fingerprint of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of the Si-Cl bond and the aromatic C-H bonds.
Safety, Handling, and Storage
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical goggles or a face shield are mandatory.[11]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.[11]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required.[11]
-
Respiratory Protection: If working outside of a fume hood or in case of a spill, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary.[11][12]
Handling and Storage:
-
The compound is moisture-sensitive and reacts with water, so it should be stored under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][14]
-
In case of a spill, use an absorbent material to collect the substance and dispose of it as hazardous waste.[11]
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a step-by-step method for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DCM.
-
Add imidazole to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude silyl ether.
-
If necessary, purify the product by flash column chromatography on silica gel.
References
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Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE Safety Data Sheet. [Link]
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Gelest, Inc. sic2295.0 - ((chloromethyl)phenylethyl)dimethylchlorosilane. [Link]
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Organic Syntheses. (chloromethyl)dimethylphenylsilane. [Link]
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Lookchem. Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
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NISCAIR. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
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Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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A Comprehensive Technical Guide to Chlorodimethyl(2-phenylethyl)silane (CAS 17146-08-6): Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of Chlorodimethyl(2-phenylethyl)silane, CAS number 17146-08-6, a versatile organosilicon compound. The document delineates its fundamental physicochemical properties, outlines a robust synthetic methodology via catalytic hydrosilylation, and explores its primary applications as a sterically hindered silylating agent for chemical protection strategies and as a surface modification agent. The narrative is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and practical, field-proven insights into the handling and application of this reagent. All protocols and mechanistic discussions are supported by authoritative references to ensure scientific integrity and reproducibility.
Part 1: Core Compound Profile and Safety Mandates
This compound is a bifunctional molecule featuring a highly reactive chlorosilyl moiety and a non-polar phenylethyl tail. This unique structure makes it a valuable intermediate in organic synthesis and materials science. The reactivity is dominated by the silicon-chlorine bond, which is susceptible to nucleophilic attack, while the phenylethyl group provides significant steric bulk and influences the solubility and stability of its derivatives.
Physicochemical Data
The essential properties of this compound are summarized below for quick reference. These parameters are critical for designing experimental conditions, particularly for purification and handling.
| Property | Value | Source(s) |
| CAS Number | 17146-08-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅ClSi | [1][2] |
| Molecular Weight | 198.76 g/mol | [1][2] |
| Appearance | Transparent Liquid | [4] |
| Density | 0.997 g/mL at 25 °C | [1] |
| Boiling Point | 57 °C at 0.03 mmHg | [1] |
| Refractive Index (n²⁰/D) | 1.5185 | [3] |
| Flash Point | 102 °C (215.6 °F) - Closed Cup | [1] |
| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents | [3][5] |
Hazard Analysis and Safe Handling Protocols
This compound is classified as a corrosive substance and requires stringent handling procedures. Its primary hazard stems from its high reactivity towards moisture.
-
Hazard Identification: The compound is designated with the GHS05 pictogram for corrosion.[1] It causes severe skin burns and serious eye damage (H314, H318).[2][6]
-
Reactivity Hazard: Upon contact with water, moisture, or protic solvents (e.g., alcohols), it readily hydrolyzes to liberate corrosive hydrogen chloride (HCl) gas and the corresponding silanol, which can self-condense into a disiloxane.[5][7] This reaction is exothermic and can generate pressure in a closed container.
-
Required Personal Protective Equipment (PPE): All manipulations must be conducted within a certified fume hood. Mandatory PPE includes a face shield and safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a flame-retardant lab coat.[1][5]
-
Storage Conditions: The reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[5]
Part 2: Synthesis Methodology: Catalytic Hydrosilylation
The most efficient and atom-economical approach for synthesizing this compound is the transition-metal-catalyzed hydrosilylation of styrene with chlorodimethylsilane.[8][9] This method provides direct access to the target molecule with high regioselectivity, typically favoring the anti-Markovnikov product.
Causality of Method Selection
Catalytic hydrosilylation is preferred over classical methods, such as Grignard reactions, for several reasons:
-
Atom Economy: It is an addition reaction where all atoms of the reactants are incorporated into the final product, generating no byproducts.[8]
-
High Selectivity: Modern catalysts, particularly platinum-based systems like Karstedt's catalyst, offer excellent control over regioselectivity, yielding the linear β-isomer almost exclusively.[10]
-
Mild Conditions: The reaction can often be performed under mild thermal conditions, preserving sensitive functional groups.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure on a laboratory scale. All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere.
-
Reactor Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser with an inert gas inlet (N₂ or Ar), a pressure-equalizing dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with styrene (1.0 eq) and a solution of Karstedt's catalyst (10-20 ppm Pt) in anhydrous toluene.
-
Reactant Addition: Add chlorodimethylsilane (1.1 eq) to the dropping funnel.
-
Reaction Initiation: While stirring the flask contents, add the chlorodimethylsilane dropwise to the styrene solution. An exotherm is often observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by GC-MS or ¹H NMR by analyzing aliquots for the disappearance of the vinyl protons of styrene.
-
Work-up and Isolation: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon. The solvent and any excess chlorodimethylsilane are removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation (e.g., at ~57 °C / 0.03 mmHg) to yield this compound as a clear, colorless liquid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is governed by the electrophilic nature of the silicon atom and the lability of the Si-Cl bond.
Nucleophilic Substitution at Silicon
The Si-Cl bond is highly polarized and readily undergoes nucleophilic substitution. This is the foundational reaction for its use as a silylating agent.[11] The general mechanism involves the attack of a nucleophile (e.g., an alcohol, amine, or enolate) on the silicon center, proceeding through a trigonal bipyramidal transition state, followed by the expulsion of a chloride ion. A tertiary amine base like triethylamine or imidazole is typically added to scavenge the HCl byproduct.
Caption: General mechanism of nucleophilic substitution at the silicon center.
Part 4: Key Applications in Research and Development
The Dimethyl(2-phenylethyl)silyl (DPEPS) Protecting Group
In multi-step organic synthesis, protecting groups are essential for masking reactive functionalities.[12][13] Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and tunable stability.[14] The DPEPS group, introduced using this compound, offers a unique profile.
-
Expert Insight: The DPEPS group combines the moderate steric bulk of the dimethylsilyl core with the larger, non-polar phenylethyl substituent. This makes it significantly more stable to acidic conditions than a simple trimethylsilyl (TMS) group, yet it remains readily cleavable with fluoride-based reagents. Its stability profile can be positioned between that of triethylsilyl (TES) and the more robust tert-butyldimethylsilyl (TBDMS) groups, providing an additional level of orthogonal selectivity in complex syntheses.
Protocol 4.1.1: Protection of a Primary Alcohol with the DPEPS Group
-
Setup: In an inert atmosphere flask, dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM).
-
Silylation: Cool the solution to 0 °C. Add this compound (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting DPEPS ether by flash column chromatography on silica gel.
Protocol 4.1.2: Deprotection of a DPEPS Ether
-
Setup: Dissolve the DPEPS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Cleavage: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).
-
Reaction: Stir at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, quench with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the deprotected alcohol by flash column chromatography.
Surface Modification and Coupling Agent
The reactive Si-Cl bond allows for the covalent grafting of the DPEPS moiety onto hydroxyl-terminated surfaces like glass, silica, and metal oxides.[15][16] This process transforms a hydrophilic, polar surface into a hydrophobic, non-polar one defined by the exposed phenylethyl groups.
-
Trustworthiness: This self-assembled monolayer (SAM) formation is a self-validating system. Successful modification can be confirmed by measuring the change in surface contact angle with water—a significant increase indicates the successful grafting of the hydrophobic layer. This technique is crucial in fabricating specialized chromatography phases, anti-fouling coatings, and microelectronic devices.[17][18]
References
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Murakami, K., Yorimitsu, H., & Oshima, K. SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. [Link][19]
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PubChem. Phenethyldimethylchlorosilane. National Institutes of Health. [Link][2]
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Gelest. SAFETY DATA SHEET ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. Amazon S3. [Link][20]
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Gelest. SAFETY DATA SHEET ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE. [Link][5]
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INNO Specialty Chemicals. Chloro(dimethyl)silane: A Key Intermediate for the Silicon-Based Chemical Industry. [Link][11]
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NISCAIR. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
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Scientific Spectator. Silica-supported Karstedt-type catalyst for hydrosilylation reactions. [Link][10]
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NIH. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. [Link][9]
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ResearchGate. (PDF) Chemistry and Applications of Organosilanes – An Overview. [Link][16]
-
IMPAG. Organofunctional silanes in the application of coatings. [Link][18]
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An In-depth Technical Guide to Chlorodimethyl(2-phenylethyl)silane
This guide provides a comprehensive technical overview of Chlorodimethyl(2-phenylethyl)silane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of its properties, synthesis, and applications.
Core Molecular and Physical Properties
This compound, also known as chlorodimethylphenethylsilane, is a bifunctional molecule featuring a reactive chlorosilyl group and a stable phenylethyl organic moiety. This dual nature is the foundation of its utility in chemical synthesis and materials science. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅ClSi | |
| Linear Formula | C₆H₅CH₂CH₂Si(CH₃)₂Cl | |
| Molecular Weight | 198.76 g/mol | |
| CAS Number | 17146-08-6 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.997 g/mL at 25 °C | |
| Boiling Point | 57 °C at 0.03 mmHg | |
| Flash Point | 102 °C (215.6 °F) | |
| InChI Key | SBBQHOJYUBTWCW-UHFFFAOYSA-N |
The key to its reactivity lies in the silicon-chlorine (Si-Cl) bond, which is highly susceptible to nucleophilic attack. It readily hydrolyzes in the presence of water to form silanols (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds.[2] This reactivity makes it a potent agent for surface modification and as a chemical intermediate.
Synthesis: A Mechanistic Perspective
The most common and industrially scalable method for synthesizing this compound is the hydrosilylation of styrene with chlorodimethylsilane (H-Si(CH₃)₂Cl). This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of styrene.
The choice of catalyst is paramount for controlling the reaction's regioselectivity. While various transition metal complexes can be used, platinum-based catalysts like Karstedt's catalyst or Speier's catalyst (H₂PtCl₆) are frequently employed.[3] These catalysts typically favor the anti-Markovnikov addition, yielding the desired β-adduct (2-phenylethyl) isomer over the α-adduct (1-phenylethyl) isomer.[4] This selectivity is crucial as the β-adduct is generally more stable and desirable for subsequent applications.
Experimental Protocol: Synthesis via Hydrosilylation
-
System Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire system must be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the chlorosilane reactants and products.
-
Reagent Charging: The flask is charged with styrene and a catalytic amount of a platinum catalyst (e.g., a few drops of Karstedt's catalyst solution).
-
Reaction Execution: Chlorodimethylsilane is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Monitoring and Completion: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the styrene vinyl protons.
-
Work-up and Purification: Upon completion, the crude product is purified by vacuum distillation to remove the catalyst and any high-boiling point side products. The final product is a clear, colorless liquid.[1]
Causality: The inert atmosphere is non-negotiable; moisture leads to the formation of disiloxanes, reducing yield and complicating purification. The anti-Markovnikov selectivity arises from the steric hindrance and electronic effects governed by the platinum catalyst during the formation of the metal-hydride intermediate and subsequent insertion of the alkene.[3]
Core Applications in Research and Development
The bifunctional nature of this compound makes it a versatile tool in both materials science and synthetic chemistry.
Surface Modification and Coupling Agent
Organofunctional silanes are molecular bridges that chemically bond organic materials to inorganic substrates.[5] this compound excels in this role, particularly for modifying surfaces like glass (SiO₂), metals, and other mineral fillers.
The mechanism proceeds in two stages:
-
Hydrolysis: The Si-Cl bond rapidly hydrolyzes in the presence of surface moisture to form a reactive silanol intermediate (C₆H₅CH₂CH₂Si(CH₃)₂OH).
-
Condensation: The silanol condenses with hydroxyl (-OH) groups on the inorganic substrate, forming stable, covalent Si-O-Substrate bonds. Lateral condensation between adjacent silanol molecules can also occur, creating a cross-linked siloxane (Si-O-Si) network on the surface.[2]
This process transforms a hydrophilic, inorganic surface into a hydrophobic one, decorated with phenylethyl groups. This functionalized surface can improve the dispersion of fillers in a polymer matrix, enhance adhesion for coatings and sealants, and create tailored interfaces for chromatography or sensor applications.[6]
Silylating Agent in Organic Synthesis
In organic synthesis, the chlorosilyl group is used to introduce a dimethyl(2-phenylethyl)silyl protecting group onto molecules with active hydrogens, most commonly alcohols.[7] The reaction of an alcohol (R'-OH) with this compound, typically in the presence of a non-nucleophilic base like triethylamine or imidazole, yields a stable silyl ether (R'-O-Si(CH₃)₂(CH₂CH₂C₆H₅)).[8]
Why this protecting group? The choice of a silyl protecting group is a balance between ease of installation, stability under various reaction conditions, and ease of removal (deprotection). The phenylethylsilyl group offers moderate steric bulk and is stable to a range of non-acidic and non-fluoride conditions. Deprotection is typically achieved using fluoride ion sources (e.g., TBAF) or acidic conditions.
Experimental Protocol: Silylation of a Primary Alcohol
-
Setup: In a dry flask under nitrogen, dissolve the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a slight excess (e.g., 1.1 equivalents) of a base such as triethylamine.
-
Silylation: Slowly add one equivalent of this compound to the stirred solution at 0 °C or room temperature.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting alcohol is consumed, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude silyl ether, which can be further purified by column chromatography.
Relevance in Drug Development and Medicinal Chemistry
While the reactive Si-Cl bond makes this compound itself unsuitable as a therapeutic agent, its role as a synthetic intermediate is highly relevant. The field of medicinal chemistry is increasingly recognizing the value of incorporating silicon into drug-like scaffolds.[9]
Strategic Advantages of Organosilicon Compounds:
-
Bioisosterism: Replacing a carbon atom with a silicon atom (a "sila-substitution") can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[9]
-
Drug Delivery: The controlled hydrolysis of silyl ethers can be exploited for prodrug strategies, enabling targeted drug release.[10] Furthermore, organosilicon compounds are used to create biocompatible materials for drug carriers like nanoparticles and microcapsules, improving drug stability and enabling controlled release.[11][12]
-
Synthetic Building Blocks: This specific silane serves as a precursor to more complex, stable organosilicon molecules that can be incorporated into pharmacologically active compounds. The phenylethyl moiety itself is a common structural feature in many pharmaceuticals.
The incorporation of silicon provides a unique opportunity to fine-tune the properties of bioactive molecules, potentially leading to enhanced potency and improved pharmacological profiles.[13]
Safety and Handling
As a reactive chlorosilane, this compound presents significant hazards.
-
Corrosivity: It causes severe skin burns and serious eye damage.
-
Moisture Sensitivity: It reacts with water and moisture, releasing hydrochloric acid (HCl), which is corrosive and toxic.[1]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere in a cool, dry place away from moisture and incompatible materials.
Conclusion
This compound is a valuable and versatile reagent whose utility stems from its dual functionality. For materials scientists, it is a powerful tool for tailoring surface properties and creating robust composite materials. For synthetic chemists and drug development professionals, it serves as a key protecting group and a synthetic intermediate for accessing novel organosilicon molecules with potentially enhanced therapeutic properties. A thorough understanding of its reactivity and handling requirements is essential for leveraging its full potential in a research and development setting.
References
-
KBR. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. [Link]
-
RSC Publishing. The role of silicon in drug discovery: a review. [Link]
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ZM Silane Limited. Organosilicon Compounds | Silane Silicone Manufacturer. [Link]
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ACS Publications. Organosilicon Molecules with Medicinal Applications. [Link]
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Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
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ACS Publications. Organosilicon Molecules with Medicinal Applications. [Link]
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LookChem. Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
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Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. [Link]
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PubChem - NIH. (2-Phenylethyl)trichlorosilane | C8H9Cl3Si | CID 70327. [Link]
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ACS Publications. Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. [Link]
-
ResearchGate. Types of silane and their applications. [Link]
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ResearchGate. Derivatization of hydrosilanes. Reaction conditions: [a] Styrene.... [Link]
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ResearchGate. Hydrosilylation of styrene with various hydrosilanes or siloxanes.... [Link]
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Sci-Hub. Steric effects in hydrosilylation of styrene. [Link]
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ZMsilane. Functional Silanes. [Link]
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Surface Science and Technology. Understanding Silane Functionalization. [Link]
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SDC Technologies. Organo-Functional Silanes. [Link]
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Scientific Spectator. Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds. [Link]
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Gelest. General Silylation Procedures. [Link]
-
ResearchGate. Silylating Agents. [Link]
Sources
- 1. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]
- 2. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 3. Sci-Hub. Steric effects in hydrosilylation of styrene / Collection of Czechoslovak Chemical Communications, 1980 [sci-hub.red]
- 4. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
Spectral Analysis of Chlorodimethyl(2-phenylethyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethyl(2-phenylethyl)silane (CAS No. 17146-08-6) is a bifunctional organosilane molecule of significant interest in synthetic chemistry and materials science.[1] Its structure, featuring a reactive chlorosilyl group and a phenylethyl moiety, allows for its use as a versatile reagent for introducing the dimethyl(2-phenylethyl)silyl group onto various substrates. This can be particularly useful in modifying surfaces, protecting functional groups in complex organic syntheses, or as a building block for more elaborate molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is important to note that comprehensive, publicly available experimental spectra for this specific compound are limited. Therefore, this guide will leverage spectral data from the closely related analog, dimethylphenyl(2-phenylethyl)silane, to provide a robust, predictive analysis based on established spectroscopic principles.
Molecular Structure and its Spectroscopic Implications
The structure of this compound dictates the expected spectral features. The key components are the phenyl ring, the ethyl bridge, and the dimethylchlorosilyl group. Each of these fragments will give rise to characteristic signals in the NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predictive ¹H NMR Analysis
Based on the known spectrum of dimethylphenyl(2-phenylethyl)silane, we can predict the ¹H NMR spectrum of this compound.[2] The primary difference will be the electronic effect of the chlorine atom versus a phenyl group on the silicon center. Chlorine is more electronegative than a phenyl group, which will lead to a general downfield shift for protons closer to the silicon atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |
| Si-CH₃ | ~0.4 - 0.6 | Singlet | 6H | The two methyl groups are equivalent and will appear as a sharp singlet. The electronegative chlorine atom will cause a downfield shift compared to a phenyl-substituted silane. |
| Si-CH₂- | ~1.0 - 1.2 | Triplet | 2H | These protons are adjacent to the other CH₂ group and will appear as a triplet. The proximity to the silicon atom and the electron-withdrawing chlorine will result in a downfield shift. |
| -CH₂-Ph | ~2.6 - 2.8 | Triplet | 2H | These benzylic protons will be a triplet due to coupling with the adjacent CH₂ group. Their chemical shift will be similar to that in the phenyl analog. |
| C₆H₅ | ~7.1 - 7.3 | Multiplet | 5H | The aromatic protons of the phenyl group will appear as a complex multiplet in their characteristic region. |
Predictive ¹³C NMR Analysis
Similarly, the ¹³C NMR spectrum can be predicted. The electronegativity of the chlorine atom will have a notable effect on the chemical shifts of the carbon atoms closest to the silicon.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| Si-CH₃ | ~ -1 to 2 | The methyl carbons attached to silicon will be shifted slightly downfield compared to a phenyl-substituted analog due to the inductive effect of the chlorine. |
| Si-CH₂- | ~18 - 21 | This carbon is directly attached to the silyl group and will be influenced by the chlorine atom. |
| -CH₂-Ph | ~29 - 32 | The benzylic carbon's chemical shift will be less affected by the substituent on the silicon and should be in a similar position to the phenyl analog. |
| Aromatic C (quaternary) | ~144 | The carbon of the phenyl ring attached to the ethyl group. |
| Aromatic CH | ~125 - 129 | The protonated carbons of the phenyl ring. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=C stretch (aromatic) | 1600, 1495, 1450 | Medium-Strong |
| Si-CH₃ deformation | ~1250 | Strong |
| Si-C stretch | 850 - 750 | Strong |
| C-H out-of-plane bend (aromatic) | 750 - 700 and ~700 | Strong (monosubstituted) |
| Si-Cl stretch | ~550 - 450 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and then the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.
Predictive Mass Spectrum Analysis (Electron Ionization - EI)
Upon electron ionization, this compound will undergo fragmentation. The predicted fragmentation pattern is key to confirming the structure.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (198.76 g/mol ) should be observable, though it may be of low intensity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks.
-
Key Fragments:
-
[M - CH₃]⁺ (m/z ~183): Loss of a methyl group is a common fragmentation pathway for organosilanes.
-
[M - Cl]⁺ (m/z ~163): Loss of the chlorine atom.
-
[Si(CH₃)₂Cl]⁺ (m/z ~93): Cleavage of the Si-C bond of the ethyl chain. This fragment will also show the characteristic chlorine isotopic pattern.
-
[C₈H₉]⁺ (tropylium ion, m/z 91): A very common and stable fragment in compounds containing a benzyl group, resulting from cleavage of the bond between the two ethyl carbons.
-
[C₆H₅CH₂CH₂]⁺ (m/z 105): The phenylethyl cation.
-
Sources
An In-Depth Technical Guide to the Synthesis of Chlorodimethyl(2-phenylethyl)silane
Abstract
Chlorodimethyl(2-phenylethyl)silane is a key organosilicon intermediate utilized in a variety of applications, from the synthesis of functionalized polymers and materials to its role as a versatile reagent in organic chemistry. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, designed for researchers, chemists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of the two most prominent synthetic routes: the catalytic hydrosilylation of styrene and the Grignard reagent-mediated alkylation of dichlorodimethylsilane. This document emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and critical safety information to ensure both successful synthesis and safe laboratory practice.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₅ClSi, is a bifunctional molecule featuring a reactive chlorosilyl group and a phenylethyl substituent. The presence of the Si-Cl bond allows for facile nucleophilic substitution, making it an excellent precursor for the introduction of the dimethyl(2-phenylethyl)silyl moiety into a wide range of organic and inorganic substrates. This functional group can impart desirable properties such as increased lipophilicity, thermal stability, or serve as a protecting group. Its applications are found in the preparation of chromatography stationary phases, as a derivatizing agent, and in the synthesis of complex molecules.
Synthetic Strategies: A Comparative Analysis
Two primary strategies dominate the synthesis of this compound. The choice between these methods often depends on factors such as available starting materials, desired purity, scale, and tolerance for potential side products.
-
Catalytic Hydrosilylation: This is arguably the most elegant and atom-economical approach. It involves the direct addition of the Si-H bond of chlorodimethylsilane across the double bond of styrene. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.[1]
-
Grignard Reagent Alkylation: A classic organometallic approach, this method involves the reaction of a pre-formed 2-phenylethylmagnesium halide (a Grignard reagent) with an excess of dichlorodimethylsilane.[2]
| Feature | Catalytic Hydrosilylation | Grignard Reagent Alkylation |
| Starting Materials | Styrene, Chlorodimethylsilane | 2-Phenylethyl halide, Magnesium, Dichlorodimethylsilane |
| Atom Economy | High (addition reaction) | Moderate (generates MgCl₂) |
| Key Challenge | Regioselectivity (α- vs. β-addition) | Controlling reactivity (mono- vs. di-alkylation) |
| Catalyst | Required (e.g., Platinum complexes) | Not required |
| Reaction Conditions | Typically mild to moderate heat | Often requires initiation and careful temperature control |
Primary Synthetic Route: Catalytic Hydrosilylation of Styrene
The platinum-catalyzed hydrosilylation of styrene with chlorodimethylsilane is a highly efficient method for forming the carbon-silicon bond.[3]
Mechanistic Insights
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[4] This catalytic cycle involves:
-
Oxidative Addition: The hydrosilane (chlorodimethylsilane) oxidatively adds to the platinum(0) catalyst.
-
Olefin Coordination: The alkene (styrene) coordinates to the platinum center.
-
Migratory Insertion: The alkene inserts into the platinum-hydride bond. This step is crucial as it determines the regioselectivity of the product.
-
Reductive Elimination: The desired alkylsilane product is reductively eliminated, regenerating the platinum(0) catalyst.[4]
A critical aspect of styrene hydrosilylation is regioselectivity . The addition can result in two possible isomers:
-
β-isomer (anti-Markovnikov): The desired this compound, where the silicon atom attaches to the terminal carbon of the original double bond.
-
α-isomer (Markovnikov): 1-Phenyl-1-(chlorodimethylsilyl)ethane, where the silicon atom attaches to the internal carbon.
While platinum catalysts generally favor the formation of the linear β-isomer, the α-isomer can be a significant byproduct depending on the specific catalyst and reaction conditions.[1][5]
Experimental Protocol
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Chlorodimethylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene
-
Anhydrous toluene (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. The entire apparatus is purged with argon.
-
Reagent Charging: The flask is charged with freshly distilled styrene (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: A small amount of Karstedt's catalyst (typically 10-20 ppm relative to styrene) is added to the stirred solution.
-
Silane Addition: The dropping funnel is charged with chlorodimethylsilane (1.1 eq). The silane is then added dropwise to the styrene solution at a rate that maintains the reaction temperature between 40-60°C. The reaction is mildly exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR by observing the disappearance of the vinyl protons of styrene. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Once the reaction is complete, the solvent and any excess chlorodimethylsilane are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Workflow Visualization
Caption: Workflow for the hydrosilylation synthesis.
Alternative Synthetic Route: Grignard Reagent Alkylation
This method relies on the nucleophilic character of the Grignard reagent to displace a chloride ion from dichlorodimethylsilane.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the 2-phenylethylmagnesium chloride on the electrophilic silicon atom of dichlorodimethylsilane. A key challenge is to control the stoichiometry to favor mono-alkylation. Using an excess of dichlorodimethylsilane helps to minimize the formation of the di-substituted product, bis(2-phenylethyl)dimethylsilane. The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (THF), which is essential for stabilizing the Grignard reagent.[2][6]
Experimental Protocol
Materials:
-
2-Phenylethyl chloride or bromide
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Dichlorodimethylsilane
-
Anhydrous diethyl ether or THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Grignard Formation: A flame-dried, three-necked flask is fitted with a condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A solution of 2-phenylethyl chloride (1.0 eq) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the halide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining halide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Silane: A separate, larger flame-dried flask is charged with an excess of dichlorodimethylsilane (3-4 eq) and anhydrous diethyl ether, and cooled in an ice bath.
-
Grignard Addition: The freshly prepared Grignard reagent is transferred via cannula or dropping funnel to the cold, stirred solution of dichlorodimethylsilane. This is a "reverse addition" which helps to minimize the formation of the di-substituted byproduct.[2]
-
Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered under an inert atmosphere to remove the magnesium chloride salts.
-
Purification: The solvent and excess dichlorodimethylsilane are removed from the filtrate by distillation. The remaining crude product is then carefully purified by vacuum distillation.
Workflow Visualization
Caption: Workflow for the Grignard synthesis route.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product. Spectroscopic data for a closely related compound, dimethylphenyl(2-phenylethyl)silane, provides a reference for the expected signals.[7]
-
¹H NMR (in CDCl₃):
-
δ ~7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~2.6-2.7 ppm (m, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
-
δ ~1.1-1.2 ppm (m, 2H): Methylene protons adjacent to the silicon atom (Si-CH₂-).
-
δ ~0.4 ppm (s, 6H): Methyl protons on the silicon atom (Si-(CH₃)₂).
-
-
¹³C NMR (in CDCl₃):
-
δ ~144-145 ppm: Quaternary aromatic carbon.
-
δ ~128-129 ppm: Aromatic CH carbons.
-
δ ~125-126 ppm: Aromatic CH carbon.
-
δ ~30 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).
-
δ ~18 ppm: Methylene carbon adjacent to the silicon atom (Si-CH₂-).
-
δ ~ -3 to -4 ppm: Methyl carbons on the silicon atom (Si-CH₃).
-
-
Mass Spectrometry (GC-MS): Will show the molecular ion peak and characteristic fragmentation patterns.
Safety & Handling
Chlorosilanes are hazardous chemicals that require careful handling in a well-ventilated fume hood.[8][9]
-
Corrosivity: Chlorosilanes react readily with moisture, including humidity in the air, to produce corrosive and toxic hydrogen chloride (HCl) gas.[10] This reaction is vigorous with liquid water.
-
Health Hazards: Vapors and liquids are corrosive to the skin, eyes, and respiratory tract.[8][11] Inhalation can cause severe irritation and damage. Direct contact with eyes can cause severe burns and potential loss of sight.[8]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate gloves (e.g., rubber gloves), and a lab coat.[11]
-
Fire Hazard: While this compound itself is not highly flammable, the starting materials like chlorodimethylsilane and ether solvents are. All operations should be conducted away from ignition sources. Use CO₂ or dry chemical fire extinguishers for small fires; do not use water.[10]
-
Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning up. Do not use water.
Conclusion
The synthesis of this compound can be effectively achieved through two primary methods: catalytic hydrosilylation and Grignard reagent alkylation. The hydrosilylation of styrene offers a more direct and atom-economical route, with the main challenge being the control of regioselectivity. The Grignard method provides a reliable alternative, though it requires careful control of stoichiometry and reagent addition to maximize the yield of the desired mono-substituted product. The choice of method will ultimately be guided by the specific requirements of the laboratory and the intended application of the final product. In all cases, strict adherence to safety protocols for handling moisture-sensitive and corrosive chlorosilanes is paramount.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC).
- Chlorosilane Safety Guide. (n.d.). Scribd.
- Global Safe Handling of Chlorosilanes. (n.d.). Global Silicones Council.
- Safety Guides. (n.d.). American Chemistry Council.
- CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. (n.d.). CAMEO Chemicals, NOAA.
- General Information. (n.d.).
-
Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. [Link]
- Marciniec, B. (Ed.). (2009).
-
Yamamoto, K., & Hayashi, T. (1998). Cyclization of o-Allylstyrene via Hydrosilylation: Mechanistic Aspects of Hydrosilylation of Styrenes Catalyzed by Palladium-Phosphine Complexes. The Journal of Organic Chemistry, 63(18), 6137–6140. [Link]
-
Hydrosilylation. (n.d.). In Wikipedia. [Link]
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Hydrosilylation of styrene with various hydrosilanes or siloxanes... (n.d.). ResearchGate. [Link]
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Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2021). MDPI. [Link]
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Tuulmets, A., & Sassian, M. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
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An In-depth Technical Guide to the Safe Handling of Chlorodimethyl(2-phenylethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Reagent Bottle
Chlorodimethyl(2-phenylethyl)silane is a valuable organosilane intermediate in synthetic chemistry, prized for its ability to introduce the dimethyl(2-phenylethyl)silyl moiety, a functional group useful in various applications, including as a protecting group or a synthetic building block. However, its utility is intrinsically linked to its high reactivity, which presents significant handling challenges. This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide a deep, practical understanding of this reagent's chemical nature. As a senior application scientist, the goal is not merely to list procedures, but to instill a safety-first mindset grounded in the fundamental principles of chlorosilane chemistry. Mastering the safe use of this compound requires a comprehensive understanding of its primary hazard: its violent reaction with moisture.
Section 1: The Central Hazard - Understanding Chlorosilane Reactivity
The defining characteristic of any chlorosilane, including this compound, is the highly reactive silicon-chlorine (Si-Cl) bond.[1] This bond is susceptible to rapid and exothermic cleavage by nucleophiles, with the most common and dangerous reactant in a laboratory setting being water.
The hydrolysis reaction proceeds swiftly upon contact with atmospheric moisture, water, or other protic solvents.[2][3] This reaction generates two significant hazards simultaneously: the release of highly corrosive hydrogen chloride (HCl) gas and the production of heat.[2][4] The HCl gas can cause severe respiratory tract irritation and burns, while the heat can increase the vapor pressure of the flammable liquid, creating a fire and explosion risk.[5][6]
The fundamental hydrolysis reaction can be generalized as follows: 2 RMe₂SiCl + H₂O → (RMe₂Si)₂O + 2 HCl (gas) (where R = 2-phenylethyl)
This reactivity dictates every aspect of the compound's handling, from storage to disposal. All safety protocols are designed to rigorously exclude moisture and manage the consequences of accidental exposure.
Caption: The hydrolysis reaction of this compound.
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before any work begins. The primary hazards are summarized below.
| Hazard Class | Description | Primary Risk |
| Water-Reactive | Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive hydrogen chloride (HCl) gas.[2][7] | Rapid generation of corrosive gas, thermal runaway, and potential for container pressurization.[8] |
| Corrosive | Causes severe skin burns and serious eye damage upon contact.[6] The generated HCl vapor is highly corrosive to the respiratory tract.[5] | Severe tissue damage, permanent eye injury, and respiratory distress.[5][6] |
| Combustible Liquid | The liquid is combustible and its vapors can form explosive mixtures with air.[6][7] Static discharge can ignite flammable vapors.[8] | Fire or explosion, especially when heated or in the presence of ignition sources. |
| Inhalation Toxicity | Inhalation of vapors or the resulting HCl mist can cause irritation and corrosive damage to the oral, nasal, and upper respiratory tract.[5] | Symptoms may include coughing, headache, nausea, and severe inflammation or edema of the airways.[5][6] |
| Ingestion Toxicity | Harmful if swallowed. Ingestion causes severe swelling and damage to delicate tissues, with a danger of perforation. Do not induce vomiting.[6][7] | Severe damage to the gastrointestinal tract. |
Section 3: The Safe Handling Workflow: A Step-by-Step Protocol
Handling this reagent safely requires a meticulous workflow that integrates engineering controls, administrative procedures, and personal protective equipment.
Caption: Standard workflow for handling this compound.
Pre-Experiment Preparations
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS).
-
Engineering Controls: Confirm that the chemical fume hood has a certified face velocity.[9] Since chlorosilane vapors are denser than air, ensure good exhaust at the working level.[5]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Dry Chemical or CO₂).[10]
-
Inert Atmosphere: Prepare a Schlenk line or glovebox. All glassware must be rigorously dried in an oven and cooled under a stream of dry, inert gas (nitrogen or argon).
Handling and Transfer Protocol
-
Purging: Before opening the reagent bottle, establish an inert atmosphere. If using a Schlenk line, insert a needle connected to the inert gas source into the bottle's septum to create a positive pressure.
-
Grounding: To prevent ignition of vapors from static electricity, all metal parts of the equipment, including cannulas and needles, must be grounded.[7][8]
-
Liquid Transfer: Use a dry syringe or a double-tipped needle (cannula) for transfers. Never pour the reagent in the open air.
-
Addition: When adding the chlorosilane to a reaction mixture, do so slowly and in a controlled manner, preferably to a cooled solution to manage any exothermic processes.
Section 4: Personal Protective Equipment (PPE) - Your Last Line of Defense
PPE is critical, but it does not replace the need for robust engineering controls like a fume hood.[9] The level of PPE must correspond to the hazard.[11]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles AND a full-face shield.[6][12] | Protects against splashes of the corrosive liquid and shields the face from the rapid release of HCl gas in case of a spill. |
| Hand | Chemical-resistant gloves (e.g., nitrile or butyl rubber, check manufacturer's compatibility chart).[4] Consider wearing two pairs (double-gloving). | Prevents severe skin burns from direct contact. Double-gloving provides additional protection during cleanup or in case of a breach. |
| Body | A flame-retardant lab coat is mandatory. For larger quantities, a chemical-resistant apron or a full chemical suit should be worn over the lab coat.[12][13] | Protects skin and personal clothing from splashes and spills. Flame-retardant material is crucial due to the combustible nature of the compound. |
| Respiratory | All work must be conducted in a fume hood. For emergency situations like a large spill, a full-face respirator with appropriate cartridges for acid gas/organic vapors is necessary.[10] | Prevents inhalation of corrosive vapors and HCl gas.[13] |
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20-30 minutes while removing all contaminated clothing. Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Spills and Leaks
The response to a spill depends entirely on its scale. Never use water to clean up a chlorosilane spill. [5][8]
Caption: Flowchart for responding to a chlorosilane spill.
Fire
-
For small fires: Use a CO₂ or dry chemical extinguisher.[5][8]
-
For large fires: Evacuate the area and call emergency services. Inform them of the presence of water-reactive chemicals.
-
CRITICAL: DO NOT USE WATER as an extinguishing agent.[5][8] Water can be used as a fog from a safe distance to cool adjacent containers or to help disperse the HCl vapor cloud, but it must not contact the burning chlorosilane.[5]
Section 6: Waste Management and Disposal
Improper disposal of chlorosilanes is a significant safety and environmental hazard.[14] The primary method for safe disposal is a controlled hydrolysis and neutralization process.[4] This procedure must be performed in a chemical fume hood with appropriate PPE.
Experimental Protocol for Neutralization of Chlorosilane Waste
-
Prepare Neutralizing Solution: In a large beaker (at least 10x the volume of the waste), prepare a 5-10% aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃). The large volume helps dissipate heat.[4]
-
Cool the Solution: Place the beaker in an ice-water bath and begin stirring with a magnetic stir bar. Cooling is crucial to control the exothermic reaction.[4]
-
Slow Addition of Waste: Using a dropping funnel or a syringe pump, add the chlorosilane waste dropwise to the cold, vigorously stirring basic solution.[4] A rapid addition will cause a violent reaction, excessive fuming, and potential splashing of corrosive material.
-
Monitor Reaction: Continue stirring for at least 1-2 hours after the addition is complete to ensure all the chlorosilane has reacted.
-
Check pH: Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated meter. If the solution is still acidic, slowly add more sodium bicarbonate until the pH is neutral (pH 6-8).
-
Final Disposal: The resulting neutralized aqueous solution can now be disposed of as non-hazardous aqueous waste, according to your institution's environmental health and safety (EHS) guidelines.
Conclusion
This compound is a powerful synthetic tool, but its reactivity demands respect and meticulous handling. By understanding that its core hazard is a rapid and exothermic reaction with moisture, researchers can proactively implement the necessary controls. A safety-first approach, combining robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures, is not just a regulatory requirement—it is a fundamental component of responsible scientific practice.
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Reactivity of "Chlorodimethyl(2-phenylethyl)silane" with nucleophiles
An In-depth Technical Guide to the Reactivity of Chlorodimethyl(2-phenylethyl)silane with Nucleophiles
Authored by: Gemini, Senior Application Scientist
Abstract
This compound [CAS 17146-08-6] is a versatile organosilicon compound whose utility in chemical synthesis is primarily dictated by the reactivity of its silicon-chlorine (Si-Cl) bond. The inherent polarity of this bond renders the silicon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. This guide provides a comprehensive examination of the core reactivity principles of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic pathways of its reactions with key nucleophilic classes, discuss the factors governing these transformations, and provide actionable experimental protocols.
Introduction: The Molecular Architecture and its Implications
This compound, with the linear formula C₆H₅CH₂CH₂Si(CH₃)₂Cl, is a bifunctional molecule.[1] It possesses a stable, non-polar phenylethyl group that can impart specific solubility or steric properties, and a highly reactive chlorodimethylsilyl moiety. The core of its chemical utility lies in the Si-Cl bond. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) creates a polarized covalent bond, bestowing a partial positive charge (δ+) on the silicon atom and making it an electrophilic center.
This electrophilicity is the cornerstone of its function as a silylating agent, a class of compounds used to introduce silyl groups (-SiR₃) into molecules.[2] Silylation is a critical technique in organic synthesis, primarily for the protection of reactive functional groups like alcohols, amines, and carboxylic acids, thereby preventing unwanted side reactions during subsequent synthetic steps.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17146-08-6[1] |
| Molecular Formula | C₁₀H₁₅ClSi[1] |
| Molecular Weight | 198.76 g/mol [1] |
| Boiling Point | 57 °C at 0.03 mmHg[1] |
| Density | 0.997 g/mL at 25 °C[1] |
The Core Mechanism: Nucleophilic Substitution at the Silicon Center
The reaction of this compound with nucleophiles proceeds predominantly through a nucleophilic substitution mechanism. The nucleophile attacks the electrophilic silicon atom, leading to the displacement of the chloride ion, which is an excellent leaving group.[4][5] This process is analogous to the well-known S_N2 reaction at a carbon center.
The mechanism involves the formation of a transient, pentacoordinate silicon intermediate or transition state, which then expels the chloride ion to yield the final silylated product.[6] The reaction is typically rapid and often exothermic.
Caption: General S_N2 mechanism at the silicon center.
Reactivity with O-Nucleophiles: Alcohols and Water
Oxygen-containing nucleophiles, particularly alcohols and water, react readily with the Si-Cl bond. These reactions are fundamental to its application as a protecting group and also highlight a critical consideration for handling and storage.
Alcoholysis: The Formation of Silyl Ethers
The reaction with alcohols produces alkoxysilanes, commonly known as silyl ethers. This transformation is one of the most important applications of silyl chlorides, serving to protect hydroxyl groups from a wide range of reaction conditions, such as those involving Grignard reagents or strong bases.[3]
The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent this acid from causing unwanted side reactions or degradation of sensitive substrates, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to act as an acid scavenger.[2][3]
General Reaction: R'-OH + C₆H₅CH₂CH₂Si(CH₃)₂Cl + Et₃N → C₆H₅CH₂CH₂Si(CH₃)₂-OR' + Et₃N·HCl
Hydrolysis: A Competing Reaction Pathway
This compound reacts vigorously with water in a process called hydrolysis.[7] The initial product is the corresponding silanol, dimethyl(2-phenylethyl)silanol. Silanols are often unstable and can readily undergo self-condensation to form disiloxanes, releasing a molecule of water in the process.[8][9]
Reaction Pathway:
-
Hydrolysis: C₆H₅CH₂CH₂Si(CH₃)₂Cl + H₂O → C₆H₅CH₂CH₂Si(CH₃)₂OH + HCl
-
Condensation: 2 C₆H₅CH₂CH₂Si(CH₃)₂OH → [C₆H₅CH₂CH₂Si(CH₃)₂]₂O + H₂O
This reactivity necessitates that all reactions involving chlorosilanes be conducted under anhydrous (dry) conditions to prevent the formation of these unwanted siloxane byproducts.
Caption: Hydrolysis of the chlorosilane to a silanol, followed by condensation.
Reactivity with N-Nucleophiles: Amines
Primary and secondary amines react with this compound to form silylamines.[3] Similar to alcoholysis, this reaction produces HCl. The amine substrate can serve as both the nucleophile and the base. Consequently, the reaction often requires two equivalents of the amine: one to displace the chloride and one to neutralize the resulting HCl. Alternatively, one equivalent of the amine can be used in conjunction with a non-nucleophilic auxiliary base like triethylamine.[10]
Reaction using Amine as Base: 2 R'R''NH + C₆H₅CH₂CH₂Si(CH₃)₂Cl → C₆H₅CH₂CH₂Si(CH₃)₂-NR'R'' + R'R''NH₂⁺Cl⁻
Reactivity with C-Nucleophiles: Organometallic Reagents
The reaction of chlorosilanes with carbon-based nucleophiles, such as organolithium and Grignard reagents, is a powerful method for forming stable silicon-carbon bonds.[11] This is a cornerstone of organosilicon chemistry, enabling the synthesis of complex tetraorganosilanes.
-
Organolithium Reagents (R'-Li): These are highly reactive nucleophiles that readily displace the chloride from the silicon center. The high reactivity, however, can limit the functional group compatibility of the reaction.[11]
-
Grignard Reagents (R'-MgBr): Grignard reagents are generally less reactive than their organolithium counterparts. Their reactions with chlorosilanes can be sluggish and may require higher temperatures or catalysis to proceed to completion.[11] Zinc salts, for instance, have been shown to effectively catalyze the coupling of Grignard reagents with chlorosilanes.[11]
General Reaction: R'-M + C₆H₅CH₂CH₂Si(CH₃)₂Cl → C₆H₅CH₂CH₂Si(CH₃)₂(R') + MCl (where M = Li, MgBr)
Experimental Workflow: Protection of a Primary Alcohol
This protocol provides a representative, self-validating procedure for the silylation of a primary alcohol using this compound.
Caption: Standard workflow for alcohol silylation.
Protocol Details:
Objective: To protect benzyl alcohol with this compound.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, ice bath, argon supply
Procedure:
-
Inert Atmosphere: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This ensures all moisture is removed.
-
Reagent Addition: Benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) are dissolved in anhydrous DCM. The solution is cooled to 0 °C in an ice-water bath.
-
Silylation: this compound (1.1 eq) is added dropwise to the stirred solution over 5-10 minutes. The formation of a white precipitate (triethylammonium chloride) is observed.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by flash column chromatography on silica gel to yield the pure benzyloxydimethyl(2-phenylethyl)silane.
Conclusion
The reactivity of this compound is centered on the electrophilic silicon atom of the Si-Cl bond. Its predictable and efficient reactions with a host of O-, N-, and C-nucleophiles make it a valuable reagent in synthetic chemistry. A thorough understanding of its reaction mechanisms, the influence of reaction conditions, and the critical need for an anhydrous environment are paramount for leveraging its full synthetic potential. This guide provides the foundational knowledge and practical insights necessary for the successful application of this versatile organosilicon compound in research and development.
References
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Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]
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Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. Retrieved from [Link]
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Wiskur, S. L., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
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Martín, S. A., et al. (2025). Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. ResearchGate. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Allen Institute for AI. (n.d.). Hydrolysis of dimethyldichloro silane, (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aminosilanes starting with chlorosilanes and amines. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
-
Chad's Prep. (n.d.). Reaction with Organometallic Reagents. Retrieved from [Link]
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Open Research Oklahoma. (n.d.). REACTIONS OF CHLOROSILANES WITH AMINES. Retrieved from [Link]
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An In-depth Technical Guide to Chlorodimethyl(2-phenylethyl)silane: Synthesis, Applications, and Strategic Utility in Chemical Research
Introduction
Chlorodimethyl(2-phenylethyl)silane is a versatile organosilicon compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and materials science. Its unique structural features, combining a reactive chlorosilyl moiety with a sterically influential phenethyl group, render it a valuable reagent for a multitude of chemical transformations. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, and key applications. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind its use and its strategic place in modern chemistry.
Nomenclature and Identification
Clarity in chemical communication is paramount. This compound is known by several synonyms and alternative names in the literature and commercial catalogs. A comprehensive understanding of this nomenclature is essential for accurate information retrieval and unambiguous reporting.
The most commonly encountered names for this compound include:
-
Dimethyl(2-phenylethyl)chlorosilane [3]
-
Dimethyl(phenethyl)chlorosilane [3]
-
chloro-dimethyl-(2-phenylethyl)silane (IUPAC Name)[1]
For unequivocal identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective handling and application in experimental design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClSi | [1] |
| Molecular Weight | 198.76 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 57 °C at 0.03 mmHg | [3] |
| Density | 0.997 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.509 (lit.) | [4][5] |
Safety Considerations: this compound is a chlorosilane and, as such, is reactive towards moisture.[6] It should be handled under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Chlorosilanes react with water to produce hydrogen chloride, which is corrosive.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organosilicon chemistry. The two most prevalent and practical routes are the Grignard reaction and the hydrosilylation of styrene.
Grignard Reaction Route
The Grignard reaction is a robust and widely employed method for the formation of silicon-carbon bonds.[7] In this approach, a suitable Grignard reagent is reacted with a chlorosilane. For the synthesis of this compound, phenethylmagnesium bromide is reacted with dichlorodimethylsilane.
Reaction Scheme:
The causality behind this synthetic choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of the dichlorodimethylsilane, displacing one of the chloride leaving groups. The use of a dichlorosilane allows for the selective introduction of a single phenethyl group.
Hydrosilylation of Styrene
Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex.[8][9] The synthesis of this compound via this method involves the reaction of styrene with chlorodimethylsilane in the presence of a suitable catalyst, such as a palladium-phosphine complex.[10]
Reaction Scheme:
The choice of this method is often dictated by the availability of the starting materials and the desired scale of the reaction. The regioselectivity of the hydrosilylation of styrene is a key consideration, with catalysts being chosen to favor the formation of the desired β-adduct.[8]
Applications in Organic Synthesis: The Phenethyldimethylsilyl (PEDMS) Protecting Group
One of the primary applications of this compound in organic synthesis is as a reagent for the introduction of the phenethyldimethylsilyl (PEDMS) protecting group for alcohols.[11] Silyl ethers are widely used as protecting groups due to their ease of formation, stability under a range of reaction conditions, and selective removal.[12][13]
Comparative Stability of Silyl Ethers
The choice of a silyl protecting group is a strategic decision in multi-step synthesis, and is largely governed by its stability under various reaction conditions. The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[14]
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from various sources. The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.[12]
The phenethyldimethylsilyl (PEDMS) group, introduced by this compound, offers a unique stability profile that can be strategically employed in orthogonal protection schemes. Its stability is generally considered to be greater than that of the trimethylsilyl (TMS) group but less than the highly robust tert-butyldimethylsilyl (TBDMS) group. This intermediate stability allows for its selective removal in the presence of more sterically hindered silyl ethers.
Experimental Protocol: Protection of a Primary Alcohol with this compound
This protocol provides a general procedure for the silylation of a primary alcohol using this compound. The causality for the choice of reagents and conditions is explained at each step.
Objective: To protect a primary alcohol as its phenethyldimethylsilyl (PEDMS) ether.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N) or imidazole
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septum
-
Nitrogen or argon inlet
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 equivalent). The flask is sealed with a septum and placed under an inert atmosphere of nitrogen or argon. Anhydrous solvent (DCM or THF) is added via syringe.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the chlorosilane reagent, which would lead to the formation of siloxanes and reduce the yield of the desired silyl ether.[6]
-
-
Addition of Base: An amine base, such as triethylamine (1.2 equivalents) or imidazole (1.5 equivalents), is added to the stirred solution via syringe. The solution is cooled to 0 °C in an ice bath.
-
Causality: The amine base serves two critical roles: it deprotonates the alcohol to form a more nucleophilic alkoxide, and it scavenges the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[15] Imidazole is often a more effective catalyst for silylation.
-
-
Addition of this compound: this compound (1.1 equivalents) is added dropwise to the cooled solution via syringe. A white precipitate of the amine hydrochloride salt will form.
-
Causality: Slow, dropwise addition helps to control the exothermicity of the reaction.
-
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Causality: The aqueous workup removes the amine hydrochloride salt and any remaining water-soluble impurities. Drying the organic layer is essential before solvent removal.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure phenethyldimethylsilyl ether.
Experimental Protocol: Deprotection of a Phenethyldimethylsilyl (PEDMS) Ether
The removal of the PEDMS group can be achieved under conditions that are milder than those required for more robust silyl ethers like TBDMS. This allows for selective deprotection.
Objective: To cleave a phenethyldimethylsilyl (PEDMS) ether to regenerate the parent alcohol.
Method 1: Fluoride-Mediated Deprotection
-
Reaction Setup: The PEDMS ether is dissolved in an appropriate solvent such as THF.
-
Addition of Fluoride Source: A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 equivalents) is added to the solution.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the deprotected alcohol.
-
Causality: The high affinity of the fluoride ion for silicon forms a strong Si-F bond, facilitating the cleavage of the Si-O bond.[2]
-
Method 2: Acid-Catalyzed Deprotection
-
Reaction Setup: The PEDMS ether is dissolved in a protic solvent such as methanol or a mixture of THF and water.
-
Addition of Acid: A catalytic amount of a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), is added.
-
Reaction Monitoring and Workup: The reaction is stirred and monitored by TLC. Upon completion, the reaction is neutralized with a mild base, and the product is isolated by extraction and purification.
-
Causality: The acid protonates the oxygen of the silyl ether, making it a better leaving group and facilitating nucleophilic attack by the solvent on the silicon atom.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the protection of an alcohol with this compound and its subsequent deprotection.
Caption: Workflow for the protection of a primary alcohol using this compound and subsequent deprotection.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility as a precursor to the phenethyldimethylsilyl (PEDMS) protecting group provides a strategic advantage in complex total synthesis, allowing for nuanced control over the protection and deprotection of hydroxyl functionalities. Furthermore, its role as a building block in materials science underscores its broader importance. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower researchers to effectively harness the full potential of this important organosilicon compound.
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PubChem. Phenethyldimethylchlorosilane. [Link]
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Wikipedia. Chlorosilane. [Link]
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Tamao, K.; et al. Cyclization of o-Allylstyrene via Hydrosilylation: Mechanistic Aspects of Hydrosilylation of Styrenes Catalyzed by Palladium-Phosphine Complexes. J. Org. Chem.1998 , 63 (18), 6137–6140. [Link]
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ChemRxiv. Iterative, Programmable, and Controllable De Novo Synthesis of Fully Heteroleptic All-Carbon Substituted Silanes from Four Different Organometallic Reagents. [Link]
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Gandon, V.; et al. Hydrosilylation Reactions Catalyzed by Rhenium. Molecules2019 , 24 (18), 3273. [Link]
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Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
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University of Wuppertal. The Müller-Rochow synthesis of chloromethylsilanes. [Link]
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Organic Syntheses. PREPARATION OF (2-BROMO-6-METHOXYPHENYL)TRIMETHYLSILANE. [Link]
-
ResearchGate. Acceleration of the Substitution of Silanes with Grignard Reagents by Using either LiCl or YCl3/MeLi. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Wikipedia. Silyl ether. [Link]
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Gelest, Inc. Silylation of Alcohols Employed in Templating Protocols. [Link]
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PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]
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ResearchGate. Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Canadian Journal of Chemistry. A facile new procedure for the deprotection of allyl ethers under mild conditions. [Link]
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Technical Guide: Physicochemical Characterization of Chlorodimethyl(2-phenylethyl)silane
Abstract and Scope
Chlorodimethyl(2-phenylethyl)silane (CAS No. 17146-08-6) is a versatile organosilane reagent frequently utilized in synthetic chemistry. Its bifunctional nature, incorporating a reactive chlorosilyl group and a stable phenylethyl moiety, makes it a valuable intermediate for the introduction of the dimethyl(2-phenylethyl)silyl group in organic synthesis and materials science. A precise understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in controlled chemical processes. This guide provides a consolidated overview of these key physical parameters, grounded in available technical data, to support laboratory and process scale-up activities.
Compound Identification and Molecular Structure
Correctly identifying the reagent is the foundational step for both experimental design and safety. The compound is known by several synonyms, and its structural and molecular details are summarized below.
| Identifier | Value | Source |
| CAS Number | 17146-08-6 | [1] |
| Molecular Formula | C₁₀H₁₅ClSi | [1] |
| Linear Formula | C₆H₅CH₂CH₂Si(CH₃)₂Cl | |
| Molecular Weight | 198.76 g/mol | [1] |
| Synonyms | Chlorodimethylphenethylsilane, Dimethyl(2-phenylethyl)chlorosilane, Dimethyl(phenethyl)chlorosilane | [1] |
| EC Number | 241-207-8 | [1] |
The molecular architecture is key to its reactivity and physical characteristics. The covalent linkage between the silicon atom and a chlorine atom imparts significant reactivity, particularly towards nucleophiles, while the phenylethyl group provides organic solubility and steric influence.
Caption: Molecular structure of this compound.
Core Physical Properties: Boiling Point and Density
The following table summarizes the experimentally determined boiling point and density for this compound. These values are critical for procedures such as purification by distillation and for calculating molar quantities from volumetric measurements.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 57 °C | at 0.03 mmHg | |
| 56 °C | at 0.2 mmHg | [1] | |
| Density | 0.997 g/mL | at 25 °C | |
| 0.999 g/cm³ | Not specified | [1] |
Expert Analysis and Experimental Causality
Boiling Point: The reported boiling points are provided at significantly reduced pressures (0.03 to 0.2 mmHg). This is a standard and necessary practice for high molecular weight, reactive compounds like chlorosilanes.
-
Rationale for Vacuum Distillation: Attempting to distill this compound at atmospheric pressure would require temperatures high enough to cause decomposition or unwanted side reactions. The silicon-chlorine bond is susceptible to hydrolysis and can react with trace moisture, a process accelerated at elevated temperatures.[1] By reducing the pressure, the boiling point is lowered dramatically, allowing for a clean purification via vacuum distillation far below the compound's decomposition temperature. The slight variation in reported values (56-57 °C) is attributable to minor differences in the vacuum level achieved during measurement (0.03 vs 0.2 mmHg).
Density: The density is reported to be approximately 0.997-0.999 g/mL at 25 °C.[1] This value, being very close to that of water, is a crucial parameter for any protocol requiring precise volumetric dispensing.
-
Application in Stoichiometry: In a research or process chemistry setting, reagents are often added by volume for convenience. The density allows for a rapid and accurate conversion between the measured volume (in mL) and the mass (in g), which is then used to determine the molar quantity for stoichiometric calculations. An inaccurate density value can lead to significant errors in reagent ratios, impacting reaction yield, purity, and reproducibility.
Experimental Workflow: Purification by Vacuum Distillation
A precise boiling point is the cornerstone of purification. The following diagram outlines the logical workflow for purifying this reagent based on its physical properties.
Caption: Logical workflow for the purification of a moisture-sensitive liquid.
Handling and Safety Considerations
As a chlorosilane, this compound is classified as corrosive and requires careful handling.
-
Hydrolytic Sensitivity: The compound reacts rapidly with moisture, water, and protic solvents, liberating corrosive hydrogen chloride (HCl) gas.[1] All handling and transfers must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: It is corrosive to skin and eyes. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. Work should be performed in a well-ventilated fume hood.
References
Sources
A Comprehensive Technical Guide to the Solubility of Chlorodimethyl(2-phenylethyl)silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of chlorodimethyl(2-phenylethyl)silane in organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture and protic functional groups, a thorough understanding of its solubility is critical for safe handling and successful application in research and development. This document offers guidance on solvent selection, presents a detailed experimental protocol for solubility determination, and visualizes key workflows and chemical principles.
Core Chemical Properties and Solubility Profile
This compound (CAS No: 17146-08-6) is a versatile organosilane reagent with the linear formula C₆H₅CH₂CH₂Si(CH₃)₂Cl. Its molecular structure, featuring a nonpolar phenylethyl group and a reactive chlorosilyl moiety, dictates its solubility and chemical behavior.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 198.76 g/mol | [1] |
| Density | 0.997 g/mL at 25 °C | |
| Boiling Point | 57 °C at 0.03 mmHg | |
| Flash Point | 102 °C (closed cup) |
The presence of the silicon-chlorine (Si-Cl) bond is the most critical factor influencing its solubility and compatibility with various solvents. This bond is highly susceptible to hydrolysis, reacting vigorously with water and other protic substances like alcohols and amines to liberate hydrogen chloride.[2][3] This inherent reactivity means that this compound is not merely dissolved in protic solvents but undergoes a chemical reaction. Therefore, for applications where the integrity of the molecule is essential, aprotic solvents are required.
Theoretical Principles of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[4][5] This principle states that substances with similar intermolecular forces and polarity will be miscible.
The this compound molecule can be considered in two parts:
-
The Nonpolar Organic Moiety: The phenylethyl and dimethyl groups are nonpolar and will readily interact with nonpolar and weakly polar organic solvents through van der Waals forces.
-
The Reactive Polar Moiety: The Si-Cl bond is polar, but more importantly, it is highly reactive towards protic solvents.
Based on these characteristics, this compound is expected to be highly soluble in a range of aprotic organic solvents. A related compound, chlorodimethylphenylsilane, is known to be miscible with tetrahydrofuran, ether, and hexane, which supports this prediction.[6]
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility and compatibility of this compound with various classes of organic solvents. It is crucial to handle this compound under anhydrous conditions to prevent decomposition.[2]
| Solvent Class | Example Solvents | Predicted Solubility/Compatibility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High / Miscible | "Like dissolves like" principle; both solute and solvents are nonpolar.[4][7] |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High / Miscible | The molecule's overall nonpolar character allows for good interaction with these solvents. |
| Protic | Water, Methanol, Ethanol, Acetic Acid | Reactive | The Si-Cl bond reacts with the hydroxyl or amine groups, leading to decomposition of the silane.[3][8] |
Experimental Protocol for Solubility Determination
A straightforward visual miscibility test can be employed to determine the solubility of this compound in a chosen aprotic solvent. This should be performed in a controlled laboratory environment, under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Solvent Addition: In a dry vial, add a known volume (e.g., 1 mL) of the anhydrous organic solvent to be tested.
-
Solute Addition: Carefully add a small, measured amount of this compound to the solvent.
-
Mixing: Gently swirl or stir the mixture.
-
Observation: Observe the mixture for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.[7][9]
-
Incremental Addition: Continue adding the silane in small increments, mixing and observing after each addition, until it no longer dissolves or the desired concentration is reached.
-
Documentation: Record the observations to determine if the compound is miscible, soluble up to a certain concentration, or insoluble.
Workflow for Visual Miscibility Testing:
Caption: Visual workflow for determining the miscibility of this compound.
Reactivity, Handling, and Safety Considerations
The primary hazard associated with this compound is its reactivity with water and protic solvents, which can lead to the release of corrosive hydrogen chloride gas.[3][10][11] Therefore, stringent moisture-free handling conditions are mandatory.
Key Safety Precautions:
-
Inert Atmosphere: Always handle the compound under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).[2]
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors or decomposition products.[10]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]
Conclusion
This compound is a reactive organosilane that is highly soluble in a wide range of aprotic organic solvents, including hydrocarbons, ethers, and chlorinated solvents. Its solubility is governed by the "like dissolves like" principle, with its nonpolar organic structure favoring interaction with nonpolar and weakly polar solvents. A critical consideration for its use is its high reactivity towards protic solvents, with which it undergoes decomposition rather than dissolution. Therefore, all handling and experimental procedures must be conducted under strictly anhydrous conditions to maintain the compound's chemical integrity.
References
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LookChem. (n.d.). Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
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Wikipedia. (2023). Miscibility. Retrieved from [Link]
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Gelest, Inc. (n.d.). SIC2295.0 - ((chloromethyl)phenylethyl)dimethylchlorosilane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenethyldimethylchlorosilane. PubChem Compound Database. Retrieved from [Link]
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Gelest, Inc. (n.d.). ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. Retrieved from [Link]
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Grokipedia. (n.d.). Miscibility. Retrieved from [Link]
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Gelest, Inc. (2015). ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
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YouTube. (2023, December 6). How Do Chemists Define Miscibility? [Video]. Retrieved from [Link]
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Gelest, Inc. (2014). ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 7.9: Miscibility. Retrieved from [Link]
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Gelest, Inc. (n.d.). ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Silylation of Alcohols with Chlorodimethyl(2-phenylethyl)silane
Introduction: The Strategic Role of Silyl Ethers in Modern Synthesis
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious use of protecting groups is a cornerstone of success.[1] The hydroxyl group, ubiquitous in natural products and synthetic intermediates, is often a site of unwanted reactivity. Silyl ethers are a preeminent class of protecting groups for alcohols, offering a tunable shield that is easily installed and selectively removed under mild conditions.[2][3] The choice of the silylating agent is critical, as it dictates the stability of the resulting silyl ether and, consequently, the strategic options available to the synthetic chemist.
This application note provides a comprehensive guide to the use of Chlorodimethyl(2-phenylethyl)silane as a versatile reagent for the protection of primary, secondary, and tertiary alcohols. The phenylethyl-dimethylsilyl (PEDMS) ether introduces a unique combination of steric bulk and electronic properties, offering distinct advantages in terms of stability and potential for specialized applications. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer expert insights to ensure successful implementation in your research endeavors.
The Phenylethyl-dimethylsilyl (PEDMS) Group: A Unique Protecting Moiety
The PEDMS group offers a compelling alternative to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). The presence of the phenylethyl substituent imparts several key characteristics:
-
Intermediate Steric Hindrance: The PEDMS group is more sterically demanding than a TMS group but less so than a TBDMS or triisopropylsilyl (TIPS) group. This allows for the selective protection of less hindered alcohols in the presence of more hindered ones.
-
Enhanced Stability: Compared to TMS ethers, PEDMS ethers exhibit significantly greater stability towards hydrolysis and a range of reaction conditions, yet they can be cleaved more readily than the highly robust TBDPS ethers.[4][5]
-
Potential for π-Stacking Interactions: The phenyl ring in the phenylethyl moiety can engage in π-stacking interactions, which may influence the conformation of the substrate or its interaction with other molecules or surfaces.
-
UV-Active Chromophore: The presence of the phenyl group allows for easy visualization of the protected compound by UV light on thin-layer chromatography (TLC) plates.
Reaction Mechanism: A Nucleophilic Substitution at Silicon
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), or a nucleophilic catalyst like imidazole.[2]
In the presence of a base like triethylamine:
-
The base deprotonates the alcohol to form a more nucleophilic alkoxide.
-
The alkoxide attacks the electrophilic silicon atom of the chlorosilane, displacing the chloride leaving group.
-
The base neutralizes the hydrochloric acid (HCl) byproduct, forming a salt (e.g., triethylammonium chloride).
With a nucleophilic catalyst like imidazole:
-
Imidazole initially attacks the chlorosilane to form a highly reactive silylimidazolium intermediate.
-
The alcohol then attacks the activated silicon center of this intermediate.
-
Imidazole is regenerated, and the corresponding imidazolium hydrochloride salt is formed.
Experimental Protocols
Materials and Reagents:
-
This compound (PEDMS-Cl)
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Important Considerations:
-
Anhydrous Conditions: Chlorosilanes react readily with water. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for optimal results.[6]
-
Stoichiometry: A slight excess of the silylating agent and base is typically used to ensure complete conversion of the alcohol.
-
Choice of Base: For primary and secondary alcohols, triethylamine is a cost-effective and suitable base. For more hindered or sensitive alcohols, imidazole can be a more effective catalyst.
Protocol 1: General Procedure for Silylation of Primary and Secondary Alcohols
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Silylating Agent: Slowly add this compound (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the more nonpolar silyl ether can be visualized by UV light and/or staining (e.g., with potassium permanganate). Reactions are typically complete within 1-4 hours for primary alcohols and 4-12 hours for secondary alcohols.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Silylation of Sterically Hindered (Tertiary) Alcohols
The silylation of tertiary alcohols is more challenging due to steric hindrance and may require more forcing conditions.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) (0.1-0.5 M).
-
Addition of Silylating Agent: Add this compound (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir.
-
Monitoring and Workup: Monitor the reaction by TLC. Due to the slower reaction rate, this may take 12-48 hours. Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a less polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
| Substrate Type | Base/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary Alcohol | Triethylamine | DCM | 25 | 1-4 hours |
| Secondary Alcohol | Triethylamine | DCM | 25 | 4-12 hours |
| Tertiary Alcohol | Imidazole | DMF | 40-60 | 12-48 hours |
Characterization of PEDMS Ethers
The successful formation of the PEDMS ether can be confirmed by standard spectroscopic techniques:
-
¹H NMR Spectroscopy: The appearance of a new set of signals corresponding to the phenylethyl-dimethylsilyl group is indicative of product formation. Key signals include:
-
¹³C NMR Spectroscopy: The appearance of new signals in the aliphatic and aromatic regions corresponding to the PEDMS group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the protected alcohol.
Deprotection of PEDMS Ethers
The removal of the PEDMS group can be achieved under various conditions, offering flexibility in a synthetic sequence.
Protocol 3: Fluoride-Mediated Deprotection
This is a very common and generally mild method for cleaving silyl ethers.[9][10]
-
Reaction Setup: Dissolve the PEDMS-protected alcohol (1.0 eq) in THF (0.1-0.5 M).
-
Addition of Fluoride Source: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar alcohol. Upon completion, quench with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
Protocol 4: Acid-Mediated Deprotection
Silyl ethers can also be cleaved under acidic conditions. This can be useful when other functional groups in the molecule are sensitive to fluoride ions.[3][9]
-
Reaction Setup: Dissolve the PEDMS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify as needed.
Safety Precautions
This compound is a reactive compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[11][12]
-
Corrosive: Causes severe skin burns and eye damage.[13]
-
Moisture Sensitive: Reacts with water and moisture to release HCl gas.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[14]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[11]
-
Storage: Store in a cool, dry place under an inert atmosphere. Keep away from incompatible materials such as alcohols, amines, and oxidizing agents.[11][12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive silylating agent (hydrolyzed)- Insufficiently anhydrous conditions- Steric hindrance | - Use a fresh bottle of chlorosilane- Ensure all glassware and solvents are dry- Increase reaction temperature and/or time- Use a more powerful catalyst (e.g., imidazole) |
| Multiple products observed | - Incomplete reaction- Side reactions | - Allow the reaction to proceed for a longer time- Lower the reaction temperature |
| Difficult purification | - Excess silylating agent hydrolyzing to siloxane | - Use a minimal excess of the silylating agent- Quench the reaction carefully |
Conclusion
This compound is a valuable reagent for the protection of alcohols, offering a balance of stability and reactivity. The resulting phenylethyl-dimethylsilyl ethers provide a robust protecting group that can be selectively removed under standard conditions. By understanding the reaction mechanism and following the detailed protocols provided in this application note, researchers can confidently employ this versatile silylating agent to advance their synthetic goals in drug discovery and materials science.
References
- Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)
- Gelest, Inc. ((chloromethyl)phenylethyl)
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- BenchChem. Detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane. (2025).
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- LOCTITE.
- BenchChem.
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- Organic Chemistry Portal.
- BenchChem. An In-Depth Guide to Silylation with Chlorotrimethylsilane (TMSCl). (2025).
- ResearchGate. Scheme 1 Chemoselective deprotection of aryl silyl ether.
- P. Patschinski, C. Zhang, H. Zipse. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. J. Org. Chem. 2014, 79, 8348–8357.
- Krzysztof Kuciński, et al. Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes – an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes. Eur. J. Org. Chem. 2020.
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- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. (2024).
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Yoshio Nishimura, et al. Direct Silyl Ether Metathesis for Vitrimers with Exceptional Thermal Stability. J. Am. Chem. Soc. 2019, 141, 17295-17300.
- Organic Chemistry Portal. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)
- Gelest, Inc.
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103).
- P. Patschinski.
- Yoshio Nishimura, et al. Silyl Ether as a Robust and Thermally Stable Dynamic Covalent Motif for Malleable Polymer Design. J. Am. Chem. Soc. 2017, 139, 14881-14884.
- Z. A. Fataftah, et al. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- University of Windsor. Alcohol Protecting Groups.
- ResearchGate. 1 H NMR spectra of poly(silyl ethers) based palm oil.
- SpectraBase. Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. Phenyl propyl ether - Optional[17O NMR] - Chemical Shifts.
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Application Notes and Protocols: The (2-Phenylethyl)dimethylsilyl (PEDMS) Group in Alcohol Protection
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate field of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success.[1] The hydroxyl group, ubiquitous in biologically relevant molecules, presents a recurring challenge due to its reactivity as a nucleophile and a proton donor. Silyl ethers have long been established as a versatile and reliable choice for masking the reactivity of alcohols, offering a broad spectrum of stability and cleavage conditions.[2][3]
Among the diverse arsenal of silylating agents, chlorodimethyl(2-phenylethyl)silane emerges as a reagent of particular interest. It introduces the (2-phenylethyl)dimethylsilyl (PEDMS) ether, a protecting group that combines the established stability of silyl ethers with the latent reactivity of a phenyl moiety. This application note provides a comprehensive technical guide to the use of the PEDMS group in alcohol protection, detailing its application, mechanistic underpinnings, and strategic advantages in complex synthetic routes.
The PEDMS Protecting Group: A Strategic Choice
The selection of a protecting group is a critical decision in synthetic planning, guided by the principles of orthogonality, stability, and ease of introduction and removal.[4][5] The PEDMS group offers a unique combination of attributes that make it an attractive alternative to more conventional silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).
Key Advantages:
-
Robust Stability: Like other trialkylsilyl ethers, the PEDMS group is stable to a wide range of reaction conditions, including many non-acidic and non-fluoride-based reagents.[2]
-
Mild Installation: The protection of alcohols with this compound proceeds under standard, mild conditions, typically employing a weak base in an aprotic solvent.
-
Orthogonal Deprotection Potential: The presence of a phenyl ring introduces the intriguing possibility of deprotection via catalytic hydrogenolysis, a method that is typically orthogonal to the cleavage of other silyl ethers. This offers a potential avenue for selective deprotection in the presence of other silyl protecting groups.
Mechanism of Protection and Deprotection
The formation of a PEDMS ether follows a well-established SN2-type mechanism at the silicon center.[1] An amine base, such as imidazole or triethylamine, serves a dual purpose: it deprotonates the alcohol to enhance its nucleophilicity and scavenges the HCl byproduct, driving the reaction to completion.
Diagram 1: General Workflow for Alcohol Protection
Caption: General workflow for the protection of an alcohol as a silyl ether.
Deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon is the driving force for this cleavage, proceeding through a pentavalent silicon intermediate.[6]
Comparative Stability of Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger groups sterically hinder the approach of both protons and nucleophiles to the silicon-oxygen bond, thereby increasing the protecting group's resilience.[2]
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| (2-Phenylethyl)dimethylsilyl | PEDMS | Data not readily available, but expected to be similar to or slightly more stable than TES due to steric bulk. |
Note: The precise relative stability of the PEDMS group requires further empirical validation but is anticipated to be comparable to other silyl ethers with similar steric profiles.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol
-
This compound (PEDMS-Cl)[7]
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 eq) and imidazole (2.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (2-phenylethyl)dimethylsilyl ether.
Diagram 2: Experimental Workflow for Alcohol Protection
Caption: Key steps in the experimental workflow for alcohol protection.
Protocol 2: Deprotection of a (2-Phenylethyl)dimethylsilyl Ether using TBAF
This protocol describes the fluoride-mediated cleavage of the PEDMS ether.
Materials:
-
(2-Phenylethyl)dimethylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PEDMS-protected alcohol (1.0 eq) in anhydrous THF in a plastic vial under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Orthogonality and Future Directions: The Hydrogenolysis Question
A significant potential advantage of the PEDMS group is its prospective for orthogonal deprotection via catalytic hydrogenolysis, a method that typically leaves other silyl ethers intact.[2] The presence of the phenyl ring suggests that, like a benzyl ether, the C-Si bond might be susceptible to cleavage under hydrogenolysis conditions (e.g., H₂, Pd/C).
It is known that the stability of silyl ethers during hydrogenation is solvent-dependent. For instance, TBDMS ethers are cleaved in protic solvents like methanol but remain stable in aprotic solvents such as ethyl acetate or acetonitrile.[2] This suggests that careful solvent selection would be crucial for achieving selective hydrogenolysis of a PEDMS group without affecting other silyl ethers.
However, it is important to note that the catalytic hydrogenolysis of PEDMS ethers is not yet a well-established, widely documented procedure. Further research is required to fully elucidate the optimal conditions and substrate scope for this transformation. The development of such a protocol would significantly enhance the synthetic utility of the PEDMS protecting group, positioning it as a valuable tool for complex, multi-step syntheses where orthogonal deprotection strategies are paramount.
Conclusion
This compound provides access to the PEDMS protecting group, a robust and versatile tool for the protection of alcohols. Its installation and removal via standard fluoride-based methods are straightforward and high-yielding. The unique structural feature of the 2-phenylethyl moiety opens up promising avenues for novel deprotection strategies, particularly catalytic hydrogenolysis, which warrants further investigation. For synthetic chemists in research and drug development, the PEDMS group represents a valuable addition to the repertoire of protecting group strategies, offering a unique combination of stability and potential for orthogonal cleavage.
References
-
Sajiki, H., Ikawa, T., Hattori, K., & Hirota, K. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers. Chemical Communications, (6), 654-655. [Link]
-
Yeom, C. E., Kim, H. W., Lee, S. Y., & Kim, B. M. (2007). DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Synlett, (1), 146-150. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Lloyd, D., Bylsma, M., Bright, D. K., Chen, X., & Bennett, C. S. (2010). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Zinc Triflate. Organic Syntheses, 87, 34-43. [Link]
-
Khan, A. T., & Mondal, E. (2003). Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers using triethylsilane and Pd/C. Tetrahedron Letters, 44(49), 919-922. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by reduction. The Journal of Organic Chemistry, 44(14), 2497-2500. [Link]
-
Lakshman, M. K., Tine, F. A., Khandaker, T. A., & Vadla, R. (2012). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Molecules, 17(8), 9474-9488. [Link]
-
Xie, H., et al. (2016). Selective cleavage of C–O bond in benzyl phenyl ether over Pd/AC at room temperature. Catalysis Communications, 84, 85-88. [Link]
-
Demchenko, A. V., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 76(20), 8257-8271. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Wikipedia. Silyl ether. [Link]
-
Sajiki, H., Ikawa, T., Hattori, K., & Hirota, K. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers. Chemical Communications, (6), 654-655. [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]
- Trost, B. M. (Ed.). (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 6: Ethers. Georg Thieme Verlag.
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Application Note: Enhancing GC-MS Analysis of Polar Analytes using Chlorodimethyl(2-phenylethyl)silane as a Derivatizing Agent
Introduction: The Rationale for Derivatization in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its exceptional resolving power and sensitive detection capabilities. However, a significant number of compounds, particularly those encountered in pharmaceutical, clinical, and environmental analyses, possess polar functional groups (e.g., hydroxyls, thiols, amines) that render them non-volatile and prone to thermal degradation.[1] This inherent characteristic hinders their passage through a gas chromatograph, leading to poor peak shape, low sensitivity, and inaccurate quantification.
To surmount these challenges, chemical derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2][3] Silylation, the replacement of an active hydrogen with a silyl group, is one of the most robust and widely adopted derivatization strategies.[4][5] This application note introduces Chlorodimethyl(2-phenylethyl)silane as a specialized silylating agent and provides a comprehensive guide to its application.
This compound: A Derivatizing Agent with Unique Advantages
This compound is a silylating reagent that converts polar functional groups into their corresponding phenylethyldimethylsilyl ethers, thioethers, or amines. The incorporation of the 2-phenylethyl moiety offers distinct analytical advantages:
-
Enhanced Mass Spectral Identification: The phenylethyl group provides a unique and predictable fragmentation pattern in the mass spectrometer. The presence of a prominent tropylium ion (m/z 91) and other related fragments can significantly aid in structural elucidation and confirmation of derivatization.
-
Increased Retention Time: The addition of a relatively larger silyl group increases the molecular weight and boiling point of the analyte, leading to longer retention times. This can be particularly useful for shifting the peaks of small, volatile analytes away from the solvent front or other early-eluting interferences.[6]
-
Potential for UV Detection: For chromatographic systems equipped with a UV detector, the phenyl group introduces a chromophore, enabling an additional mode of detection.
Reaction Mechanism: Silylation of Active Hydrogens
The derivatization reaction is a nucleophilic substitution at the silicon atom of the this compound. The lone pair of electrons on the oxygen (of a hydroxyl), sulfur (of a thiol), or nitrogen (of an amine) attacks the silicon atom, displacing the chlorine atom. A base, such as pyridine or imidazole, is typically added to catalyze the reaction and to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General reaction scheme for the derivatization of an analyte (R-XH) with this compound.
Detailed Application Protocol
This protocol provides a general methodology for the derivatization of a standard compound or an extracted sample. Note: This is a starting point and optimization of reaction time, temperature, and reagent ratios is critical for each specific analyte and matrix.
I. Materials and Reagents
-
This compound
-
Anhydrous Pyridine (or other suitable base like imidazole)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Toluene)
-
Analyte standard or dried sample extract
-
Internal Standard (IS) (e.g., a deuterated analog or a compound of similar class that also derivatizes)
-
GC-MS grade vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
II. Experimental Workflow
Caption: Workflow for derivatization with this compound.
III. Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample extract or standard is completely dry. Moisture will hydrolyze the chlorosilane reagent, reducing derivatization efficiency.[1]
-
Drying can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
-
Reagent Preparation (Derivatization Mixture):
-
In a separate vial, prepare the derivatization mixture. A common starting point is a 1:1 (v/v) mixture of anhydrous pyridine and this compound. Caution: Prepare in a fume hood. Chlorosilanes are corrosive and react with moisture.
-
-
Derivatization Reaction:
-
To the dried sample in the GC vial, add 50 µL of an appropriate anhydrous solvent (e.g., acetonitrile) to redissolve the residue.
-
Add the internal standard at a known concentration.
-
Add 50 µL of the freshly prepared derivatization mixture to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 60 minutes using a heating block. The optimal temperature and time will vary depending on the analyte's reactivity and steric hindrance.[7]
-
-
Sample Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.
-
IV. Recommended GC-MS Parameters
The following are suggested starting parameters and will require optimization for your specific application.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | Initial: 100°C, hold 2 min |
| Ramp: 15°C/min to 300°C | |
| Hold: 5 min at 300°C | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-550 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or low derivative peak | Incomplete reaction; Presence of moisture; Reagent degradation. | Increase reaction time and/or temperature. Ensure all glassware and solvents are anhydrous. Use freshly opened or properly stored reagents. |
| Multiple derivative peaks | Incomplete derivatization of multi-functional analytes; Formation of side products. | Increase the amount of derivatizing reagent. Optimize temperature to ensure complete reaction without degradation. |
| Peak tailing | Active sites in the GC inlet or column; Co-elution with interfering compounds. | Use a deactivated inlet liner. Condition the column. Adjust the temperature program to improve separation. |
| Baseline noise | Excess derivatizing reagent or byproducts. | A sample cleanup step (e.g., solid-phase extraction) may be needed post-derivatization for very complex matrices, though this is less common. |
Conclusion
This compound is a valuable derivatizing agent for the GC-MS analysis of polar compounds. The formation of phenylethyldimethylsilyl derivatives enhances volatility and thermal stability while providing unique mass spectral characteristics that aid in compound identification. The protocol provided herein serves as a robust starting point for method development. Through systematic optimization of reaction conditions and GC-MS parameters, researchers can achieve sensitive and reliable quantification of a wide range of challenging analytes.
References
-
Kovács, Á., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1194(1), 139-42. [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515-32. [Link]
- BenchChem (2025). Application Note: Analysis of Steroids by GC-MS Following Derivatization with Chlorotrimethylsilane. BenchChem Scientific Resources.
-
Albo, R. L., et al. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231-4. [Link]
-
Prokopowicz, M., et al. (2014). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 19(10), 16347-66. [Link]
- David, F., & Sandra, P. (2010). Derivatization Methods in GC and GC/MS.
-
Chapman, J. R., & Bailey, E. (1973). Use of chloromethylsilyl ether derivatives for the determination of hydroxylated steroids by gas chromatography-mass spectrometry. Analytical Chemistry, 45(9), 1636-41. [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Documents.
-
Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. Gelest Product Information. [Link]
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Application Note & Protocol: Surface Functionalization of Silica Nanoparticles with Chlorodimethyl(2-phenylethyl)silane
Abstract
This document provides a comprehensive technical guide for the surface modification of silica nanoparticles (SNPs) with Chlorodimethyl(2-phenylethyl)silane (CDPES). The protocol detailed herein transforms the typically hydrophilic surface of silica into a robustly hydrophobic one, leveraging the unique properties of the phenylethyl moiety for applications requiring enhanced dispersion in non-polar media, specialized chromatographic phases, or as carriers for hydrophobic therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step protocols for synthesis and characterization, and expert insights into achieving reproducible, high-quality results.
Scientific Foundation & Strategic Overview
The Imperative for Surface Modification
Silica nanoparticles, synthesized most commonly via the Stöber method, present a surface rich in silanol groups (Si-OH).[1][2][3][4] While these groups render the particles hydrophilic and easy to disperse in aqueous and polar solvents, they are a significant liability in non-polar environments, leading to strong particle agglomeration and poor compatibility with hydrophobic polymer matrices or biological lipids.[5][6] Surface modification is therefore not merely an optimization but a critical step to unlock the potential of SNPs in a vast array of applications.[6][7]
Rationale for Selecting this compound (CDPES)
The choice of a silanizing agent dictates the final surface properties. CDPES is an excellent agent for inducing hydrophobicity for several key reasons:
-
Reactive Moiety: The chlorosilane group (Si-Cl) is highly reactive towards the surface silanol groups of silica, forming a stable, covalent siloxane (Si-O-Si) bond.[8][9]
-
Hydrophobic Tail: The 2-phenylethyl group provides a significant hydrophobic character. The combination of an alkyl chain and an aromatic ring creates a bulky, non-polar shield on the nanoparticle surface. This is distinct from simple alkylsilanes, as the phenyl group can also engage in π-π stacking interactions, which can be relevant in specific applications like reversed-phase chromatography.
-
Steric Hindrance: The bulkiness of the phenylethyl group helps to prevent particle aggregation by creating steric repulsion between adjacent nanoparticles.
The overall reaction proceeds via a nucleophilic attack from the oxygen of a surface silanol group on the silicon atom of the CDPES molecule, displacing the chloride ion. The released hydrogen chloride (HCl) is typically neutralized by a base catalyst or proton scavenger added to the reaction.[8][9]
The Self-Validating Experimental Philosophy
This guide is structured around a self-validating workflow. The success of the modification protocol is not assumed but is systematically verified through a suite of characterization techniques. Each analytical step provides feedback on the preceding synthetic step, ensuring that the final material meets the desired specifications. This approach moves from qualitative confirmation (FTIR) to quantitative assessment (TGA) and functional validation (Contact Angle, DLS & Zeta Potential).
Experimental Design & Protocols
Materials & Equipment
| Reagents & Materials | Recommended Grade / Supplier | Purpose |
| Silica Nanoparticles (SNPs) | Monodisperse, non-porous, 50-100 nm diameter | Starting material |
| This compound (CDPES) | ≥97% Purity | Surface modifying agent |
| Anhydrous Toluene | ≥99.8%, <50 ppm water | Reaction solvent |
| Anhydrous Triethylamine (TEA) or Pyridine | ≥99.5% | HCl scavenger/catalyst |
| Ethanol | 200 Proof, Anhydrous | Washing solvent |
| Deionized Water | 18.2 MΩ·cm | For cleaning and contact angle |
| Hydrochloric Acid (HCl) | ACS Grade | Pre-treatment (optional) |
| Nitrogen or Argon Gas | High Purity (99.99%) | Inert atmosphere |
| Equipment | Description |
| Three-neck round-bottom flask | Reaction vessel |
| Condenser & Schlenk Line | For inert atmosphere and reflux |
| Magnetic Stirrer & Hotplate | For heating and mixing |
| Centrifuge (High-Speed) | For particle separation |
| Sonicator (Bath or Probe) | For particle dispersion |
| Vacuum Oven | For drying nanoparticles |
| Characterization Instruments | FTIR, TGA, DLS/Zeta Potential Analyzer, Contact Angle Goniometer |
Process Workflow Diagram
The entire process, from raw materials to fully characterized product, follows a logical sequence designed to maximize reaction efficiency and ensure purity.
Caption: High-level workflow for the surface modification of silica nanoparticles.
Step-by-Step Protocols
-
Causality: Raw SNPs often have physisorbed water on their surface, which can react with the CDPES in solution, leading to undesirable self-polymerization.[10] This activation step aims to remove this water and maximize the availability of reactive silanol groups.
-
Weigh 1.0 g of silica nanoparticles into a round-bottom flask.
-
Add 50 mL of deionized water and 1 mL of concentrated HCl.
-
Sonicate the mixture for 30 minutes to ensure full dispersion and acid wash the surface.
-
Centrifuge the suspension at 8000 x g for 15 minutes. Discard the supernatant.
-
Resuspend the nanoparticle pellet in 50 mL of deionized water and centrifuge again. Repeat this washing step two more times to remove residual acid.
-
After the final wash, resuspend the pellet in 50 mL of ethanol and centrifuge.
-
Dry the activated nanoparticles in a vacuum oven at 120 °C overnight. Store the dried SNPs in a desiccator until use.
-
Causality: This reaction must be performed under anhydrous and inert conditions to prevent hydrolysis of the chlorosilane.[1] Triethylamine acts as a proton scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the reaction to completion.[11]
-
Set up a three-neck flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to remove all moisture.
-
Transfer the 1.0 g of dried, activated SNPs to the flask.
-
Add 50 mL of anhydrous toluene via cannula or a dry syringe.
-
Sonicate the flask in a bath sonicator for 15 minutes to fully disperse the nanoparticles, creating a uniform suspension.
-
Begin stirring the suspension and add 1.0 mL of anhydrous triethylamine.
-
In a separate, dry vial, dissolve 1.5 mL of this compound in 10 mL of anhydrous toluene.
-
Add the CDPES solution dropwise to the stirring SNP suspension over 10 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and allow it to reflux under a gentle flow of inert gas for 12-24 hours.
-
Causality: It is critical to remove all unreacted silane, triethylamine, and the triethylammonium chloride salt byproduct. Any residual reactants can interfere with characterization and downstream applications.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to centrifuge tubes. Centrifuge at 8000 x g for 15 minutes.
-
Carefully decant and discard the supernatant, which contains the unreacted materials.
-
Add 40 mL of anhydrous toluene to the pellet, resuspend thoroughly (sonication may be required), and centrifuge again.
-
Repeat the toluene wash (Step 4) one more time.
-
Perform two additional wash cycles using anhydrous ethanol to remove the toluene and any remaining impurities.
-
After the final wash, decant the ethanol and place the tubes containing the nanoparticle pellet in a vacuum oven. Dry at 80 °C overnight to yield a fine, white powder.
Characterization & Validation
This section details the analytical methods used to confirm the successful surface modification.
Reaction Confirmation: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides direct evidence of the covalent grafting of the phenylethyl groups onto the silica surface.
-
Methodology: Acquire spectra of the initial (unmodified) and final (modified) SNPs using a KBr pellet or an ATR accessory.
-
Interpretation of Results:
-
Disappearance of -OH signal: A significant reduction in the broad absorption band around 3400 cm⁻¹ and the sharp peak for isolated silanols around 3740 cm⁻¹ indicates consumption of the surface Si-OH groups.[12]
-
Appearance of C-H signals: New peaks will appear corresponding to the CDPES ligand. Look for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching between 2850-2960 cm⁻¹, and aromatic C=C stretching peaks around 1450-1600 cm⁻¹.[5][13][14]
-
Stable Si-O-Si signal: The strong, broad peak around 1100 cm⁻¹ from the silica backbone will remain.
-
Quantifying Grafting Density: Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a sample as it is heated, allowing for the quantification of the organic coating on the inorganic silica core.[15][16][17][18]
-
Methodology: Heat 5-10 mg of the dried sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation of Results:
-
Unmodified SNPs: Will show a small weight loss (< 2-3%) below 200 °C due to loss of adsorbed water and a subsequent gradual loss from the condensation of surface silanols.[10]
-
Modified SNPs: Will exhibit a distinct, sharp weight loss step, typically between 200 °C and 600 °C, corresponding to the thermal decomposition of the grafted phenylethyl groups.[19][20] The percentage weight loss in this region is directly proportional to the amount of silane on the surface.
-
Assessing Functional Performance
The ultimate test of the modification is the change in the nanoparticles' physical and chemical behavior.
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- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Engineering Hydrophobic Surfaces with Chlorodimethyl(2-phenylethyl)silane
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the application of Chlorodimethyl(2-phenylethyl)silane for the creation of stable, well-defined hydrophobic surfaces. The protocols detailed herein cover substrate preparation, solution-phase and vapor-phase silanization, and rigorous surface characterization. By elucidating the underlying chemical principles and offering step-by-step methodologies, this guide aims to empower users to achieve reproducible, high-quality hydrophobic coatings for applications ranging from cell culture to microfluidics and advanced materials.
Introduction: The Principle of Silane-Mediated Surface Modification
The transformation of a hydrophilic surface, such as glass or silicon oxide, into a hydrophobic one is achieved by chemically grafting a layer of molecules with nonpolar functional groups. Silanization is a robust and widely adopted method for this purpose, involving the reaction of organosilane molecules with hydroxyl (-OH) groups present on the substrate surface.[1][2]
This compound is a monochlorosilane, meaning it has one reactive chlorine atom. This is a critical feature for forming a self-assembled monolayer (SAM), as it prevents the vertical polymerization that can occur with di- or trichlorosilanes, leading to a more ordered and uniform surface coating. The silane reacts with surface hydroxyls to form a stable covalent siloxane bond (Si-O-Substrate), with the nonpolar phenylethyl group oriented away from the surface, creating a low-energy, water-repellent interface.[3]
The choice of this compound offers specific advantages:
-
Monolayer Formation: The single reactive chloro group favors the formation of a well-defined monolayer.
-
Steric Hindrance: The bulky phenylethyl group contributes to a densely packed monolayer, effectively shielding the underlying polar substrate from interaction with water.[3]
-
Hydrophobicity: The aromatic phenyl ring and the ethyl spacer provide a significant nonpolar character, leading to high water contact angles.
Essential Materials and Reagent Properties
Successful and reproducible surface modification begins with high-quality materials and a thorough understanding of their properties.
Reagent Specifications
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 68092-71-7 |
| Molecular Formula | C₁₀H₁₅ClSi |
| Molecular Weight | 247.24 g/mol [4] |
| Boiling Point | 134-135 °C / 20 mmHg[4] |
| Density | 1.095 g/mL[4] |
| Refractive Index | 1.5223 @ 20°C[4] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture.[4] |
Required Equipment and Consumables
-
Glass or silicon-based substrates (e.g., slides, coverslips, wafers)
-
Anhydrous Toluene (or other suitable anhydrous hydrocarbon solvent)
-
Acetone, Ethanol (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18 MΩ·cm)
-
Glass staining jars or beakers
-
Sonicator
-
Laboratory oven or hot plate
-
Vacuum desiccator (for vapor-phase deposition and storage)
-
Nitrogen or Argon gas source for drying and inert atmosphere
-
Contact Angle Goniometer for surface characterization
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves, and appropriate respiratory protection when handling chlorosilanes.[5]
Experimental Workflow: From Preparation to Validation
A successful silanization procedure is a sequence of carefully controlled steps. The following diagram outlines the critical stages of the process.
Caption: High-level experimental workflow for hydrophobic surface preparation.
Detailed Protocols
Protocol 1: Rigorous Substrate Cleaning and Activation
Rationale: The density and uniformity of the final silane monolayer are critically dependent on the cleanliness of the substrate. This protocol is designed to remove organic contaminants and then to generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.[6]
-
Solvent Degreasing: a. Place substrates in a glass rack. b. Sonicate in acetone for 15 minutes. c. Rinse thoroughly with DI water. d. Sonicate in ethanol for 15 minutes. e. Rinse thoroughly with DI water.
-
Piranha Etching (Activation): CRITICAL SAFETY WARNING: Piranha solution is extremely corrosive, reactive, and explosive if mixed with organic solvents. It must be prepared and handled with extreme care in a chemical fume hood using appropriate PPE (face shield, acid-resistant apron, and gloves). Never store Piranha solution in a sealed container. a. In a glass beaker within the fume hood, slowly and carefully add 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. The solution will become very hot. b. Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes. c. Using acid-resistant forceps, carefully remove the substrates and rinse them extensively with DI water (at least 5-6 cycles).
-
Drying: a. Dry the substrates with a gentle stream of high-purity nitrogen or argon gas. b. Place the substrates in an oven at 120°C for at least 1 hour to remove any physisorbed water.[6] c. Transfer the hot, dry substrates to a desiccator and allow them to cool to room temperature just before silanization.
Scientist's Note: Do not leave activated substrates exposed to ambient air for extended periods, as they can adsorb atmospheric contaminants. Proceed to the silanization step promptly after they have cooled.
Protocol 2A: Solution-Phase Deposition
Rationale: This method is straightforward and effective for flat substrates. The reaction is carried out in an anhydrous solvent to prevent premature hydrolysis and polymerization of the chlorosilane in the bulk solution, which would otherwise lead to a rough, non-uniform coating.[7][8]
-
Preparation: a. This entire procedure must be conducted in a fume hood. b. Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container (e.g., a Coplin jar).
-
Reaction: a. Immerse the cleaned, activated, and cooled substrates into the silane solution. b. Seal the container (e.g., with Parafilm or a PTFE cap) to minimize exposure to atmospheric moisture. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing and Curing: a. Remove the substrates from the silane solution. b. Rinse them by dipping into a beaker of fresh anhydrous toluene to remove any non-covalently bonded silane molecules. c. Rinse with ethanol. d. Dry the substrates with a stream of nitrogen gas. e. Cure the substrates in an oven at 110°C for 30-60 minutes to drive the condensation reaction to completion and form stable siloxane bonds.[6] f. Store the coated substrates in a clean, dry environment, such as a desiccator.
Protocol 2B: Vapor-Phase Deposition
Rationale: Vapor-phase silanization is preferred for substrates with complex geometries or when aiming for the highest quality monolayer. This method minimizes the risk of silane agglomeration that can occur in solution.[9][10][11]
-
Setup: a. Place the cleaned, activated, and cooled substrates in a vacuum desiccator on a porcelain plate. b. In a small, open glass vial at the bottom of the desiccator, place a small amount (e.g., 100-200 µL) of this compound. c. Seal the desiccator and apply a vacuum to reduce the pressure. This will increase the vapor pressure of the silane, allowing it to fill the chamber.
-
Reaction: a. Allow the reaction to proceed under vacuum for 4-12 hours at room temperature. For faster deposition, the desiccator can be gently heated to 50-70°C.[7]
-
Post-Treatment: a. Carefully vent the desiccator to atmospheric pressure, preferably with a dry, inert gas like nitrogen. b. Remove the substrates and sonicate them briefly (2-3 minutes) in anhydrous toluene to remove any physisorbed silane. c. Dry with nitrogen and cure in an oven at 110°C for 30-60 minutes as described in Protocol 2A.
Mechanism and Surface Validation
Silanization Reaction Mechanism
The core of the process is a nucleophilic attack by the surface silanol (Si-OH) groups on the silicon atom of the chlorosilane. This reaction forms a covalent Si-O-Si bond and releases hydrogen chloride (HCl) as a byproduct.
Caption: Reaction of surface hydroxyl with chlorosilane to form a covalent bond.
Characterization and Expected Results
The primary method for validating the creation of a hydrophobic surface is contact angle goniometry. This technique measures the angle a liquid droplet makes with the solid surface, providing a quantitative measure of wettability.[12]
Protocol: Static Water Contact Angle Measurement
-
Place the cured, silanized substrate on the goniometer stage.
-
Using a precision syringe, dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet profile at the solid-liquid-vapor interface.
-
Use the instrument's software to calculate the angle between the substrate surface and the tangent of the droplet.
-
Perform measurements at multiple locations on the surface to assess uniformity.
Expected Outcomes:
| Surface Condition | Typical Static Water Contact Angle (θ) | Surface Property |
| Uncoated (Piranha-cleaned) Glass | < 10° | Super-hydrophilic |
| This compound Coated | > 90° | Hydrophobic |
A surface is generally considered hydrophobic if the water contact angle is greater than 90°.[12] For advanced characterization, measuring the advancing and receding contact angles can provide information about contact angle hysteresis, which relates to droplet adhesion and surface homogeneity.[13][14][15] A low hysteresis (small difference between advancing and receding angles) is indicative of a smooth, chemically uniform surface.
Troubleshooting and Final Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Contact Angle (< 80°) | 1. Incomplete surface cleaning/activation. 2. Moisture contamination in solvent or atmosphere. 3. Insufficient reaction time or silane concentration. | 1. Repeat Piranha cleaning protocol rigorously. 2. Use freshly opened anhydrous solvent; purge reaction vessel with N₂/Ar. 3. Increase reaction time or silane concentration. |
| Hazy or Uneven Coating | 1. Silane polymerization in solution due to water. 2. Inadequate rinsing post-reaction. | 1. Ensure strictly anhydrous conditions. 2. Increase the volume and duration of the solvent rinse; consider brief sonication during rinse. |
| Poor Reproducibility | 1. Inconsistent substrate cleaning. 2. Degradation of silane reagent from improper storage. | 1. Standardize the cleaning protocol meticulously. 2. Store silane under an inert atmosphere (N₂/Ar) and tightly sealed. |
References
-
Wikipedia. Silanization. [Link]
-
IEEE Xplore. Contact Angle Hysteresis Characterization of Textured Super-Hydrophobic Surfaces. [Link]
-
ResearchGate. Contact Angle Studies of Hydrophobic and Hydrophilic Surfaces | Request PDF. [Link]
-
Gelest. Hydrophobic Silane Surface Treatments - Technical Library. [Link]
-
Gelest. Applying a Silane Coupling Agent - Gelest Technical Library. [Link]
-
ACS Publications. Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings | Langmuir. [Link]
-
Biolin Scientific. Contact angle measurements on superhydrophobic surfaces in practice. [Link]
-
ResearchGate. Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings | Request PDF. [Link]
-
AIP Publishing. Vapor-phase silanization of oxidized porous silicon for stabilizing composition and photoluminescence. [Link]
-
Biolin Scientific. How to utilize contact angles in surface characterization: Receding contact angle. [Link]
-
National Institutes of Health (NIH). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC. [Link]
-
AIP Publishing. Dynamic contact angle measurements on superhydrophobic surfaces | Physics of Fluids. [Link]
-
ResearchGate. (PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification. [Link]
-
Amazon AWS. SIC2295.3 GHS EU English SDS. [Link]
-
Gelest, Inc. Applying Silanes. [Link]
-
Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE Safety Data Sheet. [Link]
-
MDPI. Silanization of Cotton Fabric to Obtain Durable Hydrophobic and Oleophobic Materials. [Link]
-
Henkel. Safety Data Sheet. [Link]
-
Gelest. APPLYING A SILANE COUPLING AGENT. [Link]
-
ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. [Link]
-
ResearchGate. Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. [Link]
-
Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
-
ScienceDirect. Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. [Link]
-
Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
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Application Note & Protocol: Covalent Immobilization of Biomolecules on Surfaces using Chlorodimethyl(2-phenylethyl)silane
For: Researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Chemistries for Robust Biomolecule Immobilization
The covalent attachment of biomolecules to solid supports is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, drug discovery, and fundamental biological research. The choice of surface chemistry is paramount, dictating the stability, orientation, and ultimately, the functionality of the immobilized biomolecule. This guide details a robust methodology for the covalent immobilization of biomolecules utilizing a unique bifunctional silane, Chlorodimethyl(2-phenylethyl)silane .
This organosilane offers a distinct advantage by combining two key chemical features: a reactive chlorodimethylsilyl group for covalent attachment to hydroxylated surfaces (e.g., glass, silicon dioxide) and a phenylethyl group that, while seemingly inert, can be chemically activated for subsequent bioconjugation. This two-stage approach provides a high degree of control over the surface modification process, leading to a stable and versatile platform for immobilizing a wide array of biomolecules.
This document provides a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for surface preparation, silanization, and a novel two-step activation of the phenyl group for biomolecule attachment, along with essential characterization techniques.
The Science Behind the Silane: Mechanism of Action
The immobilization process using this compound can be dissected into two primary stages:
-
Surface Silanization: The chlorodimethylsilyl group readily reacts with surface hydroxyl (-OH) groups present on substrates like glass or silica. This reaction forms a stable covalent siloxane bond (Si-O-Substrate), anchoring the phenylethyl moiety to the surface. The reaction proceeds via the elimination of hydrogen chloride (HCl)[1].
-
Biomolecule Conjugation via Phenyl Group Activation: The surface-bound phenylethyl group, in its native state, is not reactive towards common bioconjugation chemistries. To render it active for coupling biomolecules, a two-step chemical transformation is employed:
-
Nitration: The aromatic phenyl ring undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group (-NO2).
-
Reduction: The nitro group is then reduced to a primary amine (-NH2), a versatile functional group for a variety of bioconjugation reactions.
-
This sequential activation creates a reactive "handle" on the surface, ready for the covalent attachment of biomolecules.
Visualizing the Pathway: From Silanization to Bioconjugation
Diagram 1: Overall Experimental Workflow
Caption: A stepwise workflow for biomolecule immobilization.
Diagram 2: Chemical Transformation of the Surface
Caption: Chemical reactions on the substrate surface.
Experimental Protocols
PART 1: Surface Preparation and Silanization
Thorough cleaning and hydroxylation of the substrate surface are critical for achieving a uniform and stable silane layer.
Materials:
-
Glass or silicon-based substrates (e.g., microscope slides, coverslips, silicon wafers)
-
Detergent (e.g., Alconox)
-
Acetone, Isopropanol (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous toluene
-
This compound
-
Nitrogen gas
Protocol 1A: Substrate Cleaning and Hydroxylation
-
Sonication: Sonicate substrates in a 2% aqueous detergent solution for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Solvent Wash: Sonicate substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Piranha Etching (in a fume hood):
-
Carefully immerse the dried substrates in freshly prepared Piranha solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen and use immediately for silanization.
Protocol 1B: Silanization
Two common methods for silanization are solution-phase and vapor-phase deposition.
Method 1: Solution-Phase Deposition
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the clean, hydroxylated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove excess silane.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.
-
Cool to room temperature and store in a desiccator.
Method 2: Vapor-Phase Deposition
Vapor-phase deposition can lead to more uniform monolayer formation.
-
Place the clean, hydroxylated substrates in a vacuum desiccator.
-
In a small, open vial, place a few drops of this compound inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator to a pressure of <1 Torr.
-
Allow the deposition to proceed for 12-24 hours at room temperature.
-
Vent the desiccator with nitrogen gas and remove the substrates.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Store in a desiccator.
PART 2: Activation of the Phenyl Group
Materials:
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Tin(II) chloride (SnCl₂) or sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Ethanol
Protocol 2A: Nitration of the Phenyl-Terminated Surface
-
In a fume hood, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a 1:3 ratio, keeping the mixture cool in an ice bath.
-
Immerse the silanized substrates in the nitrating mixture.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water, followed by ethanol.
-
Dry the substrates under a stream of nitrogen.
Protocol 2B: Reduction of the Nitro Group to an Amine
-
Prepare a solution of a reducing agent. A common choice is a solution of tin(II) chloride in ethanol with a small amount of concentrated HCl.
-
Immerse the nitrated substrates in the reducing solution.
-
Allow the reduction to proceed for 1-2 hours at room temperature or with gentle heating (e.g., 50°C).
-
Remove the substrates and rinse thoroughly with ethanol, followed by DI water.
-
Dry the now amino-functionalized substrates under a stream of nitrogen.
PART 3: Biomolecule Immobilization
This protocol describes a general method for coupling a protein with available carboxyl groups to the amino-functionalized surface using EDC/NHS chemistry.
Materials:
-
Biomolecule of interest (with accessible carboxyl groups, e.g., proteins)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M ethanolamine, pH 8.5)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Protocol 3: Covalent Coupling of Biomolecules
-
Biomolecule Activation:
-
Dissolve the biomolecule in the activation buffer at the desired concentration.
-
Add EDC and NHS to final concentrations of approximately 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling to the Surface:
-
Apply the activated biomolecule solution to the amino-functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Quenching:
-
Remove the biomolecule solution.
-
Rinse the surface with coupling buffer.
-
Immerse the surface in the quenching buffer for 15-30 minutes to block any unreacted amine groups on the surface.
-
-
Washing:
-
Wash the surface extensively with the washing buffer to remove non-covalently bound biomolecules.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
-
-
Storage: Store the functionalized substrates at 4°C.
Characterization of Modified Surfaces
It is crucial to characterize the surface at each stage of the modification process to ensure successful functionalization.
| Technique | Purpose | Expected Outcome after Successful Modification |
| Contact Angle Goniometry | To assess changes in surface hydrophobicity/hydrophilicity. | - After Silanization: Increase in contact angle (more hydrophobic).- After Nitration: Slight decrease or similar contact angle.- After Reduction: Decrease in contact angle (more hydrophilic due to amine groups).- After Biomolecule Immobilization: Increase in contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | - After Silanization: Presence of Si 2p, C 1s signals.- After Nitration: Appearance of a N 1s peak corresponding to the nitro group.- After Reduction: Shift in the N 1s binding energy to that of an amine group.- After Biomolecule Immobilization: Increase in N 1s and C 1s signals, and potentially other elements from the biomolecule. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and roughness. | - After Silanization: Should show a smooth, uniform monolayer.- After Biomolecule Immobilization: Increased surface roughness and the appearance of features corresponding to immobilized biomolecules. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the surface. | - After Nitration: Appearance of characteristic peaks for the nitro group (e.g., ~1520 cm⁻¹ and ~1340 cm⁻¹).- After Reduction: Disappearance of nitro peaks and appearance of N-H stretching vibrations from the amine group. |
| Fluorescence Microscopy | To visualize the immobilization of fluorescently labeled biomolecules. | Uniform fluorescence across the surface, confirming successful immobilization. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biomolecule Immobilization | Incomplete silanization. | Ensure anhydrous conditions during silanization. Optimize silane concentration and reaction time. |
| Inefficient phenyl group activation. | Confirm successful nitration and reduction using characterization techniques. Optimize reaction times and reagent concentrations. | |
| Inactive biomolecule. | Ensure the biomolecule has accessible carboxyl groups and is stable under the activation conditions. | |
| High Non-specific Binding | Incomplete quenching of reactive groups. | Increase quenching time or concentration of the quenching agent. |
| Hydrophobic interactions. | Include a blocking step with a protein like BSA after quenching. | |
| Inconsistent Results | Inconsistent surface preparation. | Standardize the substrate cleaning and hydroxylation protocol. |
| Degradation of silane layer. | Ensure proper curing and storage of silanized substrates. Aminosilane layers can be susceptible to hydrolysis, so use them relatively quickly after preparation.[2] |
Conclusion
The use of this compound offers a robust and versatile platform for the covalent immobilization of biomolecules. While requiring a multi-step process for the activation of the phenyl group, this methodology provides a high degree of control over the surface chemistry, resulting in a stable and functionalized surface suitable for a wide range of applications in research and drug development. The detailed protocols and characterization guidelines presented in this document are intended to enable researchers to successfully implement this powerful immobilization strategy.
References
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Catalytic reduction of nitro-group terminated monolayers by Ag nanoparticles; a novel strategy for site-selective patterning of organic monolayers. Chemical Communications. [Link]
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Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. ResearchGate. [Link]
-
Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. ChemRxiv. [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
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Bioconjugation and Applications of Amino Functional Fluorescence Polymers. PubMed. [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. BioForce Nanosciences. [Link]
-
Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. ChemRxiv. [Link]
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-
Role of sequence length and functionalization in interactions of bioconjugated peptides with mitomembranes. PMC. [Link]
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Nitro and nitritosilanes: Do they and can they exist?. ChemRxiv. [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
The nitro to amine reduction: from millions of tons to single molecule studies. PMC. [Link]
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Nitroxidation of H-Terminated Si(111) Surfaces with Nitrobenzene and Nitrosobenzene. ResearchGate. [Link]
-
Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties. PMC. [Link]
-
Modification of nitrile-terminated biphenylthiol self-assembled monolayers by electron irradiation and related applications. PubMed. [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. MDPI. [Link]
-
Structure, Wettability, and Frictional Properties of Phenyl-Terminated Self-Assembled Monolayers on Gold. ResearchGate. [Link]
-
Reproducibility and Stability of Silane Layers in Nanoconfined Electrochemical Systems. ResearchGate. [Link]
-
[Characteristics and Sources of Nitrated Phenols in Atmospheric Fine Particles of Northern Suburban Nanjing]. PubMed. [Link]
-
Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. University of Rochester. [Link]
-
Suifonation of alkyl phenyl ether self-assembled monolayers. Bar-Ilan University. [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC. [Link]
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Application Notes & Protocols: Chlorodimethyl(2-phenylethyl)silane in Solid-Phase Organic Synthesis
A Prospective Guide for Researchers and Drug Development Professionals
Introduction: A Novel Silyl Ether Linker for Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern chemistry, particularly in the rapid assembly of compound libraries for drug discovery.[1][2] The efficiency of SPOS is heavily reliant on the choice of the solid support and the linker used to covalently attach the substrate to this support.[3][4] Silyl ethers are a versatile class of protecting groups and linkers, prized for their ease of formation and tunable stability.[5]
This guide introduces chlorodimethyl(2-phenylethyl)silane as a promising, yet underexplored, reagent for creating a novel silyl ether-based linkage in SPOS. The presence of the 2-phenylethyl group offers a unique combination of steric bulk and electronic properties, potentially providing a distinct stability profile compared to more common silylating agents like tert-butyldimethylsilyl chloride (TBSCl) or chlorodimethylphenylsilane. This allows for the immobilization of molecules bearing hydroxyl functionalities, which can then be chemically modified in a stepwise manner before being cleaved from the solid support.[6]
The core utility of this reagent lies in its ability to form a dimethyl(2-phenylethyl)silyl ether linkage that is stable to a variety of reaction conditions but can be selectively cleaved under specific acidic or fluoride-mediated conditions.[5][7]
Physicochemical Properties & Synthesis
Understanding the fundamental properties of this compound is crucial for its effective application.
| Property | Value |
| Chemical Formula | C₁₀H₁₅ClSi |
| Molecular Weight | 200.76 g/mol |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not reported; estimated >200 °C |
| Density | Not reported; estimated ~1.0 g/mL |
| Reactivity | Reacts with water and other nucleophiles.[8] |
Proposed Synthesis Route
A plausible synthesis of this compound can be adapted from established methods for creating silicon-carbon bonds, such as the hydrosilylation of styrene with chlorodimethylsilane, or the reaction of a (2-phenylethyl)magnesium halide with dichlorodimethylsilane. The latter is analogous to the synthesis of related organosilanes.[9][10][11]
Principle of Application: The Silyl Ether Linkage
The primary application of this compound in SPOS is to anchor a starting material (substrate) containing a hydroxyl group to a solid support. The reaction involves the formation of a robust silyl ether bond between the substrate and the resin, mediated by the silane.
The general workflow can be visualized as a three-stage process: Immobilization , On-Resin Synthesis , and Cleavage .
Caption: General workflow for SPOS using a silyl ether linker.
Experimental Protocols
A. Protocol for Substrate Immobilization
This protocol describes the general procedure for attaching a primary alcohol-containing substrate to a hydroxymethyl-functionalized polystyrene resin.
Materials:
-
Hydroxymethyl polystyrene resin (e.g., Wang resin)
-
This compound (3.0 eq.)
-
Substrate with a primary alcohol (1.0 eq.)
-
Imidazole (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase reaction vessel with a frit
Procedure:
-
Resin Swelling: Place the hydroxymethyl polystyrene resin in the reaction vessel. Add sufficient anhydrous DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Solvent Exchange: Wash the swollen resin with anhydrous DMF (3 x resin volume) for 2 minutes each wash.
-
Reaction Mixture Preparation: In a separate flask, dissolve the substrate and imidazole in anhydrous DMF.
-
Silylation: Add the substrate/imidazole solution to the resin. Then, add the this compound dropwise to the resin slurry at room temperature.
-
Reaction: Agitate the mixture at room temperature for 16-24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (2x).
-
Drying: Dry the resin under high vacuum to a constant weight. A small sample can be taken for loading determination.
Caption: Workflow for substrate immobilization.
B. Stability of the Dimethyl(2-phenylethyl)silyl Ether Linkage
The stability of the silyl ether linkage is critical for the success of subsequent synthetic steps. The stability is inferred from data on sterically similar silyl ethers.[5][7]
| Reagent/Condition | Expected Stability | Rationale/Analogy |
| Strong Bases (e.g., LDA, NaH) | Stable | Silyl ethers are generally stable to non-nucleophilic strong bases. |
| Grignard Reagents (RMgX) | Stable | Similar to TBS ethers, which are used to protect alcohols during Grignard reactions. |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | The Si-O bond is not susceptible to hydride reduction. |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | The silyl ether group is inert to most common oxidants. |
| Piperidine (20% in DMF) | Stable | Important for Fmoc-based peptide synthesis. |
| Mild Acid (e.g., Acetic Acid) | Potentially Labile | Stability is intermediate; less stable than bulky TIPS or TBDPS ethers.[5] |
| Strong Acid (e.g., TFA, HCl) | Labile | Cleavage is expected via protonation of the ether oxygen.[12][13] |
| Fluoride Ions (e.g., TBAF, HF-Pyridine) | Labile | The high affinity of fluoride for silicon drives the cleavage.[2][14] |
C. Protocols for Cleavage from the Solid Support
The final step is to release the synthesized molecule from the resin. The choice of cleavage method depends on the stability of the final compound.
This method is preferred for acid-sensitive molecules. The driving force is the formation of a very strong Si-F bond.[14]
Materials:
-
Substrate-bound resin
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, to buffer the reaction)
-
DCM, MeOH for washing
Procedure:
-
Resin Swelling: Swell the resin in anhydrous THF for 30 minutes.
-
Cleavage Reaction: Drain the solvent and add the 1M TBAF solution in THF (typically 5-10 eq. relative to resin loading). If the substrate is base-sensitive, 1 equivalent of acetic acid can be added to the TBAF solution.
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction by taking small aliquots of the solution, quenching, and analyzing by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
Collection: Once complete, filter the resin and collect the filtrate containing the cleaved product.
-
Washing: Wash the resin with additional THF or DCM (3x) and combine the filtrates.
-
Work-up: The combined filtrates can be concentrated and purified by standard methods (e.g., chromatography).
This method is effective but can cleave other acid-labile protecting groups (e.g., Boc, trityl). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack.[12][15]
Materials:
-
Substrate-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or water (as cation scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TES. Caution: Handle TFA in a fume hood.
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Collection: Filter the resin and collect the filtrate.
-
Washing: Wash the resin with additional DCM or neat TFA (2x) and combine the filtrates.
-
Product Precipitation: Concentrate the combined filtrate under reduced pressure. Add cold diethyl ether to precipitate the cleaved product.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Caption: Cleavage workflows for product release.
Safety and Handling of Chlorosilanes
Chlorosilanes are hazardous reagents that must be handled with appropriate precautions.[16][17]
-
General Handling: Always handle this compound in a well-ventilated fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.[17]
-
Reactivity with Water: Chlorosilanes react violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas.[8] All glassware and solvents must be scrupulously dry.
-
Fire Hazard: Many chlorosilanes are flammable. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for fires. DO NOT use water. [16]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
-
Disposal: Dispose of waste chlorosilanes and contaminated materials according to local, state, and federal regulations.
Conclusion
This compound presents a valuable, albeit prospective, addition to the toolkit for solid-phase organic synthesis. Its unique phenylethyl moiety may confer specific stability and reactivity properties, offering an alternative to traditional silyl ether linkers. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the utility of this reagent in their synthetic campaigns. As with any new methodology, careful optimization and validation will be essential to fully realize its potential.
References
-
Solid Phase Organic Synthesis: Techniques and Pharmaceutical Applications. (2025). ResearchGate. [Link]
-
Fluoride-Mediated Deprotection Definition. Fiveable. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. SEHSC. [Link]
-
Chlorosilane Safety Guide. Scribd. [Link]
-
By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. [Link]
-
Properties of solid supports. PubMed. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. National Institutes of Health. [Link]
-
Solid Support Definition. Fiveable. [Link]
-
Hydroxyl Protecting Groups. Thieme. [Link]
-
(chloromethyl)dimethylphenylsilane. Organic Syntheses. [Link]
-
Solid-Supported Reagents for Organic Synthesis. Macmillan Group. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Ether cleavage. Wikipedia. [Link]
- Preparation method of tert-butyldimethylsilyl chloride.
- Preparation method of tert-butyldimethylsilyl chloride.
-
cleavage of ethers with acid. YouTube. [Link]
-
PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. MDPI. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
(PDF) Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. ResearchGate. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Silanes. Organic Chemistry Portal. [Link]
-
One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. National Institutes of Health. [Link]
-
Cleavage of Ethers with Acids. YouTube. [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. [Link]
-
The Müller-Rochow synthesis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]
-
Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]
-
Silane Reduction of... Gelest Technical Library. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Application Notes and Protocols: Chlorodimethyl(2-phenylethyl)silane for Advanced Microfluidic Applications
Introduction: The Imperative of Surface Control in Microfluidics
In the realm of microfluidics, the interface between the device surface and the fluid it contains governs the success or failure of an assay. The high surface-area-to-volume ratio inherent in microchannels makes surface effects paramount. Uncontrolled interactions, such as the non-specific adsorption of proteins, cells, or drug molecules, can lead to biofouling, compromised assay sensitivity, and irreproducible results.[1][2][3][4] Surface modification is therefore not merely an optimization step but a foundational requirement for robust and reliable microfluidic systems.[5][6]
Silanization, the process of covalently bonding organosilane molecules to hydroxylated surfaces, stands as a cornerstone technique for tailoring the surface chemistry of microfluidic devices.[5][7] This guide provides an in-depth exploration of Chlorodimethyl(2-phenylethyl)silane (CAS Number: 17146-08-6)[8], a versatile reagent for creating stable, hydrophobic, and biocompatible surfaces on common microfluidic substrates like glass and polydimethylsiloxane (PDMS).
Chemical Spotlight: this compound
This compound is an organochlorosilane with the linear formula C₆H₅CH₂CH₂Si(CH₃)₂Cl.[8] Its molecular structure is key to its utility in microfluidics:
-
Reactive Headgroup: The monochlorosilane group (-Si(CH₃)₂Cl) provides a single, highly reactive site for covalent attachment to surface hydroxyl (-OH) groups present on materials like glass, silica, and plasma-treated PDMS.[7][9] This monofunctionality is crucial for forming a well-defined self-assembled monolayer (SAM), minimizing the potential for uncontrolled polymerization that can occur with di- or trichlorosilanes.
-
Alkyl Spacer: The ethyl spacer (-CH₂CH₂-) provides flexibility and separates the functional phenyl group from the surface.
-
Terminal Functional Group: The phenyl group (C₆H₅) defines the resulting surface chemistry. It imparts a moderate hydrophobicity, which is instrumental in reducing the non-specific adsorption of many biomolecules and can be used to control electroosmotic flow.
The phenylethyl moiety offers a unique combination of hydrophobicity and potential for π-π stacking interactions, which can be advantageous in specific analytical applications.
Mechanism of Surface Modification
The application of this compound leverages the principles of covalent silanization. The process is initiated by the activation of the substrate surface to generate hydroxyl groups, followed by the reaction of these groups with the chlorosilane.
Figure 1: General workflow for surface modification using this compound.
Core Applications in Microfluidics
The surface properties imparted by this compound make it suitable for a range of microfluidic applications:
-
Reduction of Non-Specific Protein Adsorption: The creation of a hydrophobic, yet not excessively non-polar, surface can significantly reduce the fouling of microchannels by proteins, enhancing the performance of immunoassays and other protein-based diagnostics.[2][3][10]
-
Control of Electroosmotic Flow (EOF): By masking surface silanol groups, this silanization process can suppress and control the EOF in glass and PDMS microchannels, which is critical for achieving high-resolution electrophoretic separations.
-
Droplet Microfluidics: The hydrophobic surface is essential for the stable generation and transport of aqueous droplets in an immiscible oil phase, a cornerstone of many high-throughput screening platforms.
-
Cell Culture and Analysis: Modifying the surface can prevent unwanted cell adhesion in specific regions of a microfluidic device, enabling the patterning of cell cultures and improving the accuracy of cell-based assays.
Experimental Protocols
What follows are detailed protocols for the surface modification of glass and PDMS microfluidic devices using this compound. These protocols are designed to be self-validating, with embedded quality control steps.
Protocol 1: Surface Modification of Glass Microfluidic Devices
This protocol outlines the steps for creating a stable hydrophobic surface on glass or silica-based microfluidic chips.
Materials:
-
This compound (≥98%)[8]
-
Anhydrous Toluene
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Glass microfluidic devices
-
Vacuum desiccator
-
Sonicator
-
Oven
Methodology:
-
Cleaning and Hydroxylation (Surface Activation):
-
Thoroughly rinse the glass device with acetone, followed by isopropanol, and then DI water.
-
Sonicate the device in DI water for 15 minutes.
-
Dry the device under a stream of high-purity nitrogen gas.
-
Piranha Etching (in a fume hood with appropriate personal protective equipment): Immerse the device in freshly prepared Piranha solution for 15-30 minutes. This step removes organic residues and generates a high density of surface hydroxyl groups.[11]
-
Carefully remove the device and rinse copiously with DI water.
-
Dry the device again with nitrogen gas and then bake in an oven at 110°C for 30 minutes to remove any residual water.
-
-
Vapor-Phase Silanization:
-
Place the clean, dry device inside a vacuum desiccator.
-
In a separate small container (e.g., a glass vial), place 100-200 µL of this compound. Place this container inside the desiccator as well, ensuring it does not touch the device.[5]
-
Evacuate the desiccator using a vacuum pump until the pressure is approximately 100 mTorr.[5]
-
Close the valve to the pump and allow the device to react with the silane vapor for 1-2 hours at room temperature. The low pressure facilitates the volatilization of the silane and its uniform deposition on the substrate.
-
-
Post-Silanization Treatment:
-
Vent the desiccator to atmospheric pressure with nitrogen gas in a fume hood.
-
Remove the device and rinse thoroughly with anhydrous toluene to remove any physisorbed silane molecules.
-
Follow with a rinse in acetone and then isopropanol.
-
Dry the device under a stream of nitrogen.
-
Cure the device in an oven at 110°C for 30-60 minutes to drive the covalent bonding to completion and stabilize the monolayer.
-
Protocol 2: Surface Modification of PDMS Microfluidic Devices
This protocol is adapted for PDMS, which is inherently hydrophobic but requires surface activation to enable covalent silanization.
Materials:
-
Same as Protocol 1, with the exception of Piranha solution.
-
PDMS microfluidic device
-
Plasma cleaner
Methodology:
-
Cleaning and Activation:
-
Clean the PDMS device by sonicating in isopropanol for 10 minutes, followed by drying with nitrogen gas.
-
Place the device in a plasma cleaner and treat with oxygen plasma for 30-60 seconds at medium power.[12] This process removes surface contaminants and, more importantly, creates a thin, glass-like silica layer with abundant silanol (-SiOH) groups.[13] The surface will be temporarily hydrophilic.
-
-
Vapor-Phase Silanization:
-
Immediately after plasma treatment (within 5 minutes to prevent hydrophobic recovery), proceed with the vapor-phase silanization as described in Protocol 1, Step 2.
-
-
Post-Silanization Treatment:
-
Follow the post-silanization rinsing and curing steps as outlined in Protocol 1, Step 3. Curing at a lower temperature (e.g., 80°C) is recommended for PDMS to avoid any potential deformation.
-
Characterization and Quality Control
The success of the surface modification should be validated. A key parameter for assessing the hydrophobicity of the surface is the static water contact angle.
| Surface | Treatment Stage | Expected Contact Angle (°) |
| Glass | After Piranha Cleaning | < 10° |
| After Silanization | 85° - 95° | |
| PDMS | Native (untreated) | ~110° |
| After O₂ Plasma | < 20° | |
| After Silanization | 90° - 100° |
Table 1: Representative contact angle measurements for quality control of the silanization process.[14][15][16][17][18]
A significant increase in the contact angle after silanization indicates the successful formation of a hydrophobic monolayer. The stability of the coating can be assessed by measuring the contact angle after prolonged exposure to aqueous solutions or after repeated use.
Troubleshooting and Expert Insights
-
Inconsistent Contact Angles: This often points to incomplete cleaning or surface hydration before silanization. Ensure the Piranha solution is fresh and the device is thoroughly dried. For PDMS, ensure immediate transfer from the plasma cleaner to the desiccator.
-
Hazy or Opaque Surface: This can result from polymerization of the silane due to moisture in the reaction environment or the use of a di- or trichlorosilane. Using a monochlorosilane like this compound and an anhydrous solvent for rinsing minimizes this risk.
-
Poor Stability of the Coating: Insufficient curing time or temperature can lead to a less stable monolayer. Ensure the final baking step is performed as described. For applications involving extreme pH or high salt concentrations, the long-term stability should be empirically determined.
Conclusion
This compound is a powerful tool in the microfluidics toolkit for creating well-defined, hydrophobic surfaces. By carefully controlling the surface preparation, silanization reaction, and post-treatment steps, researchers can achieve reproducible surface modifications that are critical for developing high-performance microfluidic devices for a wide array of applications in research, diagnostics, and drug development.
References
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Bérubé, F., et al. (2011). Organosilane deposition for microfluidic applications. Journal of Visualized Experiments, (54), e3096. [Link]
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Kawaguchi, Y., et al. (2009). Prevention of nonspecific adsorption onto a poly(dimethylsiloxane) microchannel in a microsensor chip by using a self-assemble monolayer. Analytical and Bioanalytical Chemistry, 394(1), 229-235. [Link]
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Bell, D. J., Brody, J. P., & Yager, P. (2001). Using poly(ethylene glycol) silane to prevent protein adsorption in microfabricated silicon channels. Proceedings of SPIE, 4265, 124-131. [Link]
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Bell, D. J., et al. (2001). Using poly(ethylene glycol) silane to prevent protein adsorption in microfabricated silicon channels. ResearchGate. [Link]
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Zhou, J., & Ellis, A. V. (2010). Surface Modification of Poly(dimethylsiloxane) (PDMS) for Microfluidic Devices. FLEX. [Link]
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Ferreira, A. S. (2018). Surface Modification Strategies for Microfluidic Devices. Universidade de Lisboa. [Link]
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Various Authors. (n.d.). Silanizing glassware. ResearchGate. [Link]
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LookChem. (n.d.). Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
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Aissaoui, N., et al. (2007). Water contact angle measurements: (A) at different concentrations of APTES as a function of the reaction time, (B) as a function of the conditioning time in protein solution or in phosphate buffer. ResearchGate. [Link]
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Bodas, D., & Khan-Malek, C. (2007). Recent developments in PDMS surface modification for microfluidic devices. Microfluidics and Nanofluidics, 3(2), 183-196. [Link]
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O'Cain, R., et al. (2018). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. ResearchGate. [Link]
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Current Protocols. (n.d.). Basic Protocol: Silanizing Glassware. Scribd. [Link]
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ProChimia Surfaces. (2011). Silanes Surfaces Protocols. [Link]
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Kim, J., et al. (2023). Silica Encapsulation of Hydrophobic Optical NP-Embedded Silica Particles with Trimethoxy(2-Phenylethyl)silane. ResearchGate. [Link]
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Wilson, S. O., et al. (2015). Enhancing the protein resistance of silicone via surface-restructuring PEO-silane amphiphiles with variable PEO length. ACS applied materials & interfaces, 7(9), 5099–5109. [Link]
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Truszkowska, A., et al. (2020). Reversible Surface Wettability by Silanization. ResearchGate. [Link]
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Al-Hity, R., et al. (2017). Kinetics of silanization: Effects of silica content and contact time. PlumX Metrics. [Link]
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Mukhopadhyay, R. (2005). Surface modification of poly(dimethylsiloxane) microchannels. ORKG Ask. [Link]
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Kim, J., et al. (2023). Silica Encapsulation of Hydrophobic Optical NP-Embedded Silica Particles with Trimethoxy(2-Phenylethyl)silane. National Institutes of Health. [Link]
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Šimunović, I., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(40), 37042–37053. [Link]
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Singh, B., et al. (2007). Durability of aminosilane-silica hybrid gas-barrier coatings on polymers. Infoscience. [Link]
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Sziebig, B., et al. (2021). PDMS Bonding Technologies for Microfluidic Applications: A Review. MDPI. [Link]
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Roche, P. J., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. Sensors, 19(11), 2488. [Link]
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Zhang, Y., et al. (2023). Silica coatings with alkylsilane additives of increasing chain length on different substrates. ResearchGate. [Link]
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Chen, Y., et al. (2023). Superhydrophilic Silica Coatings via a Sequential Dipping Process. MDPI. [Link]
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Agha, A., et al. (2024). Enhancing Fabrication of Hybrid Microfluidic Devices through Silane-Based Bonding: A Focus on PDMS-COC and PDMS-LiNbO3. ResearchGate. [Link]
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Lee, K. H., et al. (2005). The optimization of PDMS-PMMA bonding process using silane primer. ResearchGate. [Link]
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Application Note & Protocol: Surface Modification of Hydroxylated Polymers with Chlorodimethyl(2-phenylethyl)silane
Introduction: Engineering Surface Properties with Molecular Precision
In the realms of biomedical device engineering, advanced materials science, and drug delivery systems, the ability to precisely control the surface properties of polymers is paramount. Hydroxylated polymer surfaces, while offering beneficial hydrophilicity and reactive sites, often require modification to enhance biocompatibility, improve hydrophobic drug loading, or tailor interfacial adhesion. Silanization, the process of grafting organosilane molecules onto a surface, stands out as a robust and versatile strategy for achieving this molecular-level control.[1][2]
This guide provides a comprehensive overview and detailed protocols for the surface modification of hydroxylated polymers using Chlorodimethyl(2-phenylethyl)silane . This specific silane is chosen for its unique combination of a reactive chlorosilane head group and a bulky, hydrophobic phenylethyl tail. The phenylethyl group imparts significant hydrophobicity and can engage in π-π stacking interactions, offering unique interfacial properties compared to simple alkylsilanes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful surface modification technique.
Mechanism of Silanization: A Covalent Transformation
The modification of a hydroxylated polymer surface with this compound is a covalent reaction that proceeds via a nucleophilic substitution mechanism.[1] The process can be conceptualized in the following key steps:
-
Surface Hydroxyl Activation: The polymer surface must present accessible hydroxyl (-OH) groups. These groups serve as the anchor points for the silane molecules.
-
Silane Reaction: The lone pair of electrons on the oxygen atom of a surface hydroxyl group attacks the electrophilic silicon atom of the this compound.
-
Leaving Group Departure: The chlorine atom, being a good leaving group, is displaced, and a molecule of hydrogen chloride (HCl) is formed as a byproduct.[1]
-
Formation of a Stable Siloxane Bond: The result is a stable silicon-oxygen (Si-O) covalent bond, anchoring the dimethyl(2-phenylethyl)silyl group to the polymer surface.[2]
The following diagram illustrates this fundamental reaction pathway:
Caption: Reaction mechanism of this compound with a hydroxylated surface.
Experimental Workflow: From Preparation to Validation
A successful surface modification experiment follows a logical progression from substrate preparation to rigorous characterization to confirm the desired outcome. Each step is critical for achieving a uniform and stable modified surface.
Caption: Experimental workflow for polymer surface modification.
Detailed Protocols
Safety Precautions: this compound is corrosive and reacts with moisture to produce HCl gas.[3] All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Substrate Cleaning and Pre-treatment
Rationale: The success of silanization hinges on the availability of clean, accessible hydroxyl groups. This protocol is designed to remove organic contaminants and activate the polymer surface. The choice of pre-treatment may vary depending on the specific polymer.
Materials:
-
Hydroxylated polymer substrate (e.g., PVA, PEMA, cellulose-based films)
-
Isopropanol (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas source
-
Sonicator
-
Beakers or staining jars
Procedure:
-
Place the polymer substrates in a clean beaker.
-
Add isopropanol to fully immerse the substrates.
-
Sonicate for 15 minutes to remove surface oils and organic residues.
-
Decant the isopropanol and rinse the substrates thoroughly with DI water (3 x 5 minutes).
-
Optional Plasma Treatment: For polymers with low hydroxyl density, a brief oxygen or argon plasma treatment can be employed to generate surface hydroxyl groups. This step should be optimized for the specific polymer to avoid surface damage.
-
Dry the substrates under a stream of nitrogen gas.
-
Place the cleaned substrates in a vacuum oven at a temperature compatible with the polymer (e.g., 60-80°C) for at least 1 hour to remove residual water.
Protocol 2: Silanization with this compound
Rationale: This protocol facilitates the covalent attachment of the silane to the prepared polymer surface. Anhydrous conditions are critical to prevent self-polymerization of the silane in solution.
Materials:
-
Cleaned, dry polymer substrates
-
This compound (≥98% purity)
-
Anhydrous toluene (or other aprotic solvent compatible with the polymer)
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
Reaction vessel with a moisture-free atmosphere (e.g., desiccator or glovebox)
-
Syringes and needles
Procedure:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a suitable reaction vessel.
-
Optional: To neutralize the HCl byproduct, add triethylamine to the solution at a 1:1 molar ratio with the silane.
-
Place the cleaned and dried polymer substrates into the silane solution, ensuring they are fully submerged.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction time may need to be optimized.
-
After the incubation period, carefully remove the substrates from the silanization solution.
Protocol 3: Post-Reaction Rinsing and Curing
Rationale: This step is crucial for removing any non-covalently bound silane molecules and ensuring a stable, uniform monolayer. Curing helps to drive the reaction to completion and remove any remaining solvent.
Materials:
-
Anhydrous toluene (or the same solvent used in Protocol 2)
-
Isopropanol
-
Oven or vacuum oven
Procedure:
-
Rinse the modified substrates with copious amounts of anhydrous toluene to remove excess silane.
-
Perform a final rinse with isopropanol to remove the toluene.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the modified substrates in an oven at a temperature compatible with the polymer (e.g., 80-110°C) for 1 hour.[4]
-
Allow the substrates to cool to room temperature in a desiccator. The modified surfaces are now ready for characterization.
Validation and Characterization of the Modified Surface
A multi-faceted approach to characterization is essential to confirm the successful modification of the polymer surface.
Contact Angle Goniometry
Principle: This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of surface wettability. A successful silanization with this compound will result in a significant increase in the water contact angle, indicating a transition from a hydrophilic to a hydrophobic surface.[5][6][7]
Expected Outcome: An increase in the static water contact angle from <60° for the untreated hydroxylated polymer to >90° for the modified surface.
X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material.[8][9][10]
Expected Outcome:
-
Appearance of a Silicon Signal: The detection of Si 2p and Si 2s peaks in the XPS spectrum is direct evidence of silane presence on the surface.
-
Change in Carbon Signal: An increase in the C 1s signal intensity relative to the O 1s signal, along with the appearance of a characteristic shake-up satellite peak associated with the phenyl group, confirms the presence of the phenylethyl moiety.
Atomic Force Microscopy (AFM)
Principle: AFM provides high-resolution topographical images of a surface.[11][12][13] It can be used to assess changes in surface morphology and roughness following modification. Phase imaging in tapping mode can also reveal changes in surface properties like adhesion and stiffness.[14]
Expected Outcome: A minimal change in root-mean-square (RMS) roughness suggests the formation of a uniform monolayer, whereas a significant increase may indicate silane agglomeration or multilayer formation.[11]
Summary of Expected Characterization Data
| Characterization Technique | Untreated Polymer Surface | Modified Polymer Surface | Rationale for Change |
| Water Contact Angle | Typically < 60° (Hydrophilic) | > 90° (Hydrophobic)[7] | Covalent attachment of the hydrophobic phenylethyl groups. |
| XPS (Elemental Ratio) | High O/C ratio, no Si | Lower O/C ratio, presence of Si 2p peak | Introduction of silicon and carbon-rich silane molecules. |
| AFM (Topography) | Smooth, featureless | Smooth with minimal change in RMS roughness | Formation of a uniform, self-assembled monolayer. |
Troubleshooting and Expert Insights
-
Inconsistent Contact Angles: This often points to incomplete cleaning or the presence of moisture during the silanization step. Ensure rigorous adherence to the cleaning and drying protocols.
-
High Surface Roughness (AFM): This may indicate that the silane has polymerized in solution before attaching to the surface. Reduce the silane concentration or reaction time, and ensure the use of anhydrous solvents.
-
Low Silicon Signal (XPS): This could be due to insufficient surface hydroxyl groups on the starting polymer. Consider incorporating a surface activation step like oxygen plasma treatment.
-
Hydrolytic Stability: The stability of the silane layer is critical for many applications. The Si-O-C bond formed is generally stable, but stability can be assessed by exposing the modified surface to aqueous environments for extended periods and re-evaluating the contact angle.[15][16][17][18]
Conclusion
The modification of hydroxylated polymer surfaces with this compound is a powerful and reproducible method for tailoring surface properties. By carefully following the detailed protocols for cleaning, silanization, and curing, researchers can create robust, hydrophobic surfaces with unique characteristics imparted by the phenylethyl group. Rigorous characterization using techniques such as contact angle goniometry, XPS, and AFM is essential to validate the success of the modification and ensure the desired surface properties are achieved for downstream applications in drug development, biomaterials, and advanced material science.
References
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Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Silanization. (2023, December 27). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Brito e Abreu, S., & Skinner, W. (2012). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir, 28(18), 7356–7363. [Link]
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AFM Polymer Surface Modification. (n.d.). EAG Laboratories. Retrieved January 13, 2026, from [Link]
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Jähde, P., & Thiesen, P. H. (n.d.). Characterizing Silanized Surfaces with Imaging Ellipsometry. Accurion GmbH. Retrieved January 13, 2026, from [Link]
-
Al-Shalabi, T., et al. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. arXiv preprint arXiv:2411.14445. [Link]
-
Recent Applications of Advanced Atomic Force Microscopy in Polymer Science: A Review. (2021). Polymers, 13(16), 2779. [Link]
-
Water contact angles for the monitored silanization and desilanization processes and ToF‐SIMS mapping of the modified surface. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The Use of AFM for Polymer Science. (2023, August 3). AZoOptics. Retrieved January 13, 2026, from [Link]
-
Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. (2022). Polymers, 14(21), 4725. [Link]
-
Understanding Silane Functionalization. (n.d.). Surface Science and Technology. Retrieved January 13, 2026, from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE Safety Data Sheet. (2024, October 2). Gelest. Retrieved January 13, 2026, from [Link]
-
Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2022). Polymers, 14(19), 4197. [Link]
-
Imaging and Mapping Trends For Polymer Materials. (2006, March 12). AZoM. Retrieved January 13, 2026, from [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2014). ACS Applied Materials & Interfaces, 6(15), 12534–12540. [Link]
-
Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. (2018). Journal of Indian Prosthodontic Society, 18(3), 232–238. [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023). ACS Omega, 8(40), 37197–37209. [Link]
-
XPS and AFM Study of Interaction of Organosilane and Sizing with E-Glass Fibre Surface. (2008). The Journal of Adhesion, 84(4), 316-335. [Link]
-
An XPS study of organosilane and sizing adsorption on e-glass fibre surface. (2007). Surface and Interface Analysis, 39(7), 583-586. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). Polymers, 15(11), 2535. [Link]
-
((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. (n.d.). Gelest, Inc. Retrieved January 13, 2026, from [Link]
-
Degradation of organosilane monolayer during XPS measurement. (2000). Surface and Interface Analysis, 30(1), 450-454. [Link]
-
((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE Safety Data Sheet. (2024, October 2). Gelest. Retrieved January 13, 2026, from [Link]
-
Polymer Characterization. (n.d.). AFM Workshop. Retrieved January 13, 2026, from [Link]
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Safety Data Sheet. (2025, April 9). Henkel. Retrieved January 13, 2026, from [Link]
-
XPS and AFM Study of Interaction of Organosilane and Sizing with E-Glass Fibre Surface. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE Safety Data Sheet. (2015, January 5). Gelest. Retrieved January 13, 2026, from [Link]
-
Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (2011). Materials, 4(12), 2087–2101. [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023). ACS Omega, 8(40), 37197–37209. [Link]
-
((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Gelest, Inc. Retrieved January 13, 2026, from [Link]
-
Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. (2015). ACS Applied Materials & Interfaces, 7(11), 6090–6101. [Link]
-
Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Lookchem. Retrieved January 13, 2026, from [Link]
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Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. (2014). Langmuir, 30(42), 12659–12668. [Link]
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Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. (2019). Journal of Sol-Gel Science and Technology, 90(2), 330-337. [Link]
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How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. (2011). Langmuir, 27(24), 14884–14893. [Link]
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Hydrolytic and thermal stability of organic monolayers on various inorganic substrates. (2015). ACS Applied Materials & Interfaces, 7(11), 6090-6101. [Link]
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A Mini Review: Recent Advances in Surface Modification of Porous Silicon. (2018). Micromachines, 9(12), 669. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Chlorodimethyl(2-phenylethyl)silane
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Chlorodimethyl(2-phenylethyl)silane. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights to ensure successful experimental outcomes.
Section 1: Synthesis and Reaction Mechanism
The primary and most efficient method for synthesizing this compound is the hydrosilylation of styrene with chlorodimethylsilane. This reaction is typically catalyzed by platinum complexes, which facilitate the addition of the Si-H bond across the double bond of the styrene molecule.
Q1: What is the general reaction scheme and mechanism for the synthesis of this compound?
A1: The synthesis of this compound is achieved through the platinum-catalyzed hydrosilylation of styrene with chlorodimethylsilane. The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism[1].
Reaction Scheme:
The Chalk-Harrod Mechanism:
The catalytic cycle can be visualized as a series of steps involving the platinum catalyst:
Caption: A general workflow for the synthesis of this compound.
Section 4: Purification and Characterization
Proper purification and characterization are crucial to ensure the quality of the final product.
Q5: What is the best method to purify this compound?
A5: For most applications, vacuum distillation is the most effective method for purifying this compound. This technique efficiently removes the solvent, unreacted starting materials, and any non-volatile catalyst residues.
Typical Distillation Parameters:
-
Boiling Point: Approximately 115-120 °C at 10 mmHg. These values may vary depending on the purity of the crude product and the efficiency of the vacuum system.
For the removal of closely related isomers or other impurities with similar boiling points, fractional distillation under vacuum or silica gel column chromatography may be necessary. For column chromatography, a non-polar eluent system such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate is recommended.
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: A combination of spectroscopic techniques is recommended for the unambiguous characterization of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for confirming the structure of the molecule. The expected signals are:
-
A multiplet for the aromatic protons of the phenyl group (~7.1-7.3 ppm).
-
A triplet for the methylene group adjacent to the phenyl group (~2.6-2.8 ppm).
-
A triplet for the methylene group adjacent to the silicon atom (~1.0-1.2 ppm).
-
A singlet for the methyl groups on the silicon atom (~0.4 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.
-
²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): This is a powerful tool for confirming the silicon environment. A single resonance is expected for the product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is useful for assessing the purity of the product and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Section 5: Safety Precautions
Working with chlorosilanes and platinum catalysts requires strict adherence to safety protocols.
Q7: What are the key safety precautions I should take when handling the reagents for this synthesis?
A7:
-
Chlorodimethylsilane: This compound is flammable, corrosive, and reacts violently with water and moisture to produce hydrogen chloride gas. [2][3]It should be handled in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. [2][3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2][3]* Karstedt's Catalyst: Platinum catalysts, in general, should be handled with care. Avoid inhalation of any aerosols and direct contact with skin and eyes.
-
Styrene: Styrene is a flammable liquid and should be handled in a fume hood. It can also form explosive peroxides upon prolonged exposure to air.
-
General Precautions: Always work in a well-ventilated area and have appropriate safety equipment (fire extinguisher, safety shower, eyewash station) readily available.
References
- Chalk, A. J.; Harrod, J. F. Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins by Group VIII Metal Complexes. J. Am. Chem. Soc.1965, 87 (1), 16–21.
- Speier, J. L. Homogeneous Catalysis of Hydrosilation by Transition Metals. Adv. Organomet. Chem.1979, 17, 407–447.
- Karstedt, B. D. Platinum complexes of unsaturated siloxanes and platinum containing organopolysiloxanes. U.S.
- Sigma-Aldrich. Safety Data Sheet for Chlorodimethylsilane. (Accessed January 13, 2026).
- Fisher Scientific. Safety Data Sheet for Chlorodimethylsilane. (Accessed January 13, 2026).
- Marciniec, B.
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- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Hydrolytic Stability and Handling of Chlorodimethyl(2-phenylethyl)silane
This guide provides an in-depth analysis of the hydrolytic stability of Chlorodimethyl(2-phenylethyl)silane, offering practical advice for storage, handling, and troubleshooting. As a monochlorosilane, its reactivity is dominated by the silicon-chlorine (Si-Cl) bond, which is highly susceptible to hydrolysis. A thorough understanding of this reactivity is paramount for ensuring experimental success and laboratory safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site in this compound and why is it so sensitive to moisture?
A: The primary reactive site is the silicon-chlorine (Si-Cl) bond. This bond is highly polarized due to the significant difference in electronegativity between silicon (electronegative) and chlorine (highly electronegative). This polarization makes the silicon atom an electrophilic center, highly susceptible to nucleophilic attack by water. The reaction is thermodynamically favorable because the formation of a stable Si-O bond and hydrochloric acid (HCl) is energetically preferred over the maintenance of the Si-Cl bond.
Q2: How quickly does this compound react with water or atmospheric moisture?
A: The reaction is extremely rapid, often described as instantaneous.[1] Chlorosilanes react violently with water, including ambient humidity, to produce corrosive and toxic hydrogen chloride gas.[2][3][4] This high reactivity necessitates that all handling and storage be conducted under strictly anhydrous conditions.
Q3: What are the chemical byproducts of hydrolysis, and how do they impact experiments?
A: The hydrolysis process occurs in two main stages:
-
Hydrolysis: The initial reaction with water cleaves the Si-Cl bond to form (2-phenylethyl)dimethylsilanol and hydrogen chloride (HCl).[5]
-
Condensation: The resulting silanol is typically unstable and readily self-condenses with another silanol molecule to form a stable disiloxane, specifically 1,3-bis(2-phenylethyl)-1,1,3,3-tetramethyldisiloxane, and an additional molecule of water.
The key byproducts are hydrochloric acid (HCl) and the disiloxane . HCl is corrosive and can interfere with acid-sensitive functional groups in a reaction, neutralize basic catalysts, or alter the desired pH conditions. The formation of the disiloxane means the active chlorosilane reagent is consumed, leading to incorrect stoichiometry and reduced yields of the intended product.[6]
Q4: What are the definitive storage conditions to maintain the integrity of this compound?
A: To prevent degradation, the reagent must be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[7][8][9] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[7][8] It is critical to avoid contact with incompatible materials, which include water, alcohols, amines, and strong oxidizing agents.[7][8][9]
Q5: I've observed a white, fog-like smoke upon opening the container. What is this?
A: The white smoke is a result of the rapid reaction between the chlorosilane vapor and moisture in the air. This reaction instantly forms micro-aerosols of hydrochloric acid and silica/siloxane species, which appear as a visible fog or smoke.[4][10] This is a clear indicator of the compound's high reactivity and underscores the need for handling in a fume hood and under an inert atmosphere.
Q6: My bottle of chlorosilane was difficult to open and released gas. What is the cause?
A: This indicates that moisture has likely entered the container at some point, leading to slow hydrolysis and the generation of hydrogen chloride (HCl) gas. The pressure buildup from the evolved HCl gas can be significant and hazardous.[4] Always open containers cautiously in a fume hood, pointing the cap away from you. If significant pressure is suspected, cool the container before opening.
Section 2: Troubleshooting Guide for Experimental Applications
This section addresses common issues encountered during reactions involving this compound, linking them back to hydrolytic stability.
| Problem | Potential Cause Related to Hydrolysis | Diagnostic Steps | Corrective Actions & Preventative Measures |
| Low or No Reaction Yield | The chlorosilane reagent has been partially or fully hydrolyzed to its inactive disiloxane form, reducing the concentration of the active silylating agent. | 1. Check Records: Verify the age of the reagent and how many times the bottle has been opened. 2. Purity Analysis: Perform a quick ¹H NMR analysis on an aliquot of the reagent (see Protocol 2). The presence of new signals corresponding to the disiloxane confirms degradation. | Corrective: Use a fresh, sealed bottle of the reagent. If not possible, increase the molar equivalent of the suspect reagent, though this may introduce impurities. Preventative: Purchase smaller quantities to ensure the reagent is consumed quickly. Always use proper anhydrous handling techniques (see Protocol 1). |
| Inconsistent Results Batch-to-Batch | The degree of hydrolysis varies between experiments due to inconsistent handling or storage, leading to different effective concentrations of the active reagent each time. | Compare the ¹H NMR spectra of aliquots taken from the reagent bottle at different time points. Increasing disiloxane peaks will confirm ongoing degradation. | Implement and strictly adhere to a standardized handling protocol (Protocol 1). Ensure all users are trained on the moisture sensitivity of chlorosilanes. Use a syringe to transfer the liquid under an inert gas blanket rather than repeatedly opening the cap. |
| Reaction Fails with Acid-Sensitive Substrates | The presence of HCl, a byproduct of hydrolysis, is poisoning the reaction, catalyzing side reactions, or degrading the substrate. | Monitor the reaction pH (if applicable in an aprotic medium using specialized probes) or test an aliquot for acidity. | Corrective: Add a non-nucleophilic base (e.g., a hindered amine like triethylamine or a proton sponge) to the reaction to scavenge any HCl. Preventative: Ensure the reagent is of high purity before use. Use rigorously dried, non-protic solvents. |
Section 3: Technical Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Procedure
-
Objective: To minimize exposure to atmospheric moisture and ensure reagent stability and user safety.
-
Materials: Schlenk line or glove box, dry nitrogen or argon gas, oven-dried glassware, cannulas or gas-tight syringes.
-
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven ( >120°C) for several hours and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct all transfers under a positive pressure of nitrogen or argon. A Schlenk line or a glove box is highly recommended.
-
Transfer: Pierce the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure. Use a clean, dry, gas-tight syringe to withdraw the desired volume of liquid.
-
Dispensing: Dispense the liquid directly into the reaction vessel, which should also be under an inert atmosphere.
-
Storage: After use, ensure the bottle cap and septum are securely sealed. Store the bottle in a desiccator inside a ventilated cabinet designated for corrosive materials.
-
Protocol 2: Quality Assessment via ¹H NMR Spectroscopy
-
Objective: To qualitatively and semi-quantitatively assess the purity of this compound by detecting the presence of its primary hydrolysis byproduct, the disiloxane.
-
Procedure:
-
Sample Preparation: In a glove box or under an inert atmosphere, carefully take ~5-10 mg of the chlorosilane and dissolve it in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks for this compound: Look for a sharp singlet for the two methyl groups attached to the silicon (Si-(CH₃)₂).
-
Expected Peaks for the Disiloxane Byproduct: The hydrolysis/condensation product will show a different sharp singlet for its Si-methyl protons, typically shifted slightly upfield from the parent chlorosilane peak.
-
Quantification: The relative purity can be estimated by integrating the methyl proton signals of the chlorosilane and the disiloxane. Purity % ≈ [Integral(Chlorosilane) / (Integral(Chlorosilane) + Integral(Disiloxane))] x 100.
-
-
Section 4: Data & Visualizations
Hydrolysis and Condensation Pathway
The reaction of this compound with water is a rapid, two-step process.
Caption: Hydrolysis and subsequent condensation of this compound.
Troubleshooting Workflow for Low Reaction Yields
This workflow guides a researcher in diagnosing yield issues potentially caused by reagent degradation.
Caption: Decision tree for troubleshooting low yields in reactions using chlorosilanes.
Section 5: References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Global Silicones Council. Retrieved January 14, 2026, from [Link]
-
Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Chlorosilane Emergency Response Guidelines, 2nd Edition. (n.d.). ASTM International. Retrieved January 14, 2026, from [Link]
-
Global Safe Handling of Chlorosilanes. (n.d.). Global Silicones Council. Retrieved January 14, 2026, from [Link]
-
Szabó, G., & Nyulászi, L. (2017). Typical hydrolysis reaction mechanisms of chlorosilanes with water tetramer. ResearchGate. Retrieved January 14, 2026, from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE Safety Data Sheet. (2015). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE Safety Data Sheet. (2014). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE Safety Data Sheet. (2024). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
Chlorosilane. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Trichloro[2-[(chloromethyl)phenyl]ethyl]silane Safety Data Sheet. (n.d.). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
Szabó, G., & Nyulászi, L. (2007). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fact Sheet: “Chlorosilanes”. (n.d.). Hemlock Semiconductor. Retrieved January 14, 2026, from [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved January 14, 2026, from [Link]
-
Coleman, L. (2020). Chlorosilane Chemistry. Engineering LibreTexts. Retrieved January 14, 2026, from [Link]
-
Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992. Retrieved January 14, 2026, from [Link]
-
Protection problems and solutions in trichlorosilane production process. (2025). Wechem. Retrieved January 14, 2026, from [Link]
-
Lee, H. Y., et al. (2016). Exposure to an accidental trichlorosilane spill: three case reports. PMC. Retrieved January 14, 2026, from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
Trichlorosilane 1H NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. (n.d.). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
WO2015006173A1 - Chlorosilane recovery from gas streams. (2015). Google Patents. Retrieved January 14, 2026, from
-
NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). Mechanical Engineering. Retrieved January 14, 2026, from [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes. (2003). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. (1994). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. (2000). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. Retrieved January 14, 2026, from [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2005). ResearchGate. Retrieved January 14, 2026, from [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. hscpoly.com [hscpoly.com]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gelest.com [gelest.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Protection problems and solutions in trichlorosilane production process - Wechem [m.wechemglobal.com]
Technical Support Center: Troubleshooting Incomplete Silylation with Chlorodimethyl(2-phenylethyl)silane
Welcome to the technical support center for silylation reactions using Chlorodimethyl(2-phenylethyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the protection of hydroxyl groups. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a silylating agent used to introduce a dimethyl(2-phenylethyl)silyl protecting group onto molecules, typically at a hydroxyl (-OH) group.[1][2] This protection strategy is employed in multi-step organic synthesis to mask the reactivity of the hydroxyl group, preventing it from participating in undesired side reactions.[2] The resulting silyl ether is stable under many reaction conditions but can be selectively removed later in the synthetic sequence.
Q2: What is the basic mechanism of silylation with a chlorosilane?
The silylation of an alcohol with a chlorosilane, such as this compound, proceeds via a nucleophilic substitution reaction, typically following an SN2-like mechanism.[1] The reaction is almost always performed in the presence of a base. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic silicon atom of the chlorosilane.[1] This displaces the chloride ion, forming the stable silyl ether and a hydrochloride salt of the base.
Q3: Why is a base necessary for this reaction?
A base serves two critical functions in silylation with chlorosilanes. First, it neutralizes the hydrochloric acid (HCl) byproduct that is generated during the reaction. Without a base, the acidic conditions could lead to undesired side reactions or degradation of acid-sensitive functional groups on the substrate. Second, the base activates the alcohol by deprotonating it, which significantly increases its nucleophilicity and accelerates the rate of the silylation reaction.[1] Common bases for this purpose include tertiary amines like triethylamine (TEA) and pyridine, or imidazole.[3]
Q4: How do I monitor the progress of my silylation reaction?
The progress of a silylation reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]
-
TLC: By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the more polar starting material spot and the appearance of a new, less polar product spot (the silyl ether).
-
GC-MS: For volatile compounds, GC-MS is a powerful tool. Silylation increases the volatility of compounds, making them suitable for GC analysis.[2][5] You can monitor the reaction by observing the decrease in the peak corresponding to the starting material and the emergence of the peak for the silylated product.[4]
In-Depth Troubleshooting Guide
Experiencing incomplete silylation can be a significant roadblock in a synthetic workflow. The following guide is structured by common symptoms to help you diagnose and resolve the underlying issues.
Symptom 1: Low or No Product Formation (Starting Material Unchanged)
If your reaction shows little to no conversion of the starting material, it points to a fundamental issue with one or more of the reaction components or conditions.
Potential Cause A: Inactive Silylating Agent
Chlorosilanes are highly reactive and susceptible to hydrolysis.[7][8] Exposure to atmospheric moisture can convert the active chlorosilane into an unreactive silanol or disiloxane.[7][9]
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the this compound. An opened bottle that has been stored for a long time may be compromised.
-
Use a Fresh Bottle: The most reliable solution is to use a freshly opened bottle of the silylating agent.
-
Proper Handling: Always handle chlorosilanes under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes or cannulas for transfers.[10]
Potential Cause B: Insufficiently Anhydrous Conditions
Water is the primary enemy of silylation reactions.[9] Trace amounts of water in the solvent, on the glassware, or within the starting material can consume the silylating agent before it has a chance to react with your substrate.[11][12]
Troubleshooting Steps:
-
Dry Your Solvent: Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves are generally adequate if handled correctly.[3]
-
Flame-Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use to remove adsorbed water.[11] Assemble the apparatus while hot under a stream of inert gas.
-
Dry Your Substrate: Ensure your starting material is thoroughly dried, for example, by azeotropic distillation with toluene or by drying under high vacuum.
Potential Cause C: Ineffective Base or Incorrect Stoichiometry
The choice and amount of base are crucial.[3] A base that is too weak may not sufficiently deprotonate the alcohol, leading to a slow or stalled reaction. An insufficient amount of base will not be able to neutralize all the generated HCl.
Troubleshooting Steps:
-
Select an Appropriate Base: Imidazole and pyridine are often preferred bases for silylations with chlorosilanes.[3][13] For sterically hindered alcohols, a stronger, non-nucleophilic base might be necessary.
-
Check Stoichiometry: A molar excess of the base (typically 1.2 to 2.0 equivalents) is recommended to drive the reaction to completion.[3]
-
Ensure Base Purity: The base should also be anhydrous.
Potential Cause D: Low Reaction Temperature or Insufficient Time
While many silylations proceed at room temperature, sterically hindered substrates or less reactive alcohols may require elevated temperatures and longer reaction times to achieve full conversion.[3]
Troubleshooting Steps:
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC.
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 8-24 hours).
Symptom 2: Reaction Stalls at ~50% Conversion
A reaction that proceeds initially but then stops before completion often indicates a limiting reagent that has been consumed prematurely.
Potential Cause: Insufficient Silylating Agent or Base
This is often due to underestimating the amount of active hydrogen-containing impurities (like water) in the system. These impurities consume both the silylating agent and the base.
Troubleshooting Steps:
-
Increase Reagent Equivalents: A common strategy is to increase the equivalents of both the this compound and the base. See the table below for general recommendations.
-
Sequential Addition: If you suspect moisture is being introduced over time, consider a second addition of the silylating agent and base after the reaction has been running for some time.
| Substrate Type | Silylating Agent (eq.) | Base (eq.) | Typical Solvent | Temperature (°C) |
| Primary Alcohol | 1.1 - 1.5 | 1.2 - 2.0 | DCM, DMF | 0 - 25 |
| Secondary Alcohol | 1.2 - 2.0 | 1.5 - 2.5 | DMF, Pyridine | 25 - 60 |
| Tertiary Alcohol | 1.5 - 3.0 | 2.0 - 4.0 | DMF, Toluene | 60 - 110 |
Table 1: Recommended Starting Conditions for Silylation.
Symptom 3: Multiple Product Spots on TLC
The appearance of multiple new spots on a TLC can be confusing. This could indicate side reactions or incomplete reaction at multiple sites if your substrate is a polyol.
Potential Cause A: Di- or Tri-silylation of Polyols
If your starting material contains multiple hydroxyl groups, you may be seeing a mixture of mono-, di-, and tri-silylated products.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of silylating agent used. For monosilylation, using 1.0-1.1 equivalents is a good starting point.
-
Steric Hindrance: The phenylethyl group on the silane provides some steric bulk, which can sometimes be exploited to achieve selective silylation of a less hindered primary alcohol in the presence of a more hindered secondary or tertiary alcohol.[1]
Potential Cause B: Side Reactions
In some cases, the reaction conditions may promote undesired side reactions, leading to multiple products.
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and minimize side reactions.
-
Change the Solvent: The choice of solvent can influence reaction rates and selectivity.[14] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are common choices.[3]
Experimental Protocols & Visualizations
General Protocol for Silylation of a Secondary Alcohol
This protocol provides a robust starting point for your experiments.
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of argon or nitrogen.
-
Allow the flask to cool to room temperature under the inert atmosphere.
Reaction Setup:
-
In the cooled flask, dissolve the secondary alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.5 eq) to the stirred solution via a dry syringe.
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction's progress by TLC until the starting material is no longer visible.
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.
Visualizing the Silylation Mechanism
Caption: The two-step mechanism of alcohol silylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting silylation issues.
References
- Benchchem. (n.d.). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols.
- ResearchGate. (n.d.). Techniques for silylation.
- Benchchem. (n.d.). Mastering Silylation: The Chemistry of Chlorotrimethylsilane in Protecting Functional Groups.
- Taylor & Francis. (n.d.). Silylation – Knowledge and References.
- Wikipedia. (2023, October 26). Silylation.
- ResearchGate. (n.d.). The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications.
- Wikipedia. (2023, May 21). Chlorosilane.
- Indian Academy of Sciences. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
- Gelest, Inc. (2014, November 21). (((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE Safety Data Sheet.
- ResearchGate. (n.d.). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature | Request PDF.
- RSC Publishing. (2021, October 27). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts.
- Chromatography Forum. (2014, October 8). Why do my silylations always fail?.
- Ludwig-Maximilians-Universität München. (2015, July 27). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions.
- ResearchGate. (2017, September 1). (PDF) Techniques for Silylation.
- Chemistry World. (2015, March 23). Back to basics for silylation.
- Benchchem. (n.d.). Chloro-dimethyl-(2-phenylethynyl)silane|Research Use Only.
- Benchchem. (n.d.). Optimizing reaction conditions for silylation with N,N-Dimethyltriisopropylsilylamine.
- Fluka. (n.d.). silylation overview.pdf.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Gelest. (n.d.). General Silylation Procedures.
- Gelest, Inc. (n.d.). (((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE.
- National Institutes of Health. (n.d.). Phenethyldimethylchlorosilane. PubChem.
- Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- Sigma-Aldrich. (n.d.). Chlorodimethylphenethylsilane.
- Organic Chemistry Portal. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature.
- Gelest, Inc. (n.d.). (((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE.
- Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols.
- ACS Publications. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry.
- MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Benchchem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. [a].
- ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole‐based nucleophiles....
- Benchchem. (n.d.). An In-Depth Technical Guide to the Hydrolytic Stability of Methylenebis(chlorodimethyl)silane.
- ResearchGate. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects?.
- Springer. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
- Reddit. (2022, September 6). What are the effects of moisture(water) content of Silica on its activity and separation power in TLC in term of chemical bonding between solutes and stationary phase(silica for example)?. r/OrganicChemistry.
- Reddit. (2022, June 7). TBDMS protection of guanosine - seems simple, but turned out terrible.. r/Chempros.
- National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
Sources
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Technical Support Center: Purification of Products from Chlorodimethyl(2-phenylethyl)silane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorodimethyl(2-phenylethyl)silane. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered in reactions involving this versatile silylating agent. My approach is to move beyond simple protocols and delve into the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
The primary challenge in handling reaction products of this compound stems from the high reactivity of the silicon-chlorine (Si-Cl) bond. This bond is exceptionally sensitive to moisture, leading to specific and often troublesome byproducts.[1][2] Understanding and mitigating these side reactions is the cornerstone of successful purification.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a detailed, actionable solution.
Question 1: My NMR/GC-MS analysis shows a significant, high-boiling point impurity with a molecular weight roughly double that of my expected product, minus HCl. What is this contaminant and how can I remove it?
Possible Cause: You are likely observing the formation of 1,3-bis(2-phenylethyl)-1,1,3,3-tetramethyldisiloxane. This is the most common byproduct in reactions involving this compound. It forms when the starting material or your silylated product is exposed to water, even trace amounts from atmospheric moisture, solvents, or glassware. The Si-Cl bond rapidly hydrolyzes to a silanol (Si-OH), which then undergoes condensation with another silanol molecule to form a stable siloxane (Si-O-Si) bridge.[3][4]
Solution:
-
Prevention (The Best Cure): The most effective strategy is to prevent its formation. All reactions should be conducted under a strictly inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
-
Purification:
-
Vacuum Distillation: If your desired product is thermally stable and has a sufficiently different boiling point from the disiloxane, vacuum distillation is an excellent choice for purification on a larger scale.[5][6]
-
Flash Column Chromatography: This is the most common and effective laboratory-scale method. The disiloxane is non-polar but typically less retained on silica than products containing more polar functional groups. A gradient elution with a non-polar solvent system is recommended.[5][7][8]
-
Question 2: My reaction yield is consistently low after an aqueous workup. Is my product being lost or decomposed?
Possible Cause: The low yield is almost certainly due to the hydrolysis of the desired silyl ether or silyl-protected functional group during the aqueous workup. The Si-C or Si-O bond in your product, while more stable than the starting Si-Cl bond, can still be susceptible to cleavage under acidic or basic conditions, especially with prolonged exposure to water.[5] This regenerates a silanol, which may be more water-soluble or may form intractable emulsions, leading to significant product loss.
Solution:
-
Anhydrous Workup: Whenever possible, opt for a non-aqueous workup. This involves quenching the reaction with an anhydrous reagent, followed by filtration and direct purification of the filtrate. For example, quenching a Grignard reaction can be done by adding anhydrous ammonium chloride.
-
Rapid, Cold Extraction: If an aqueous workup is unavoidable, perform it rapidly at low temperatures (0-5 °C). Use a buffered or weakly acidic solution (e.g., saturated aq. NH₄Cl) instead of strong acids or bases to minimize hydrolysis.[5][9] Immediately extract the product into a non-polar organic solvent, dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄, and remove the solvent promptly.
Question 3: During flash chromatography, my product appears to be "streaking" or sticking to the silica gel, resulting in poor separation and recovery.
Possible Cause: Standard silica gel possesses a high concentration of surface silanol groups (Si-OH), which are acidic and highly polar. These can interact strongly with your target molecule, especially if it contains basic or hydrogen-bond accepting groups. In some cases, the acidic nature of the silica can even catalyze the hydrolysis of sensitive silyl groups on the column.
Solution:
-
Deactivate the Silica Gel: Before preparing your column, you can create a slurry of the silica gel in your eluent and add 1-2% of a non-nucleophilic base like triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface.
-
Use a Less Polar Stationary Phase: Consider using a less polar stationary phase like alumina (neutral or basic grade) or a bonded-phase silica (e.g., diol).
-
Optimize the Mobile Phase: Adding a small amount (0.1-1%) of an alcohol like isopropanol or a base like triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) can significantly improve peak shape and recovery by competing for the active sites on the silica gel.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound? A: It should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[10] It is highly sensitive to moisture and will react with water in the air, liberating corrosive hydrogen chloride gas.[10] Store in a cool, dry, well-ventilated area away from incompatible materials like alcohols, amines, and strong oxidizing agents.[10]
Q2: Can I use protic solvents like methanol or ethanol in my reaction? A: Only if the intended reaction is the formation of the corresponding methoxy- or ethoxysilane. This compound will react rapidly with any protic solvent, consuming your starting material to form an alkoxysilane and HCl.
Q3: Is vacuum distillation or flash chromatography better for my product? A: This depends on the scale and properties of your product.
-
Vacuum distillation is ideal for large quantities of thermally stable, non-polymeric, and relatively non-polar liquids.
-
Flash chromatography is more versatile for smaller scales, heat-sensitive compounds, and for separating mixtures with very similar boiling points but different polarities.[8]
Q4: Which analytical techniques are most suitable for monitoring reaction progress and final purity? A:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It provides information on purity (peak area) and confirms the identity of components through their mass spectra.[11]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress. Use a non-polar solvent system and visualize with a permanganate stain or UV light if your compound is chromophoric.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for structural confirmation of the final product and for identifying impurities.
Part 3: Visual Guides & Key Data
Byproduct Formation Pathway
The following diagram illustrates the primary side reaction pathway leading to the formation of disiloxane, the most common impurity.
Sources
- 1. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE | [gelest.com]
- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
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- 11. youtube.com [youtube.com]
Preventing polymerization during "Chlorodimethyl(2-phenylethyl)silane" surface treatment
Welcome to the technical support center for surface treatment using Chlorodimethyl(2-phenylethyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. As a monochlorosilane, this compound is designed to form a self-assembled monolayer (SAM), which is crucial for applications requiring precise surface chemistry control. However, its high reactivity, particularly with water, presents a significant challenge: unwanted polymerization. This guide explains the causality behind experimental choices to help you achieve stable, uniform, and high-quality functionalized surfaces while avoiding common pitfalls.
Section 1: Understanding the Core Chemistry
This section addresses the fundamental principles of chlorosilane chemistry, which are essential for troubleshooting and optimizing your surface treatment process.
FAQ: What is the primary challenge when working with this compound?
The primary challenge is the compound's extreme sensitivity to moisture.[1][2] Chlorosilanes react vigorously with water, including ambient humidity in the air, to form hydrogen chloride (HCl) and silanols (Si-OH).[3][4] While the formation of a silanol is a necessary intermediate step for binding to a surface, this reaction can also occur prematurely in your treatment solution. If this happens, the silanol intermediates will react with each other (self-condense) to form disiloxane oligomers or polymers.[5][6] These aggregates can then deposit onto your substrate, resulting in a thick, non-uniform, and weakly bound coating instead of the desired monolayer.[7]
FAQ: How does this compound bind to a surface?
The process, known as silanization, is a multi-step reaction targeting hydroxyl (-OH) groups on the substrate surface (e.g., glass, silicon wafers, metal oxides).
-
Hydrolysis: The silicon-chlorine (Si-Cl) bond is hydrolytically unstable. In the presence of a minuscule amount of water (ideally, just the adsorbed water on the substrate surface), the chlorosilane hydrolyzes to form a reactive silanol intermediate (Si-OH).[8]
-
Condensation: This newly formed silanol group then condenses with a hydroxyl group on the substrate, forming a stable, covalent siloxane bond (Si-O-Si).[9] This anchors the silane molecule to the surface.
-
Self-Assembly: The phenylethyl groups of the tethered silane molecules arrange themselves to form an ordered, dense monolayer.
The goal is to control the reaction so that it occurs preferentially at the substrate-solution interface, not in the bulk solution.
Section 2: Troubleshooting Guide: Preventing Unwanted Polymerization
Direct answers to common issues encountered during the silanization process.
Problem 1: My silane solution becomes cloudy or forms a white precipitate shortly after preparation.
-
Causality: This is a definitive sign of bulk polymerization in your solution. It indicates that the concentration of water in your solvent was high enough to cause widespread hydrolysis and self-condensation of the silane molecules before they could react with the surface.[5][7] Chlorosilanes are exceptionally reactive with moisture.[2][3]
-
Preventative & Corrective Actions:
-
Use Anhydrous Solvents: Always use freshly opened, anhydrous-grade solvents (e.g., toluene, tetrahydrofuran) with very low water content (<50 ppm).
-
Inert Atmosphere: Prepare the solution and conduct the entire deposition process under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line with dry nitrogen or argon).[10] This prevents atmospheric moisture from contaminating the reaction.
-
Proper Handling: Use oven-dried glassware and syringes that have been cooled in a desiccator. Never leave the silane stock bottle or the treatment solution open to the air.
-
Discard Solution: A cloudy solution is unusable for creating a monolayer and must be discarded. Do not attempt to use it, as it will result in a poor-quality, aggregated coating.
-
Problem 2: The final coated surface appears hazy, uneven, or has visible streaks.
-
Causality: This issue can stem from two primary sources:
-
Deposition of Aggregates: Even if the solution doesn't appear visibly cloudy, low levels of silane oligomers may have formed and subsequently deposited onto the surface, disrupting the formation of a uniform monolayer.[11][12]
-
Improper Substrate Preparation: An unclean or incompletely hydroxylated surface will have patches of low reactivity. The silane will only bind where there are available hydroxyl groups, leading to a non-uniform coating.[5]
-
-
Preventative & Corrective Actions:
-
Rigorous Surface Cleaning: The substrate must be scrupulously clean to ensure a high density of surface hydroxyl groups. Implement a robust cleaning protocol before silanization.[13][14]
-
Surface Activation: After cleaning, an activation step is often necessary to generate a high density of hydroxyl groups.[15]
-
Optimize Silane Concentration: Using an excessively high concentration of silane can promote solution-phase polymerization. Start with a low concentration (e.g., 1-2% v/v) and optimize from there.[5][16]
-
Rinsing: After deposition, a thorough rinse with the anhydrous solvent is critical to remove any physisorbed (non-covalently bonded) silane molecules and aggregates.
-
Problem 3: My silane coating is not stable and is removed by washing or sonication.
-
Causality: A fragile coating indicates a failure to form a sufficient number of strong, covalent Si-O-Si bonds with the substrate. This can be due to:
-
Insufficient Surface Hydroxyls: If the surface was not properly activated, there are few sites for covalent attachment.[15]
-
Incomplete Reaction: The condensation reaction that forms the covalent bond may not have gone to completion.
-
Lack of Curing: For many silanes, a final curing (annealing) step is required to drive the condensation reaction to completion and form a stable, cross-linked siloxane network at the surface.[5][17]
-
-
Preventative & Corrective Actions:
-
Verify Surface Activation: Ensure your cleaning and activation protocol is effective. Techniques like oxygen plasma or piranha solution treatment are highly effective for generating hydroxyl groups on silica-based substrates.
-
Implement a Curing Step: After rinsing and drying the coated substrate, perform a baking step. Curing is typically done at 80-120°C for 5-60 minutes.[5][17] This provides the thermal energy needed to form stable siloxane bonds.
-
Control Humidity during Curing: While the deposition should be anhydrous, a controlled amount of humidity during the initial stages of curing can sometimes help complete the hydrolysis of any remaining reactive groups, but this must be carefully optimized.
-
Section 3: Validated Experimental Protocols
These protocols provide a framework for achieving high-quality, reproducible surface modifications.
Protocol 1: Substrate Cleaning and Activation
Objective: To remove organic contaminants and generate a dense layer of reactive hydroxyl (-OH) groups.
-
Initial Cleaning: Place substrates in a rack and sonicate in a solution of laboratory detergent (e.g., 2% Hellmanex III) for 20 minutes.
-
Thorough Rinsing: Rinse extensively with deionized (DI) water (at least 10-15 times) until no bubbles are visible.[13]
-
Solvent Wash: Sonicate in acetone for 20 minutes, followed by a rinse with methanol.[13]
-
Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 110°C for at least 10 minutes.[13]
-
Surface Activation (Choose one):
-
Oxygen Plasma: Place the dried substrates in a plasma cleaner and treat with oxygen plasma for 2-5 minutes. This is a highly effective and clean method.
-
Piranha Solution (Use with extreme caution): Immerse substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Rinse copiously with DI water afterwards.[17]
-
-
Final Dry: Dry the activated substrates in an oven at 110°C and use them immediately for silanization. Activated surfaces can deactivate upon exposure to air.[13]
Protocol 2: Solution-Phase Deposition
Objective: To form a silane monolayer from a dilute solution under strictly anhydrous conditions.
-
Preparation: Perform all steps in a glovebox or under a positive pressure of inert gas. Use oven-dried glassware.
-
Solution Formulation: Dispense anhydrous toluene into a glass reaction vessel. Using a dry syringe, add this compound to the solvent to achieve a final concentration of 1% (v/v). Stir gently.
-
Deposition: Immerse the freshly activated and dried substrates into the silane solution. Let the reaction proceed for 2-4 hours at room temperature.[18]
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded molecules.
-
Drying: Dry the substrates under a stream of nitrogen.
-
Curing: Transfer the coated substrates to an oven and bake at 110°C for 10-30 minutes to form stable covalent bonds.[17]
Section 4: Key Parameters & Visual Guides
Table 1: Summary of Recommended Experimental Parameters
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition | Rationale & Key Considerations |
| Solvent | Anhydrous Toluene, THF | N/A | Must be of high purity with extremely low water content to prevent premature hydrolysis.[10][18] |
| Silane Conc. | 0.5 - 2% (v/v) | N/A | Lower concentrations minimize solution-phase polymerization.[16] |
| Atmosphere | Inert (Nitrogen, Argon) | Inert or Vacuum | Crucial for excluding atmospheric moisture which initiates unwanted polymerization.[10] |
| Temperature | Room Temperature (20-25°C) | 50 - 70°C | Higher temperatures can accelerate both desired and undesired reactions. Room temperature provides better control for solution phase.[10] |
| Time | 2 - 12 hours | 12 - 24 hours | Requires sufficient time for molecules to assemble on the surface. Longer times may be needed for vapor phase.[10][18] |
| Curing | 110°C for 10-30 min | 110°C for 10-30 min | Essential for driving the condensation reaction to completion, forming stable Si-O-Si bonds.[5][17] |
Diagrams of Reaction Pathways
The following diagrams illustrate the chemical logic behind a successful silanization versus a failed one.
Section 5: Additional FAQs
-
Q: How should I store this compound?
-
Q: Can I reuse my silanization solution?
-
A: It is strongly discouraged. Once the solution is prepared, it is susceptible to contamination from trace moisture with every use. For reproducible, high-quality results, always prepare a fresh solution immediately before each experiment. [5]
-
-
Q: How can I confirm that my surface treatment was successful?
-
A: Several characterization techniques can be used. The simplest is measuring the static water contact angle. A successful coating with the hydrophobic phenylethyl group exposed should result in a significantly higher contact angle (more hydrophobic surface) compared to the clean, hydrophilic substrate. [19]For more detailed analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can confirm elemental composition and surface morphology. [20][21]
-
-
Q: Why is this compound a good choice for forming a monolayer?
-
A: As a monochlorosilane, it has only one reactive site (the Si-Cl bond) for hydrolysis and condensation. This structure inherently prevents the formation of long polymer chains, unlike di- or trichlorosilanes which can cross-link extensively. [4][22]This makes it ideal for creating a well-defined self-assembled monolayer.
-
References
- Wikipedia. (n.d.). Silanization of silicon and mica.
- Hemlock Semiconductor. (n.d.). Fact Sheet: “Chlorosilanes”.
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.
- CAMEO Chemicals. (n.d.). CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S..
- Benchchem. (n.d.). Troubleshooting incomplete silanization of surfaces.
- DTIC. (1991). Synthesis and Characterization of Polysilanes.
- Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT.
- Leading Chemical Manufacturer. (n.d.). Surface Modification with Silanes: Enhancing Nanomaterial Performance.
- Plasma.com. (n.d.). Silanization Surface treatment process.
- ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane.
- Wang, L., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Analytical and Bioanalytical Chemistry, 393(1), 197-205.
- Silane Supplier. (n.d.). Silane Surface Treatment 8 Common Mistakes To Avoid.
- Wikipedia. (n.d.). Chlorosilane.
- Popa Lab. (n.d.). Surface Chemistry Protocol.
- Schmid, R., et al. (2017). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. Chemistry – A European Journal, 23(4), 845-852.
- Benchchem. (n.d.). Chloro-dimethyl-(2-phenylethynyl)silane|Research Use Only.
- Elkem.com. (n.d.). What are Chlorosilanes?.
- Nanjing Silfluo New Material Co., Ltd. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems.
- ResearchGate. (2015). How can I increase stability and strength of the silane coating on glass slides?.
- Wang, Y., & Chen, S. (2006). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 22(20), 8439-8445.
- Stratech. (n.d.). Silane surfaces.
- MDPI. (2023). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications.
- Castillo, J., et al. (2015). Characterization of alkylsilane self-assembled monolayers by molecular simulation. Langmuir, 31(8), 2353-2363.
- ResearchGate. (2015). CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION.
- Engineering LibreTexts. (2020). Chlorosilane Chemistry.
- Benchchem. (n.d.). A Researcher's Guide to Silane Functionalization for Enhanced Biosensor Performance.
- Allen. (n.d.). Hydrolysis of dimethyldichloro silane.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Glass with (Chloromethyl)trichlorosilane.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- ResearchGate. (2012). Reliable protocol for mercapo-silanes on glass?.
Sources
- 1. hscpoly.com [hscpoly.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chlorosilane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. gelest.com [gelest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 16. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 17. researchgate.net [researchgate.net]
- 18. gelest.com [gelest.com]
- 19. zmsilane.com [zmsilane.com]
- 20. [PDF] Characterization of alkylsilane self-assembled monolayers by molecular simulation. | Semantic Scholar [semanticscholar.org]
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- 22. eng.libretexts.org [eng.libretexts.org]
Technical Support Center: Silylation of Sterically Hindered Alcohols with Chlorodimethyl(2-phenylethyl)silane
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals navigating the nuanced reaction of chlorodimethyl(2-phenylethyl)silane with sterically hindered alcohols. This resource is designed to provide in-depth, actionable insights, moving beyond standard protocols to address the specific challenges encountered in the laboratory. Here, we dissect the causality behind experimental choices and offer troubleshooting strategies grounded in mechanistic principles to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges associated with the silylation of sterically hindered alcohols.
Q1: My silylation reaction with a tertiary alcohol is extremely slow or shows no conversion. What are the primary factors at play?
A: The sluggish reactivity is almost certainly due to steric hindrance. Tertiary alcohols present a crowded environment around the hydroxyl group, making it difficult for the silylating agent to approach and react.[1][2] The general order of reactivity for alcohols towards silylation is primary > secondary > tertiary.[1] To overcome this, several factors must be optimized: the choice of catalyst, solvent, and reaction temperature are all critical.
Q2: What is the mechanistic role of a catalyst like 4-Dimethylaminopyridine (DMAP) in this reaction?
A: DMAP acts as a potent nucleophilic catalyst.[3][4] It functions by reacting with the this compound to form a highly reactive N-silylated pyridinium intermediate.[3][4][5] This intermediate is significantly more electrophilic than the starting silyl chloride, rendering it susceptible to attack by the weakly nucleophilic, sterically hindered alcohol.[4] The subsequent reaction regenerates the DMAP catalyst and forms the desired silyl ether.[4]
Q3: I'm observing side products in my reaction. What are the likely culprits and how can I minimize them?
A: Side product formation often stems from several sources:
-
Moisture: Silylating agents are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with the this compound, leading to the formation of siloxanes and reducing the yield of your desired product.[1] It is crucial to use anhydrous solvents and rigorously dried glassware.[1]
-
Excess Base: While a base like triethylamine is necessary to neutralize the HCl generated during the reaction, a large excess can lead to undesired side reactions.[6]
-
High Temperatures: While heating can be necessary to drive the reaction to completion, excessive temperatures can promote elimination or other decomposition pathways, especially with sensitive substrates.[1]
Q4: Can I use a different base instead of triethylamine?
A: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (Hünig's base) can be used. Imidazole is also a common choice, particularly when using silyl chlorides like TBDMSCl.[7] The key is to use a base that is a strong enough proton scavenger to neutralize the generated HCl but not so nucleophilic that it competes with the alcohol in attacking the silylating agent.
Q5: How does the 2-phenylethyl group on the silicon atom influence the reaction and the properties of the resulting silyl ether?
A: The 2-phenylethyl group provides a unique combination of steric bulk and electronic properties. While less sterically demanding than a tert-butyl group, it still offers significant hindrance, which can be advantageous for achieving selectivity in certain applications. More importantly, this group can be cleaved under specific conditions, such as with fluoride sources or under certain acidic conditions, offering an alternative deprotection strategy.[8][9]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the silylation of sterically hindered alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Steric hindrance is too great for the reaction conditions. 3. Inactive silylating agent due to hydrolysis. | 1. Increase the loading of DMAP (e.g., from 5 mol% to 15 mol%). 2. Increase the reaction temperature. For dichloromethane, this may mean refluxing at approximately 40°C.[3] 3. Use a freshly opened bottle of this compound and ensure all solvents and reagents are anhydrous. |
| Incomplete Reaction | 1. Insufficient amount of silylating agent. 2. Reaction has not reached equilibrium or is kinetically slow. 3. Catalyst has been deactivated. | 1. Increase the equivalents of this compound (e.g., from 1.2 to 1.5 equivalents). 2. Increase the reaction time and monitor progress by TLC or GC. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. |
| Formation of Siloxane Byproduct | 1. Presence of water in the reaction mixture. | 1. Use freshly distilled, anhydrous solvents. Dry glassware in an oven overnight and cool under a stream of inert gas. Use of molecular sieves can also be beneficial. |
| Difficulty in Product Purification | 1. Excess silylating agent or silanol byproducts co-eluting with the product. | 1. Quench the reaction with a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining silyl chloride.[3] 2. A mild acidic wash during workup can sometimes help remove basic impurities. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common silylation issues.
Section 3: Experimental Protocols & Mechanisms
Protocol: Silylation of a Sterically Hindered Tertiary Alcohol
This protocol provides a robust starting point for the silylation of a challenging tertiary alcohol using this compound.
Materials:
-
Sterically hindered alcohol (e.g., 1-adamantanol)
-
This compound (1.2-1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (5-15 mol%)
-
Triethylamine (Et3N) (1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the sterically hindered alcohol.
-
Dissolve the alcohol in anhydrous dichloromethane.[3]
-
Add triethylamine to the solution, followed by the catalytic amount of DMAP.[3]
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add the this compound to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For highly hindered alcohols, gentle heating to reflux (~40°C for DCM) may be required.[3]
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism
The DMAP-catalyzed silylation proceeds through a nucleophilic catalysis pathway.
Caption: The catalytic cycle of DMAP-mediated silylation.
Deprotection of the Dimethyl(2-phenylethyl)silyl Ether
A key advantage of the dimethyl(2-phenylethyl)silyl protecting group is its susceptibility to cleavage under conditions that may leave other silyl ethers intact. Fluoride-based reagents are commonly employed for this transformation.
Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)
-
Dissolve the silyl ether in an appropriate solvent such as tetrahydrofuran (THF).
-
Add a 1M solution of TBAF in THF (typically 1.1-1.5 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
The strength of the Si-F bond provides the thermodynamic driving force for this deprotection reaction.[10]
Section 4: References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). DMAP: A Versatile Catalyst for Silylation and Protecting Group Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
F. D. Toste, et al. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Chemical Science, 9(32), 6509-6515.
-
American Chemical Society. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(18), 8614-8626.
-
L. M. K. P. G. V. L. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. CORE.
-
Royal Society of Chemistry. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Chemical Science, 9(32), 6509-6515.
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
-
MDPI. (2020). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Molecules, 25(17), 3957.
-
ResearchGate. (2014). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.
-
American Chemical Society. (2004). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 69(13), 4547-4550.
-
Royal Society of Chemistry. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. Organic & Biomolecular Chemistry, 19(46), 10181-10188.
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
ResearchGate. (2015). Chemoselective deprotection of TBS alkyl and phenyl ethers in the....
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
National Institutes of Health. (2021). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Catalysis, 11(15), 9414-9422.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Effects of Silyl Groups.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 6(10), 8343-8347.
-
MDPI. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 11(11), 1351.
-
Organic Chemistry Portal. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Retrieved from [Link]
-
CORE. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions.
-
SciSpace. (1989). Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols.
-
Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes.
-
ResearchGate. (n.d.). techniques for silylation.
-
Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups.
-
YouTube. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!.
-
YouTube. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry.
-
Scilit. (2021). Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations.
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- 8. Silylation - Wikipedia [en.wikipedia.org]
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- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of Chlorodimethyl(2-phenylethyl)silane
Introduction: This guide is a dedicated resource for researchers, chemists, and drug development professionals involved in the synthesis of chlorodimethyl(2-phenylethyl)silane. While several synthetic routes exist, the most prevalent and scalable method involves the reaction of a (2-phenylethyl)magnesium halide (a Grignard reagent) with dimethyldichlorosilane. It is a common misconception that this primary pathway generates hydrogen chloride (HCl) as a direct byproduct; instead, it produces magnesium halide salts.
However, the management of HCl is a critical topic for this compound in two key contexts:
-
Alternative Synthetic Routes: Certain less common syntheses may generate HCl directly.
-
Product Stability and Workup: The this compound product itself is highly sensitive to moisture. Its reaction with water (hydrolysis) rapidly produces HCl.[1][2][3][4] This liberated HCl can then catalyze the formation of undesirable siloxane oligomers, significantly impacting yield and purity.
This technical center provides robust troubleshooting guides and FAQs to address the challenges of managing HCl, ensuring the integrity of your synthesis and the quality of your final product.
Part 1: Frequently Asked Questions (FAQs) on HCl Management & Side Reactions
Q1: My final product analysis (GC-MS or NMR) shows multiple high-boiling impurities with repeating units. What is happening? A1: This is a classic sign of siloxane formation. The target chlorosilane has likely been exposed to trace amounts of water during the reaction or workup. The chlorosilane hydrolyzes to a silanol (Si-OH), releasing HCl.[1][2] This HCl then acts as a catalyst, promoting the condensation of the silanol with another molecule of chlorosilane or another silanol, forming a Si-O-Si (siloxane) bond. This process can repeat, leading to the formation of dimers, trimers, and larger oligomers.
Q2: I'm performing a reaction that generates HCl in situ. Why is my yield of this compound so low, and why has the reaction mixture turned into a thick slurry? A2: A low yield in an HCl-generating environment suggests that the acid is not being effectively neutralized as it forms. The HCl can catalyze side reactions or, in the presence of moisture, product degradation as described above. The thick slurry is likely the hydrochloride salt of the amine base you are using to scavenge the HCl.[5][6] If the salt precipitates aggressively, it can trap reagents and product, hindering reaction kinetics and making isolation difficult.
Q3: Can I use an inexpensive inorganic base like potassium carbonate or sodium bicarbonate to neutralize HCl? A3: While cost-effective, solid inorganic bases are generally not recommended for these reactions. Their very low solubility in common non-polar organic solvents (like toluene or hexane) makes them inefficient scavengers.[7] Neutralization only occurs at the solid-liquid interface, which is often too slow to prevent the highly reactive HCl from causing damage in the solution. A soluble organic base is required for rapid, homogeneous neutralization.[7]
Part 2: Troubleshooting Guide: Strategies for HCl Control
This section provides systematic solutions to common experimental problems related to HCl management.
Issue 1: Low Yield and Purity Due to Inefficient HCl Scavenging
Symptoms:
-
The yield of the desired chlorosilane is significantly below expectations.
-
Post-purification analysis reveals the presence of siloxane byproducts.
-
The reaction mixture pH becomes acidic upon testing with a wetted indicator strip (performed on a quenched aliquot).
Root Cause Analysis and Solution Workflow: Effective HCl scavenging relies on selecting the right base and using it correctly. The base must be soluble, non-nucleophilic, and strong enough to neutralize HCl irreversibly. The most common choice is a tertiary amine like triethylamine (Et₃N).
Caption: Decision tree for addressing low yields caused by poor HCl control.
Experimental Protocol: HCl Scavenging with Triethylamine (Et₃N)
-
System Preparation: Assemble a multi-neck, round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser. Flame-dry all glassware under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Charging: Charge the flask with the starting material and rigorously dried, non-protic solvent (e.g., toluene, hexanes).
-
Base Addition: Add 1.05 molar equivalents of anhydrous triethylamine (relative to the theoretical moles of HCl to be generated).
-
Reaction Execution: Cool the mixture to the desired temperature (e.g., 0 °C). Add the second reagent dropwise via the addition funnel. A white precipitate of triethylammonium chloride (Et₃N·HCl) should form.
-
Workup: After the reaction is complete, cool the mixture. The Et₃N·HCl salt must be removed.
-
Method A (Filtration): Filter the slurry through a pad of Celite® under an inert atmosphere (e.g., using a Schlenk filter). Wash the solid cake with fresh anhydrous solvent to recover any trapped product.
-
Method B (Aqueous Wash - Use with Caution): If filtration is impractical, the salt can be removed with a water wash in a separatory funnel. WARNING: This method introduces water, which can hydrolyze the chlorosilane product.[3][4] It should only be attempted if the product is known to have some transient stability and the workup is performed quickly at low temperatures.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation.
Issue 2: Physical Product Loss Due to Salt Precipitation
Symptoms:
-
A thick, unfilterable paste of amine hydrochloride salt forms.
-
Significant product loss is observed after filtration and washing of the salt cake.
Root Cause and Mitigation: The physical properties of the amine hydrochloride salt are dependent on the base used and the solvent system. In some cases, the salt forms very fine particles that clog filters or create a thick paste.
Table 1: Comparison of Common Organic Bases for HCl Scavenging
| Base | pKa of Conjugate Acid | Salt Characteristics | Boiling Point (°C) | Key Considerations |
| Pyridine | 5.25 | Crystalline, often filterable. | 115 | Weaker base; can be difficult to remove due to higher boiling point. |
| Triethylamine (Et₃N) | 10.75 | Crystalline, generally filterable. | 89 | Industry standard, cost-effective, easily removed. |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Can be more soluble or form finer particles. | 127 | Sterically hindered and non-nucleophilic.[7] Useful if the substrate is sensitive to nucleophilic attack by the amine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Often soluble in organic solvents. | 261 | Very strong, non-nucleophilic base. Salt is often soluble, necessitating an aqueous or extractive workup. Very difficult to remove by distillation. |
Mitigation Strategy: If triethylamine hydrochloride proves problematic, consider switching to N,N-Diisopropylethylamine (DIPEA or Hünig's base). Its bulkier structure can alter the salt's crystal habit, sometimes resulting in a more manageable solid.
Part 3: Advanced Methodologies
Gas Sparging for HCl Removal
In specific reaction setups, an alternative to chemical scavengers is physical removal. By bubbling a stream of an inert gas (like nitrogen or argon) through the reaction mixture, the volatile HCl gas can be continuously swept out of the solution and neutralized in an external trap (e.g., a bubbler containing aqueous sodium hydroxide).[8]
Caption: Schematic of an HCl scavenging system using inert gas sparging.
Advantages:
-
Eliminates the need for an amine base and the subsequent filtration step.
-
Results in a cleaner crude product with no salt contamination.
Disadvantages:
-
Only effective for reactions where HCl is the only volatile component to be removed.
-
Requires a well-designed gas dispersion tube and an efficient external trap.
-
May not be fast enough to prevent acid-catalyzed side reactions in all cases.
References
-
Title: How can I neutralize aminehydrochlorides? Source: ResearchGate URL: [Link]
-
Title: Chlorosilane - chemeurope.com Source: chemeurope.com URL: [Link]
-
Title: Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging Source: PubMed Central (PMC) URL: [Link]
- Title: Method of Making Phenyl-Containing Chlorosilanes with Aliphatic or Cycloparaffinic Hydrocarbon Solvents Source: Google Patents URL
-
Title: Synthetic chemists: getting rid of HCl? Source: Reddit r/chemistry URL: [Link]
-
Title: Scavenger (chemistry) Source: Wikipedia URL: [Link]
- Title: Grignard processes with improved yields of diphenylchlorosilanes as products Source: Google Patents URL
-
Title: What base could I use to catch HCl in my amine / H2O sensitive reaction? Source: ResearchGate URL: [Link]
-
Title: A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reactions of amines Source: Chemistry LibreTexts URL: [Link]
-
Title: SCAVENGER strategies in organic synthesis Source: Wipf Group - University of Pittsburgh URL: [Link]
-
Title: Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution Source: Modern Electronic Materials URL: [Link]
-
Title: Nucleophilic Substitution at Silicon Source: Chemistry LibreTexts URL: [Link]
-
Title: Grignard reaction with chlorosilanes in THF: a kinetic study Source: PubMed URL: [Link]
-
Title: Reaction of Si with HCl to form chlorosilanes time dependent nature and reaction model Source: Waseda University URL: [Link]
-
Title: What is the reaction between hydrochloric and amine? Source: Quora URL: [Link]
-
Title: amines as bases Source: Chemguide URL: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chlorodimethyl(2-phenylethyl)silane and Other Silylating Agents for Hydroxyl Protection
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of formation, and tunable stability. The choice of the silylating agent is a critical decision that can significantly impact reaction yields, chemoselectivity, and the overall efficiency of a synthetic route. This guide provides a comprehensive comparison of Chlorodimethyl(2-phenylethyl)silane with other commonly employed silylating agents, offering insights into its unique properties and potential applications, supported by available experimental context and established principles of organic chemistry.
The Silyl Ether Landscape: A Matter of Sterics and Electronics
The reactivity of a silylating agent and the stability of the resulting silyl ether are primarily governed by the steric and electronic nature of the substituents on the silicon atom.[1][2][3] Bulky substituents hinder the approach of nucleophiles to the silicon center, thereby increasing the stability of the silyl ether to hydrolysis.[1][2] Electron-withdrawing groups can influence the reactivity of the silylating agent and the susceptibility of the silyl ether to cleavage.
This guide will focus on comparing this compound to a spectrum of commonly used silylating agents, including:
-
Trimethylsilyl Chloride (TMSCl): The smallest and most labile of the common silylating agents.
-
Triethylsilyl Chloride (TESCl): Offers slightly more steric bulk and stability than TMSCl.
-
tert-Butyldimethylsilyl Chloride (TBSCl/TBDMSCl): A widely used protecting group with a good balance of stability and ease of removal.
-
Triisopropylsilyl Chloride (TIPSCl): A highly sterically hindered and robust protecting group.
-
tert-Butyldiphenylsilyl Chloride (TBDPSCl): Offers significant steric bulk and stability, often used for protecting sensitive substrates.
-
Chlorodimethylphenylsilane: A related aromatic silylating agent for contextual comparison.
This compound: A Unique Profile
This compound introduces the dimethyl(2-phenylethyl)silyl (DMPES) protecting group. The key feature of this group is the phenylethyl substituent, which is anticipated to influence its properties in several ways:
-
Steric Hindrance: The 2-phenylethyl group is more sterically demanding than a methyl or ethyl group, suggesting that DMPES ethers will be more stable than TMS and TES ethers. However, it is less bulky than the tert-butyl group of TBS or the isopropyl groups of TIPS.
-
Electronic Effects: The phenyl ring is separated from the silicon atom by an ethyl linker. This minimizes the direct electron-withdrawing inductive effects of the aromatic ring on the silicon center, which would otherwise increase the lability of the silyl ether. The primary electronic influence will likely be through space or conformational effects.
Comparative Stability of Silyl Ethers: A Data-Driven Overview
The stability of a silyl ether under various conditions is a critical factor in its selection. While direct, side-by-side experimental data for the DMPES group is not extensively published, we can infer its likely behavior based on the established principles of steric and electronic effects on silyl ether stability.
| Silylating Agent | Protecting Group | Relative Stability to Acid Hydrolysis[2] | Relative Stability to Basic Hydrolysis[4] |
| Trimethylsilyl Chloride | TMS | 1 | ~1 |
| Triethylsilyl Chloride | TES | 64 | < 1 |
| This compound | DMPES | (Estimated > TES, < TBS) | (Estimated > TES, < TBS) |
| tert-Butyldimethylsilyl Chloride | TBS/TBDMS | 20,000 | ~1 |
| Triisopropylsilyl Chloride | TIPS | 700,000 | < 1 |
| tert-Butyldiphenylsilyl Chloride | TBDPS | 5,000,000 | ~1 |
| Chlorodimethylphenylsilane | DMPS | - | ~1 |
Note: The stability of the DMPES group is an educated estimation based on its predicted steric bulk being intermediate between TES and TBS.
Key Insights from the Data:
-
Acidic Conditions: The stability of silyl ethers to acid-catalyzed hydrolysis increases dramatically with steric bulk.[1][2] It is therefore anticipated that DMPES ethers will exhibit greater stability than TES ethers, offering a potential advantage in reactions where mild acid is present.
-
Basic Conditions: The stability of silyl ethers towards base is also influenced by sterics, though the effect is less pronounced than under acidic conditions.[4] DMPES ethers are expected to be more robust than TES ethers in basic media.
-
Fluoride-Mediated Cleavage: The cleavage of silyl ethers using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), is a cornerstone of silyl ether chemistry.[5][6] The rate of cleavage is sensitive to steric hindrance. It is predicted that DMPES ethers will be cleaved more readily than the bulkier TBS, TIPS, and TBDPS ethers, but will be more stable to fluoride than TMS and TES ethers. This could allow for selective deprotection strategies.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the protection of a primary alcohol with various silylating agents and subsequent deprotection.
General Protocol for Silylation of a Primary Alcohol
Caption: General workflow for the silylation of a primary alcohol.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.
-
Anhydrous DMF: A polar aprotic solvent that facilitates the reaction and is suitable for reactions sensitive to moisture.
-
Inert Atmosphere: Prevents the hydrolysis of the silyl chloride and the silylated product.
-
0 °C Addition: Controls the initial exotherm of the reaction.
Comparative Deprotection Protocols
The choice of deprotection method is critical and depends on the stability of the silyl ether and the presence of other functional groups in the molecule.
Protocol 1: Fluoride-Mediated Deprotection of a Silyl Ether
Caption: General workflow for fluoride-mediated silyl ether deprotection.[5]
Trustworthiness of the Protocol: This is a standard and widely validated protocol for the cleavage of most silyl ethers. The use of TBAF is highly effective due to the high affinity of fluoride for silicon.[5]
Protocol 2: Acid-Catalyzed Deprotection of a Silyl Ether
Caption: General workflow for acid-catalyzed silyl ether deprotection.
Expertise and Experience: The ratio of acetic acid, THF, and water can be adjusted to control the rate of deprotection. More labile silyl ethers like TMS will cleave much faster than more robust ones like TBS under these conditions.
Logical Framework for Silylating Agent Selection
The choice of a silylating agent is a strategic decision based on the required stability of the protecting group throughout the synthetic sequence.
Caption: Decision workflow for selecting a suitable silylating agent.
Conclusion: The Potential Niche for this compound
While comprehensive, direct comparative data for this compound is still emerging in the literature, its structural features suggest it occupies a potentially valuable niche in the silylating agent toolkit. The DMPES group is expected to offer stability intermediate between the more labile TES group and the widely used, robust TBS group. This could be advantageous in synthetic sequences where the lability of TES is insufficient, but the conditions required to cleave a TBS ether are too harsh for other functional groups present in the molecule.
Further experimental investigation is warranted to fully elucidate the reactivity and stability profile of the dimethyl(2-phenylethyl)silyl protecting group. Such studies will enable chemists to confidently integrate this promising silylating agent into their synthetic strategies, expanding the options for nuanced and selective protection of hydroxyl functionalities.
References
-
Gelest, Inc. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]
-
National Science Foundation Public Access Repository. Direct Silyl Ether Metathesis for Vitrimers with Exceptional Thermal Stability. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]
-
Gelest, Inc. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]
-
Gelest, Inc. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]
-
Journal of Organic Chemistry. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]
-
ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF. [Link]
-
Organic Chemistry Portal. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. [Link]
- Google Patents. CN104230975A - Method for preparing chloro silane.
-
Organic Synthesis. Protecting Groups. [Link]
Sources
A Senior Application Scientist's Comparative Guide to Surface Modification: Exploring Alternatives to Chlorodimethyl(2-phenylethyl)silane
In the dynamic fields of drug development, diagnostics, and materials science, the precise control of surface chemistry is paramount. The ability to tailor the interface between a substrate and its environment dictates the performance of countless applications, from chromatography and microfluidics to biocompatible implants and biosensors. For years, organosilanes have been the workhorses for covalently modifying inorganic surfaces like silica, glass, and metal oxides. Among these, Chlorodimethyl(2-phenylethyl)silane presents an interesting, albeit less common, option for introducing aromatic functionality.
This guide provides a comprehensive comparison of this compound with mainstream alternatives for surface modification. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal surface modification strategy for their specific needs.
The Rationale for Surface Modification: A Tale of Interfaces
The surface of a material is a critical nexus of interaction. Unmodified silica surfaces, for instance, are rich in silanol groups (Si-OH), rendering them hydrophilic and prone to non-specific protein adsorption. This can be detrimental in applications requiring high signal-to-noise ratios, such as immunoassays, or in chromatography, where it can lead to poor peak shape and sample loss.
Surface modification with silanes allows for the precise tuning of surface properties, including:
-
Hydrophobicity/Hydrophilicity: By introducing non-polar (e.g., alkyl or aryl chains) or polar (e.g., polyethylene glycol) functional groups, the wetting properties of a surface can be dramatically altered.
-
Biocompatibility: Modifying surfaces to resist protein adsorption is a key strategy in developing biocompatible materials for implants and medical devices.
-
Chemical Functionality: Introducing reactive groups like amines, thiols, or epoxides provides handles for the covalent attachment of biomolecules, catalysts, or other moieties.
This compound: An Introduction
This compound belongs to the family of organosilane coupling agents. Its structure consists of a reactive chlorodimethylsilyl head group that can form stable covalent bonds with hydroxyl-rich surfaces, and a phenylethyl tail group that imparts specific surface properties.
The phenylethyl group is of particular interest due to its aromatic nature. This can introduce unique functionalities compared to simple alkyl chains, such as:
-
Pi-Pi Stacking Interactions: The phenyl ring can engage in π-π stacking with other aromatic molecules, which can be exploited in applications like reversed-phase chromatography for the separation of aromatic analytes.
-
Defined Hydrophobicity: The phenylethyl group provides a moderate and well-defined hydrophobicity, which can be advantageous in applications where excessive hydrophobicity (as seen with long alkyl chains) is undesirable.
-
Potential for Further Functionalization: While the phenylethyl group itself is relatively inert, its presence can influence the local chemical environment at the surface.
Despite these potential advantages, direct comparative performance data for this compound is not as abundant in the scientific literature as for more common alternatives. This guide aims to bridge that gap by providing a framework for its evaluation alongside established surface modification agents.
A Comparative Analysis of Surface Modification Agents
The choice of a silane for surface modification is dictated by the desired surface properties and the specific application. Here, we compare this compound with three widely used alternatives: Octadecyltrichlorosilane (OTS), (3-Aminopropyl)triethoxysilane (APTES), and Poly(ethylene glycol)-silane (PEG-silane).
| Feature | This compound | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) | PEG-silane |
| Functional Group | 2-Phenylethyl | Octadecyl (C18) | Aminopropyl | Poly(ethylene glycol) |
| Primary Surface Property | Moderately Hydrophobic, Aromatic | Highly Hydrophobic, Aliphatic | Hydrophilic, Positively Charged (at neutral pH), Reactive | Highly Hydrophilic, Protein Resistant |
| Key Applications | Reversed-Phase Chromatography (for aromatic analytes), creating surfaces with moderate hydrophobicity. | Reversed-Phase Chromatography, creating superhydrophobic surfaces, lubrication. | Surface functionalization for biomolecule conjugation, promoting cell adhesion, modifying AFM tips. | Creating non-fouling surfaces for biosensors, implants, and microfluidics to prevent protein adsorption. |
| Reaction Chemistry | Forms Si-O-Si bonds with hydroxylated surfaces. The chlorosilane is highly reactive with moisture. | Forms a dense, cross-linked self-assembled monolayer (SAM) via Si-O-Si bonds. The trichlorosilane is highly reactive. | Forms Si-O-Si bonds. The ethoxy groups hydrolyze to reactive silanols. The amine group can act as a catalyst. | Forms Si-O-Si bonds. The length of the PEG chain can be varied to tune the surface properties. |
| Relative Stability | Expected to form stable monolayers, though stability can be influenced by monolayer quality and environmental conditions. | Forms highly stable, dense monolayers due to the long alkyl chain and extensive cross-linking.[1][2] | Monolayers can be less stable, especially with short alkyl chains, due to the hydrophilic nature of the amine group.[1] | Stability can vary depending on the grafting density and the length of the PEG chain. |
Experimental Protocols: A Step-by-Step Guide to Surface Modification
The success of any surface modification protocol hinges on meticulous execution, starting with the preparation of a clean, reactive substrate.
Substrate Cleaning and Activation (General Protocol)
A pristine surface with a high density of hydroxyl groups is crucial for uniform silanization.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone, Ethanol (ACS grade)
-
Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%) - Caution: Piranha solution is extremely corrosive!
-
Deionized (DI) water
-
Sonicator, Oven, Nitrogen gas source
Procedure:
-
Place substrates in a rack and sonicate in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Piranha Etch (in a fume hood with appropriate PPE): Slowly add 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Immerse the cleaned substrates in the piranha solution for 30-60 minutes.
-
Copiously rinse the substrates with DI water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour.
-
Allow to cool in a desiccator before silanization.
Workflow for Substrate Preparation and Silanization
Caption: General workflow for substrate cleaning, activation, and subsequent silanization.
Protocol for Surface Modification with this compound
This protocol is adapted from general procedures for chlorosilanes and should be performed in a moisture-free environment (e.g., in a glovebox or under an inert atmosphere).
Materials:
-
Cleaned and activated substrates
-
This compound
-
Anhydrous toluene
-
Glass staining jars with lids
-
Oven
Procedure:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and activated substrates in the silane solution for 2 hours at room temperature.
-
Remove the substrates and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110°C for 1 hour to promote covalent bond formation and cross-linking.
-
Store the modified substrates in a desiccator.
Protocol for Surface Modification with Alternatives
Octadecyltrichlorosilane (OTS): Follow the protocol for this compound, substituting OTS for the silane. Due to the high reactivity of the trichlorosilane, ensure strictly anhydrous conditions.
(3-Aminopropyl)triethoxysilane (APTES):
-
Prepare a 2% (v/v) solution of APTES in a 95:5 (v/v) ethanol/water mixture. The water is necessary to hydrolyze the ethoxy groups.
-
Immerse the cleaned substrates for 30-60 minutes at room temperature.
-
Rinse with ethanol and then DI water.
-
Cure at 110°C for 1 hour.
PEG-silane: The protocol will vary depending on the specific PEG-silane used (e.g., methoxy-PEG-silane). Generally, a solution of the PEG-silane in an appropriate anhydrous solvent (e.g., toluene) is used for immersion, followed by rinsing and curing.
Performance Metrics and Expected Outcomes
The performance of a modified surface can be assessed using a variety of analytical techniques.
Water Contact Angle
Water contact angle is a simple yet powerful technique to determine the hydrophobicity of a surface.
| Surface Modification | Expected Water Contact Angle | Reference |
| Unmodified Silica/Glass | < 20° | [3] |
| This compound | ~70-90° (Estimated based on similar aromatic silanes) | |
| Octadecyltrichlorosilane (OTS) | > 100° | |
| (3-Aminopropyl)triethoxysilane (APTES) | ~40-60° | |
| PEG-silane | ~30-50° (depending on PEG chain length and density) |
A higher contact angle indicates greater hydrophobicity.[4] The phenylethyl group is expected to render the surface significantly more hydrophobic than bare silica or APTES-modified surfaces, but likely less hydrophobic than a densely packed OTS monolayer.
Protein Adsorption
Minimizing non-specific protein adsorption is critical for many biomedical applications. This can be quantified using techniques like ellipsometry, quartz crystal microbalance (QCM), or by labeling proteins with a fluorescent dye and measuring the surface fluorescence.
| Surface Modification | Expected Protein Adsorption | Rationale | Reference |
| Unmodified Silica/Glass | High | Hydrophilic and charged surface promotes protein interaction. | |
| This compound | Moderate to High | Hydrophobic surfaces can denature and adsorb proteins.[5] | |
| Octadecyltrichlorosilane (OTS) | High | Highly hydrophobic surfaces tend to adsorb proteins readily.[5] | |
| (3-Aminopropyl)triethoxysilane (APTES) | High | Electrostatic interactions between proteins and the charged amine groups. | [6] |
| PEG-silane | Very Low | The hydrated PEG layer creates a steric barrier that repels proteins. |
Mechanism of Protein Resistance by PEGylation
Caption: PEG-silane creates a hydrated layer on the surface, which sterically hinders the approach and adsorption of proteins.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information, confirming the successful grafting of the silane layer.
| Surface Modification | Expected Elemental Signature |
| Unmodified Silica/Glass | Si, O |
| This compound | Si, O, C (with a characteristic aromatic C 1s peak) |
| Octadecyltrichlorosilane (OTS) | Si, O, C (with a high aliphatic C 1s component) |
| (3-Aminopropyl)triethoxysilane (APTES) | Si, O, C, N |
| PEG-silane | Si, O, C (with a characteristic C-O ether peak) |
Choosing the Right Alternative: A Decision Framework
The selection of a surface modification agent is a critical decision that should be guided by the specific requirements of the application.
-
For creating a moderately hydrophobic surface with potential for aromatic interactions, especially in chromatography, this compound is a viable candidate.
-
For achieving maximum hydrophobicity and creating highly stable, dense monolayers, Octadecyltrichlorosilane (OTS) is the gold standard.
-
For introducing a reactive amine handle for subsequent covalent immobilization of biomolecules, (3-Aminopropyl)triethoxysilane (APTES) is a versatile and widely used option.
-
For applications requiring the minimization of non-specific protein and cell adhesion, such as in biosensors and biocompatible coatings, PEG-silanes are the preferred choice.
Conclusion
While this compound may not be as ubiquitously documented as other silanes, its unique phenylethyl functionality offers a valuable tool for tailoring surface properties. This guide provides a framework for its evaluation and comparison with established alternatives. By understanding the underlying chemistry, following robust experimental protocols, and employing appropriate characterization techniques, researchers can make informed decisions to optimize their surface modification strategies and advance their scientific endeavors.
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Validating Surface Modification with Chlorodimethyl(2-phenylethyl)silane: A Comparative Guide Using XPS
For researchers, scientists, and drug development professionals, the precise modification of material surfaces is paramount to achieving desired functionality, from enhancing biocompatibility to controlling surface energy. Chlorodimethyl(2-phenylethyl)silane (CDPES) has emerged as a key reagent for creating stable, hydrophobic, and phenyl-functionalized surfaces. However, the success of any surface modification hinges on robust validation. This guide provides an in-depth comparison of analytical techniques for verifying CDPES surface modification, with a primary focus on X-ray Photoelectron Spectroscopy (XPS), supported by complementary methods like contact angle goniometry.
The Critical Role of Surface Modification and its Validation
Surface modification with organosilanes like CDPES is a cornerstone of modern materials science. These molecules act as a bridge between inorganic substrates (like silica, glass, or metal oxides) and organic functionalities.[1] The chlorosilane group of CDPES reacts with surface hydroxyl groups to form stable covalent siloxane bonds, while the phenylethyl group imparts new chemical and physical properties to the surface.[2][3] The result is a tailored interface with controlled wettability, adhesion, and chemical reactivity.[4]
However, simply exposing a surface to a silane solution does not guarantee a uniform and stable monolayer. Incomplete reactions, multilayer formation, or physisorption can all lead to surfaces that fail to perform as expected.[5] Therefore, rigorous analytical validation is not just a quality control step but an integral part of the research and development process.
Why XPS is the Gold Standard for Validating CDPES Modification
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[6][7] This makes it exceptionally well-suited for analyzing the thin films created by silanization.
Here’s why XPS is the preferred method for validating CDPES modification:
-
Elemental Confirmation: XPS can unequivocally detect the presence of silicon (Si), carbon (C), and, if the reaction is incomplete or excess reagent is present, chlorine (Cl) on the surface, directly confirming the presence of the CDPES molecule.
-
Chemical State Analysis: High-resolution XPS spectra provide detailed information about the chemical environment of each element. This allows for the differentiation between the silicon in the underlying substrate (e.g., SiO2) and the silicon in the covalently bonded silane layer (Si-C, Si-O-C).[8]
-
Quantitative Analysis: XPS can determine the relative atomic concentrations of the elements on the surface, providing a quantitative measure of the surface coverage.[9]
-
Non-Destructive Nature: XPS is a non-destructive technique, allowing the same sample to be analyzed by other methods.[6]
Interpreting the XPS Data for CDPES Modification
A successful CDPES modification will result in characteristic changes in the XPS spectrum of the substrate. The key elemental regions to analyze are Si 2p, C 1s, and Cl 2p.
-
Silicon (Si 2p): An unmodified silica (SiO₂) substrate will show a primary Si 2p peak at a binding energy of approximately 103.5 eV.[10] After modification with CDPES, a new, lower binding energy shoulder or a distinct peak will appear around 102 eV, corresponding to the silicon in the organic silane (Si-C and Si-O-C bonds).[8][11] The presence and intensity of this new peak are direct evidence of the silane layer.
-
Carbon (C 1s): The C 1s spectrum is crucial for confirming the presence of the phenylethyl group. It will show a main peak around 284.8 eV, corresponding to the C-C and C-H bonds of the aliphatic and aromatic carbons.[12][13] A characteristic "shake-up" satellite peak at a higher binding energy (around 6-7 eV above the main C 1s peak) is often observed for aromatic systems, providing a definitive signature of the phenyl group.
-
Chlorine (Cl 2p): The presence of a Cl 2p signal (around 200 eV) indicates either unreacted chlorodimethylsilyl groups or physically adsorbed CDPES molecules. In a well-formed monolayer, the chlorine signal should be minimal or absent after proper rinsing.
Workflow for CDPES Surface Modification and XPS Validation
Caption: Workflow for surface modification with CDPES and subsequent validation using XPS.
Experimental Protocol: CDPES Modification of a Silica Surface and XPS Validation
Objective: To create a hydrophobic, phenyl-terminated surface on a silicon wafer with a native oxide layer and validate the modification using XPS.
Materials:
-
Silicon wafers with native oxide
-
This compound (CDPES)
-
Anhydrous toluene
-
Ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Nitrogen gas stream
-
Oven capable of 120°C
Methodology:
-
Substrate Cleaning and Activation:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in Piranha solution for 15 minutes to remove organic contaminants and generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of CDPES in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and dried wafers in the CDPES solution for 1 hour at room temperature.
-
Remove the wafers from the solution and rinse sequentially with toluene and ethanol to remove any physisorbed silane.
-
-
Curing:
-
Dry the rinsed wafers under a stream of nitrogen.
-
Place the wafers in an oven at 120°C for 30 minutes to promote the covalent bonding of the silane to the surface.
-
-
XPS Analysis:
-
Introduce the modified wafers into the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans of the Si 2p, C 1s, and O 1s regions. If the survey scan shows the presence of chlorine, also acquire a high-resolution Cl 2p scan.
-
Use a monochromatic Al Kα X-ray source.
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[14][15]
-
Comparative Analysis: CDPES vs. Alternative Surface Modifiers
While CDPES is an excellent choice for many applications, other silanes can be used to achieve similar or different surface properties. The choice of silane depends on the desired functionality, stability, and reaction conditions.
| Feature | This compound (CDPES) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Phenyl | Alkyl (C18) | Amine |
| Primary Surface Property | Hydrophobic, Aromatic | Highly Hydrophobic, Aliphatic | Hydrophilic, Amine-reactive |
| Reaction Byproduct | HCl | HCl | Ethanol |
| Monolayer Quality | Good, can form well-ordered layers | Excellent, forms highly ordered self-assembled monolayers (SAMs) | Can be prone to multilayer formation and polymerization in solution |
| Thermal Stability | Good | Generally stable to ~110-145°C[16] | Good |
| XPS Signature | Si 2p (~102 eV), C 1s (~285 eV + shake-up) | Si 2p (~102 eV), C 1s (~285 eV) | Si 2p (~102 eV), C 1s (~285 eV, ~286.5 eV for C-N), N 1s (~400 eV) |
| Typical Application | Biomolecule immobilization, hydrophobic coatings, electronics | Anti-stiction coatings, hydrophobic surfaces, microfluidics | Bioconjugation, surface functionalization for further reactions |
Complementary Validation Technique: Contact Angle Goniometry
While XPS provides detailed chemical information, Contact Angle Goniometry offers a rapid and sensitive measure of the macroscopic surface properties, specifically wettability.[17][18] A successful CDPES modification will significantly increase the water contact angle, indicating a transition from a hydrophilic (hydroxylated) to a hydrophobic (phenyl-terminated) surface.
Protocol for Contact Angle Measurement
-
Place the unmodified and CDPES-modified wafers on the goniometer stage.[19]
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.[20]
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate and the tangent of the droplet.
-
Perform measurements at multiple locations on each sample to ensure uniformity.
An unmodified, clean silica surface will have a water contact angle of <10°. A well-formed CDPES monolayer should exhibit a water contact angle of approximately 70-90°, providing strong evidence of a successful hydrophobic modification.
Logical Framework for Comprehensive Validation
Caption: Decision-making flowchart for validating CDPES surface modification.
Conclusion
Validating surface modifications with this compound is a critical step in ensuring the reliability and performance of advanced materials. X-ray Photoelectron Spectroscopy stands as the premier technique for this purpose, offering unparalleled insight into the elemental and chemical composition of the modified surface. By providing direct evidence of covalent bonding and the presence of the desired functional groups, XPS offers a level of certainty that is essential for research, development, and quality control. When combined with complementary techniques like contact angle goniometry, researchers can build a comprehensive and self-validating picture of their surface modification, ensuring that their materials meet the stringent demands of their intended applications.
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Silicon - X-ray Photoelectron Spectroscopy (XPS) Reference Pages . (n.d.). AIST. Retrieved from [Link]
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Thermal degradation of different silane type coatings . (n.d.). ResearchGate. Retrieved from [Link]
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Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties . (2020, October 2). PCI Magazine. Retrieved from [Link]
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Degradation of organosilane monolayer during XPS measurement . (2000, August 10). ResearchGate. Retrieved from [Link]
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Contact Angle Goniometer 101: Guide to Measuring Contact Angle . (n.d.). Brighton Science. Retrieved from [Link]
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Reproducibility and stability of silane layers in nanoconfined electrochemical systems . (2024, May 10). Nature. Retrieved from [Link]
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Silane Coating Mastery . (2024, May 15). ZMsilane. Retrieved from [Link]
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Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica . (2013, March 13). Semantic Scholar. Retrieved from [Link]
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Normalized XPS spectra of Si 2p line, spectrally resolves components 98... . (2025, September). ResearchGate. Retrieved from [Link]
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Supplementary material . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synchrotron-radiation XPS analysis of ultra-thin silane films: Specifying the organic silicon . (2016, January 31). Scilit. Retrieved from [Link]
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Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica . (2013, February 27). ACS Publications. Retrieved from [Link]
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Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method . (n.d.). JCE staff. Retrieved from [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces . (n.d.). MDPI. Retrieved from [Link]
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Contact Angle | Measurements . (n.d.). Biolin Scientific. Retrieved from [Link]
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Contact Angle Measurement / Goniometry . (n.d.). Surface Science Western. Retrieved from [Link]
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Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica . (n.d.). ResearchGate. Retrieved from [Link]
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Carbon – XPS Analysis . (n.d.). Cardiff University. Retrieved from [Link]
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Reactions of chloromethyl silanes with hydrated Aerosil silicas . (1966). SciSpace. Retrieved from [Link]
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Molecular orientation of silane at the surface of colloidal silica . (n.d.). PubMed. Retrieved from [Link]
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Hydrophobicity-Hydrophilicty and Silane Surface Modification . (2008, November 5). Gelest, Inc. Retrieved from [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces . (2024, February 20). Preprints.org. Retrieved from [Link]
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Practical guides for x-ray photoelectron spectroscopy (XPS): Interpreting the carbon 1s spectrum . (n.d.). MMRC. Retrieved from [Link]
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Hydrophobic Materials . (n.d.). Gelest, Inc. Retrieved from [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces . (2024, March 11). UniCA IRIS. Retrieved from [Link]
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The binding energy (eV) of C 1s in various functional groups from the XPS spectrum . (n.d.). ResearchGate. Retrieved from [Link]
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ChemComm . (n.d.). RSC Publishing. Retrieved from [Link]
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Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency . (2025, October 1). NIH. Retrieved from [Link]
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Gelest, Inc. . (n.d.). ResearchGate. Retrieved from [Link]
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Hydrophobic Selection Guide . (n.d.). Gelest. Retrieved from [Link]
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Hydrophobic Silane Surface Treatments . (n.d.). Gelest. Retrieved from [Link]
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Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds . (2022, May 18). PMC. Retrieved from [Link]
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Interaction of trimethyl(trychloromethyl)silane with the silica surface . (n.d.). ResearchGate. Retrieved from [Link]
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((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE . (n.d.). Gelest, Inc. Retrieved from [Link]
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((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE . (n.d.). Gelest, Inc. Retrieved from [Link]
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A Senior Application Scientist's Guide to Characterizing Chlorodimethyl(2-phenylethyl)silane Modified Surfaces: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise control and verification of surface modifications are paramount. Surface chemistry dictates everything from biocompatibility and cellular adhesion to the efficacy of diagnostic assays. Chlorodimethyl(2-phenylethyl)silane (CDPES) is an increasingly important surface modification agent, prized for its ability to create well-defined, hydrophobic, and aromatically functionalized surfaces. The phenylethyl group offers unique pi-pi stacking interactions, while the dimethylchloro-silyl headgroup allows for the formation of a more controlled, less polymerized monolayer compared to tri-functional silanes.
However, the assertion that a surface has been successfully modified is insufficient; it must be rigorously proven. A successful modification is not a single event but a cascade of desired physical and chemical changes. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to fully characterize CDPES-modified surfaces. We will move beyond simply listing methods to explain the causality behind experimental choices, presenting a holistic, self-validating workflow that ensures the integrity and reproducibility of your results.
The Imperative of a Multi-Technique Approach
No single analytical technique can provide a complete picture of a modified surface. Each method probes a different aspect of the surface's properties. A comprehensive characterization relies on the convergence of data from multiple, complementary techniques. This integrated approach validates the modification from the atomic level to the macroscopic scale, confirming elemental composition, molecular structure, surface morphology, and functional properties.
Caption: A multi-technique workflow for comprehensive surface characterization.
Elemental Composition & Chemical State: X-ray Photoelectron Spectroscopy (XPS)
Expertise & Rationale: XPS is the cornerstone of surface chemical analysis.[1] Its paramount importance lies in its ability to provide direct, quantitative evidence of the elements present in the top 5-10 nm of a surface. For a CDPES modification, XPS unequivocally confirms the presence of the silane by detecting silicon (Si) and chlorine (Cl) from the silane, alongside carbon (C) from the phenylethyl group. Crucially, high-resolution scans of the Si 2p and O 1s regions can provide evidence of the formation of covalent Si-O-Substrate bonds, the hallmark of a successful silanization reaction.[2][3]
Experimental Protocol: XPS Analysis
-
Sample Preparation:
-
Handle the substrate (e.g., silicon wafer, glass slide) with clean, powder-free tools to avoid organic contamination.
-
Ensure the sample is cut to the appropriate size for the instrument's sample holder.
-
Mount the sample securely using compatible clips or tape, ensuring it is electrically grounded to the holder.
-
-
System Parameters:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber (pressure <10⁻⁸ Torr).
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
For charge neutralization on insulating substrates, use a low-energy electron flood gun.
-
-
Data Acquisition:
-
Survey Scan: Perform a wide binding energy scan (0-1200 eV) at a lower resolution (pass energy ~80-100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed, high-resolution spectra (pass energy ~20-40 eV) for the elements of interest: Si 2p, C 1s, O 1s, and the substrate's primary element (e.g., Si 2p for a silicon wafer).
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Calculate atomic concentrations from the survey scan peak areas using the instrument's relative sensitivity factors (RSFs).
-
Deconvolute (curve-fit) the high-resolution spectra to identify different chemical states. For example, the Si 2p peak can be fitted to distinguish between the Si-C bond in the silane and the Si-O bond with the substrate.
-
Comparative Data: XPS Surface Composition
| Surface Type | Expected Si (at%) | Expected C (at%) | Key High-Resolution Features |
| Unmodified Si Wafer | ~30-40% (from substrate) | ~10-20% (adventitious) | Si 2p shows Si-Si (substrate) and SiO₂ (native oxide) peaks. |
| CDPES-Modified Wafer | Increased Si signal | Significantly increased C signal | New Si 2p peak corresponding to O-Si-C environment; C 1s peak shows aliphatic and aromatic (π-π* shake-up) features. |
| APTES-Modified Wafer | Increased Si signal | Increased C signal | Presence of a N 1s peak (~400 eV) is the definitive indicator of APTES.[4][5] |
Surface Wettability & Energy: Contact Angle Goniometry
Expertise & Rationale: Contact angle measurement is a rapid, highly surface-sensitive, and non-destructive technique to probe the functional outcome of the surface modification.[6] While XPS confirms chemical composition, contact angle goniometry confirms the change in surface properties. The nonpolar phenylethyl group of CDPES is expected to render a hydrophilic surface (like clean glass or silicon with its native oxide layer) significantly more hydrophobic. A dramatic increase in the water contact angle (WCA) is therefore a primary indicator of a successful and uniform monolayer formation.
Experimental Protocol: Static Sessile Drop Contact Angle Measurement
-
Objective: To quantify the change in surface hydrophobicity post-modification.
-
Methodology:
-
Place the modified substrate on the goniometer's sample stage, ensuring it is level.
-
Using a high-precision automated dispenser, gently place a deionized water droplet (typically 2-5 µL) onto the surface.
-
Immediately capture a high-resolution side-profile image of the droplet.
-
Utilize the instrument's software to fit the droplet profile and measure the contact angle at the three-phase (solid-liquid-vapor) interface.
-
Perform measurements at a minimum of five different locations on the surface to obtain a statistically significant average and standard deviation. A low standard deviation suggests a uniform coating.
-
Caption: Change in water contact angle after CDPES modification.
Comparative Data: Water Contact Angle (WCA)
| Surface Type | Typical WCA (°) | Surface Character | Rationale |
| Unmodified SiO₂/Glass | 10 - 30° | Hydrophilic | Surface is terminated with polar hydroxyl (-OH) groups. |
| CDPES-Modified | 85 - 95° | Hydrophobic | Surface is terminated with nonpolar phenylethyl groups. |
| OTS-Modified | 105 - 115° | Very Hydrophobic | Surface is terminated with long, nonpolar octadecyl chains, leading to higher hydrophobicity.[7] |
Surface Topography & Morphology: Atomic Force Microscopy (AFM)
Expertise & Rationale: AFM provides a nanoscale topographical map of the surface, making it indispensable for visualizing the quality and uniformity of the silane layer.[8] While other techniques provide averaged information over a large area, AFM can detect localized defects such as pinholes, aggregates, or incomplete monolayer coverage that can compromise device performance. It directly measures surface roughness (e.g., Root Mean Square, RMS), which is a critical parameter for quality control. A well-formed monolayer should ideally replicate the smoothness of the underlying substrate.
Experimental Protocol: Tapping Mode AFM
-
Objective: To visualize surface morphology and quantify roughness.
-
Methodology:
-
Mount the sample onto a magnetic AFM stub using double-sided adhesive.
-
Select a suitable silicon probe with a sharp tip (nominal radius <10 nm) and a resonant frequency appropriate for tapping mode operation in air.
-
Load the probe into the AFM head. Align the laser onto the cantilever and maximize the photodetector signal.
-
Engage the tip with the surface in tapping mode, where the cantilever oscillates near its resonant frequency. This minimizes lateral shear forces, preventing damage to the soft silane layer.
-
Optimize scanning parameters (scan size, scan rate, setpoint amplitude) to achieve a high-quality, artifact-free image.
-
Capture images from multiple areas (e.g., 1x1 µm, 5x5 µm).
-
Use the instrument's software to perform a plane-fit correction and calculate the RMS roughness for each image.
-
Comparative Data: Surface Roughness (RMS)
| Surface Type | Typical RMS Roughness (nm) for 1x1 µm area | Interpretation |
| Pristine Silicon Wafer | < 0.2 nm | Atomically smooth reference surface. |
| Ideal CDPES Monolayer | < 0.3 nm | A slight increase in roughness, but the surface remains very smooth, indicating uniform monolayer coverage.[4] |
| Aggregated CDPES Layer | > 1.0 nm | High roughness value indicates the formation of silane aggregates (islands) due to excess water during deposition, indicating a failed modification. |
Film Thickness: Spectroscopic Ellipsometry (SE)
Expertise & Rationale: Ellipsometry is a non-destructive optical technique that measures changes in the polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with sub-nanometer precision.[9][10] This is the most accurate method for confirming that a true monolayer has been formed. The thickness of a CDPES layer should correspond to the molecule's length. A significantly thicker measurement would indicate undesirable vertical polymerization and multilayer formation.
Experimental Protocol: Spectroscopic Ellipsometry
-
Objective: To accurately measure the thickness of the deposited silane film.
-
Methodology:
-
Measure the "blank" substrate first (e.g., silicon wafer with its native oxide) to characterize its optical properties.
-
Place the CDPES-modified substrate on the sample stage.
-
Acquire ellipsometric data (Psi, Ψ, and Delta, Δ) over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Modeling: This is the most critical step in ellipsometry.[11] Construct an optical model that represents the sample structure:
-
Layer 1: Si Substrate (using known optical constants from literature).
-
Layer 2: SiO₂ Native Oxide (measure thickness on the blank substrate).
-
Layer 3: CDPES film (modeled using a Cauchy or Lorentz oscillator model).
-
-
Fit the model to the experimental Ψ and Δ data by allowing the thickness of the CDPES layer to vary. A good fit (low Mean Squared Error, MSE) yields a reliable thickness measurement.
-
Comparative Data: Film Thickness
| Surface Type | Expected Thickness (nm) | Interpretation |
| CDPES Monolayer | 1.0 - 1.5 nm | Corresponds to the approximate length of a single molecule, confirming monolayer formation. |
| CDPES Multilayer | > 3.0 nm | Indicates uncontrolled polymerization, often due to excessive moisture or high silane concentration in the deposition solution.[11] |
| OTS Monolayer | 2.0 - 2.5 nm | Longer thickness due to the extended C18 alkyl chain. |
Summary and Recommendations
Characterizing a CDPES-modified surface requires a synergistic suite of analytical tools. No single method is sufficient. The recommended workflow begins with XPS to confirm the elemental signature of the silane and its covalent attachment. This is followed by Contact Angle Goniometry as a rapid functional check for the expected change in wettability. AFM provides the visual confirmation of layer quality and homogeneity at the nanoscale, while Spectroscopic Ellipsometry delivers the definitive, quantitative measurement of film thickness to validate monolayer formation. By integrating the data from these four techniques, researchers can build a comprehensive and validated profile of their CDPES-modified surfaces, ensuring the reliability and reproducibility essential for advanced scientific and developmental applications.
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Diass, A. A., et al. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]
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Jähde, P., & Thiesen, P. H. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. [Link]
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Moradian-Oldak, J., et al. (1998). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir, ACS Publications. [Link]
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Barth, A. J., et al. (2020). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. AIP Publishing. [Link]
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Magonov, S. N., & Ko, H. C. (1994). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics, AIP Publishing. [Link]
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Lee, T. M., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. [Link]
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Al-Hetlani, E., et al. (2017). X-ray photoelectron spectroscopy (XPS) analysis of surfaces silanised with varying APTES concentrations. ResearchGate. [Link]
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BudgetSensors. (n.d.). How to Choose AFM Tips for Monolayers and Self-Assemblies. [Link]
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Lee, T. M., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir, ACS Publications. [Link]
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Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-portal.org. [Link]
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Shevade, A. V., et al. (2000). Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy. Langmuir, ACS Publications. [Link]
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Söbich, F., et al. (2020). Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. PMC, NIH. [Link]
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Franquet, A., et al. (2003). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry. ResearchGate. [Link]
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Poelman, M., et al. (2016). Study of silane layers grown on steel and characterized using ellipsometry at different wavelengths and incidence angles. TSI Journals. [Link]
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Accurion. (2018). Characterizing Silanized Surfaces with Imaging Ellipsometry. ResearchGate. [Link]
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Weimer, J. J. (2016). What analytical tool I should use to quantify presence of silane coated on pdms surface?. ResearchGate. [Link]
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Gelest, Inc. (n.d.). (((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. [Link]
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Ribeiro, M. (2017). Surface Modification Strategies for Microfluidic Devices. Universidade de Lisboa. [Link]
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Gherman, A., et al. (2020). Experimental methods in chemical engineering: Contact angles. PolyPublie. [Link]
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Mahato, S., et al. (2019). Contact angle of (a) HTL Solar (b) PH1000 PEDOT:PSS films measured over a polished c-Si surface. ResearchGate. [Link]
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Biolin Scientific. (2025). Contact Angle Measurements to Evaluate Plasma Treatment Efficiency. [Link]
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Wang, Z., et al. (2021). A Simplified Approach for Dynamic Contact Angle Measurements. Temple University. [Link]
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Monochlorosilane vs. Trichlorosilanes for Self-Assembled Monolayers: A Comparative Guide
For researchers, scientists, and drug development professionals, the creation of well-defined and stable surfaces through self-assembled monolayers (SAMs) is a cornerstone of innovation. The choice of precursor chemistry is critical in determining the ultimate performance of these molecularly thin films. This guide provides an in-depth comparison of two classes of silane precursors for SAM formation on hydroxylated surfaces: monochlorosilanes, specifically Chlorodimethyl(2-phenylethyl)silane, and the widely utilized trichlorosilanes. We will delve into the fundamental chemistry, performance characteristics, and practical considerations for each, supported by established experimental data and protocols.
The Foundation: Understanding Silane Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate.[1] In the context of silica-based substrates (e.g., glass, silicon wafers with a native oxide layer), the process relies on the reaction between a reactive silane headgroup and surface hydroxyl (-OH) groups. This reaction leads to the formation of a stable siloxane (Si-O-Si) bond, covalently grafting the molecule to the surface. The organic tail of the silane molecule then dictates the surface properties of the resulting monolayer.
The quality of a SAM is paramount and is often assessed by its packing density, long-range order, and stability. These characteristics are directly influenced by the chemical structure of the silane precursor, particularly the nature of its reactive headgroup.
Trichlorosilanes: The Workhorse of Robust SAMs
Trichlorosilanes, with the general structure RSiCl3, are a popular choice for forming dense and robust SAMs.[2] A common example is octadecyltrichlorosilane (OTS). The three chlorine atoms on the silicon headgroup are highly reactive towards water, leading to a multi-step reaction that defines the structure of the resulting monolayer.
Mechanism of Trichlorosilane SAM Formation
The formation of a trichlorosilane SAM is a complex process involving several simultaneous and competing reactions:
-
Hydrolysis: In the presence of trace amounts of water, the chlorosilyl groups hydrolyze to form silanols (R-Si(OH)3).
-
Surface Condensation: These silanols then react with the hydroxyl groups on the substrate surface, forming covalent Si-O-Si bonds and releasing water.
-
Cross-linking: Crucially, the silanols on adjacent molecules can also react with each other, forming a cross-linked polysiloxane network parallel to the substrate surface. This extensive cross-linking is a hallmark of trichlorosilane SAMs and contributes significantly to their stability.[3]
Caption: Mechanism of trichlorosilane SAM formation.
Advantages and Disadvantages of Trichlorosilanes
The primary advantage of trichlorosilanes lies in the formation of a highly cross-linked, and therefore robust and stable, monolayer. These SAMs often exhibit excellent resistance to chemical and thermal degradation.[4][5]
However, the high reactivity of the trichlorosilyl group also presents challenges. Uncontrolled polymerization in solution can lead to the formation of aggregates that deposit on the surface, resulting in a disordered and defect-ridden film.[6] Therefore, the formation of high-quality trichlorosilane SAMs requires stringent control over experimental conditions, particularly the exclusion of excess moisture.[7]
This compound: A Monochlorosilane Alternative
This compound belongs to the class of monochlorosilanes, with the general structure R-Si(CH3)2Cl. The presence of only one reactive chlorine atom fundamentally alters the mechanism of SAM formation and the resulting monolayer structure.
Mechanism of Monochlorosilane SAM Formation
The reaction pathway for a monochlorosilane is more direct than that of its trichloro- counterpart:
-
Hydrolysis: The single chloro group hydrolyzes to form a silanol (R-Si(CH3)2OH).
-
Surface Condensation: This silanol then reacts with a surface hydroxyl group to form a single Si-O-Si bond, tethering the molecule to the substrate.
Crucially, the absence of other reactive groups on the silicon atom prevents the formation of a cross-linked network between adjacent molecules.
Caption: Mechanism of monochlorosilane SAM formation.
Advantages and Disadvantages of Monochlorosilanes
The primary advantage of monochlorosilanes is the greater control they offer over the self-assembly process. With no possibility of in-solution or on-surface polymerization, the formation of aggregates is significantly reduced, potentially leading to more reproducible and uniform monolayers.
However, the lack of a cross-linked network means that monochlorosilane SAMs are generally less robust than their trichlorosilane counterparts. The stability of the monolayer is more reliant on the van der Waals interactions between the alkyl chains of adjacent molecules. While the phenylethyl group of this compound can contribute to ordering through π-π stacking interactions, the overall stability is expected to be lower than that of a cross-linked trichlorosilane SAM.
Head-to-Head Comparison: Performance and Properties
| Feature | This compound (Monochloro) | Trichlorosilanes (e.g., OTS) |
| Reaction Mechanism | Single-point covalent attachment, no cross-linking. | Covalent attachment with extensive lateral cross-linking. |
| Control & Reproducibility | Higher, due to reduced risk of polymerization. | Lower, highly sensitive to water content and reaction conditions. |
| Potential for Defects | Lower potential for aggregates, but may have higher pinhole density due to lack of cross-linking. | High potential for aggregates and multilayer formation if not carefully controlled.[8] |
| Monolayer Stability | Generally lower thermal and chemical stability.[9] | Higher thermal and chemical stability due to the cross-linked network.[4][5] |
| Packing Density | Can form well-ordered monolayers, but packing may be less dense than trichlorosilanes. | Capable of forming highly dense, quasi-crystalline monolayers. |
| Hydrolytic Stability | Potentially more susceptible to hydrolysis of the Si-O-Si bond over time. | The polysiloxane network enhances hydrolytic stability. |
Experimental Protocols
Substrate Preparation (Common for Both)
A pristine and well-hydroxylated surface is critical for the formation of high-quality SAMs.
-
Cleaning: Sonicate silicon or glass substrates sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Hydroxylation: Immerse the cleaned substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Extreme caution is advised when handling piranha solution.
-
Rinsing and Drying: Thoroughly rinse the substrates with DI water and dry them under a stream of dry nitrogen.
SAM Formation with Trichlorosilanes (e.g., OTS)
This procedure must be performed in a low-humidity environment (e.g., a glove box).
-
Solution Preparation: Prepare a 1 mM solution of the trichlorosilane in an anhydrous solvent such as toluene or hexane.
-
Immersion: Immerse the prepared substrates in the silane solution for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Curing: Bake the coated substrates at 120°C for 1 hour to promote further cross-linking and remove residual solvent.
SAM Formation with this compound
While a strictly anhydrous environment is less critical than for trichlorosilanes, it is still recommended for optimal results.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent like toluene.
-
Immersion: Immerse the prepared substrates in the silane solution for 2-4 hours at room temperature.
-
Rinsing: Remove the substrates and rinse them with fresh solvent.
-
Drying: Dry the coated substrates under a stream of dry nitrogen. A lower temperature bake (e.g., 80°C for 30 minutes) can be performed to remove solvent.
Characterization of SAMs
The quality of the formed SAMs can be assessed using a variety of surface-sensitive techniques:
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface, which is indicative of a well-formed monolayer.
-
Ellipsometry: Determines the thickness of the monolayer.
-
Atomic Force Microscopy (AFM): Visualizes the surface morphology and can reveal the presence of aggregates or pinholes.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the presence of the silane.
Conclusion and Recommendations
The choice between this compound and a trichlorosilane for SAM formation is a trade-off between control and stability.
-
Trichlorosilanes are the preferred choice when maximum stability and robustness are required, such as in applications involving harsh chemical or thermal environments. However, their use demands meticulous control over experimental conditions to avoid the formation of disordered, aggregated films.
-
This compound offers a more reproducible and controlled route to SAM formation, with a lower propensity for defect formation due to aggregation. This makes it a suitable candidate for applications where precise control over the monolayer structure is more critical than ultimate stability, or where the experimental setup does not allow for stringent anhydrous conditions.
For researchers in drug development and biosensor fabrication, where surface chemistry must be precisely controlled to elicit a specific biological response, the predictability of monochlorosilane SAMs can be a significant advantage. Conversely, for applications in microelectronics or as protective coatings, the superior durability of trichlorosilane SAMs may be indispensable. A thorough understanding of the application's specific requirements should guide the selection of the appropriate silane chemistry.
References
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A Comparative Guide to the Relative Stability of Silyl Ethers Derived from Chlorodimethyl(2-phenylethyl)silane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success.[1] Silyl ethers are a versatile and widely utilized class of protecting groups for hydroxyl functionalities, valued for their ease of installation and tunable stability, which allows for selective deprotection under specific conditions.[2][3] This guide provides an in-depth comparison of the stability of silyl ethers, with a particular focus on those derived from Chlorodimethyl(2-phenylethyl)silane (DMPECS), benchmarked against other commonly employed silyl protecting groups.
Introduction to Silyl Ether Protecting Groups
The utility of a silyl ether as a protecting group is fundamentally governed by the balance between its stability to various reaction conditions and the ease of its selective removal.[4] This stability is primarily influenced by the steric and electronic environment around the silicon atom.[1] Larger, bulkier substituents on the silicon atom sterically hinder the approach of nucleophiles or acids, thereby enhancing the stability of the silyl ether.[1][2]
The general order of stability for common silyl ethers is well-established, providing a crucial framework for synthetic planning.[2] This guide will compare the following silylating agents and their corresponding silyl ethers:
-
TMS (Trimethylsilyl): Derived from chlorotrimethylsilane.
-
TES (Triethylsilyl): Derived from chlorotriethylsilane.
-
TBS (TBDMS) (tert-Butyldimethylsilyl): Derived from tert-butylchlorodimethylsilane.
-
TIPS (Triisopropylsilyl): Derived from chlorotriisopropylsilane.
-
TBDPS (tert-Butyldiphenylsilyl): Derived from tert-butylchlorodiphenylsilane.
-
DMPECS (Dimethyl(2-phenylethyl)silyl): Derived from this compound.
Comparative Stability Analysis
The stability of silyl ethers is context-dependent and is typically evaluated under acidic, basic, and fluoride-mediated cleavage conditions.
Relative Stability to Acidic Hydrolysis:
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this process is highly sensitive to steric hindrance.[5] The established order of stability is:
TMS < TES < TBS < TIPS < TBDPS [3]
Quantitative data highlights the significant differences in their resistance to acid-catalyzed hydrolysis:
| Silyl Ether | Relative Rate of Cleavage (vs. TMS=1) |
| TMS | 1 |
| TES | 64 |
| TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
| (Data compiled from various sources)[3] |
The phenylethyl group in DMPECS is sterically less demanding than the tert-butyl group of TBS or the isopropyl groups of TIPS. Therefore, DMPECS ethers are expected to be more labile than TBS, TIPS, and TBDPS ethers under acidic conditions, likely exhibiting stability closer to that of TES ethers.
Relative Stability to Basic Hydrolysis:
In basic media, the stability of silyl ethers also generally increases with steric bulk, although the differences are less pronounced than under acidic conditions.[3] The approximate order of stability is:
TMS < TES < TBS ≈ TBDPS < TIPS [3]
| Silyl Ether | Relative Rate of Cleavage (vs. TMS=1) |
| TMS | 1 |
| TES | 10-100 |
| TBS | 20,000 |
| TBDPS | 20,000 |
| TIPS | 100,000 |
| (Data compiled from various sources)[3] |
DMPECS ethers are anticipated to show stability comparable to or slightly greater than TES ethers under basic conditions.
Stability Towards Fluoride-Mediated Cleavage:
Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for silyl ether deprotection.[6][7] The cleavage mechanism involves nucleophilic attack of the fluoride ion on the silicon atom, often forming a hypervalent silicon intermediate.[3][6] The rate of fluoride-mediated cleavage is influenced by both steric and electronic factors. While sterics play a role, electron-withdrawing groups on the silicon can enhance the rate of cleavage.[3]
The relative stability towards fluoride ions generally follows the trend:
TMS < TES < TIPS < TBS < TBDPS [8]
The 2-phenylethyl group of DMPECS is an interesting case. While sterically similar to smaller alkyl groups, the phenyl ring can exert electronic effects. However, due to the ethyl spacer, any inductive electron-withdrawing effect on the silicon atom is likely to be minimal. Therefore, the stability of DMPECS ethers towards fluoride is expected to be primarily governed by sterics, placing it in a similar range to TES ethers.
Mechanistic Considerations and Structural Rationale
The observed stability trends can be rationalized by considering the underlying reaction mechanisms for deprotection.
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol with this compound (DMPECS-Cl)
This protocol describes a standard procedure for the protection of a primary alcohol.
Methodology:
-
To a solution of the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired DMPECS ether.
Protocol 2: Comparative Deprotection Study - Acidic Conditions
This experiment allows for a direct comparison of the stability of a DMPECS ether against a TBS ether.
Methodology:
-
Prepare separate solutions of the DMPECS-protected alcohol and the TBS-protected alcohol of the same substrate in a 4:1:1 mixture of acetic acid:tetrahydrofuran:water.[3]
-
Maintain the solutions at room temperature and monitor the progress of the deprotection for each by TLC or HPLC at regular time intervals (e.g., every 30 minutes).
-
Record the time required for complete consumption of the starting silyl ether in each case.
-
The longer reaction time required for the TBS ether will quantitatively demonstrate its greater stability under these acidic conditions.
Conclusion
Silyl ethers derived from this compound represent a valuable addition to the synthetic chemist's toolkit of protecting groups. Based on an analysis of steric and electronic factors, DMPECS ethers are predicted to exhibit stability intermediate between the highly labile TMS group and the more robust TBS and TIPS groups. This positions them as a useful alternative, particularly when a silyl ether with moderate stability is required, allowing for selective deprotection in the presence of more sterically hindered silyl ethers. The experimental protocols provided herein offer a framework for both the application of DMPECS as a protecting group and for conducting comparative studies to precisely determine its stability profile within a specific molecular context.
References
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
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National Center for Biotechnology Information. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2015). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. [Link]
-
ResearchGate. (2012). Selective Deprotection of Silyl Ethers. [Link]
-
ResearchGate. (2020). Strategies for the synthesis of silyl ethers. [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]
- Science of Synthesis. (n.d.). 4.4.17 Product Subclass 17: Triethylsilyl Ethers. Thieme.
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
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Chem-Station. (2014). Silyl Protective Groups. [Link]
-
National Center for Biotechnology Information. (2022). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. [Link]
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ResearchGate. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
MDPI. (2022). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]
-
ResearchGate. (2022). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
-
Gelest. (n.d.). Silyl Groups. [Link]
-
University of Calgary. (n.d.). Protecting Groups – A Necessary Evil?. [Link]
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A Senior Application Scientist's Guide to Chlorodimethyl(2-phenylethyl)silane Derived Stationary Phases in Reversed-Phase Chromatography
An Objective Comparison of Performance and Selectivity
For researchers, chromatographers, and drug development professionals, the choice of a High-Performance Liquid Chromatography (HPLC) column is a critical decision that dictates the success of a separation. While the octadecylsilane (C18) phase remains the workhorse of reversed-phase chromatography, its selectivity, which is based primarily on hydrophobicity, is often insufficient for complex mixtures containing aromatic, unsaturated, or isomeric compounds.[1][2] This guide provides an in-depth analysis of stationary phases derived from Chlorodimethyl(2-phenylethyl)silane , offering a unique and powerful alternative selectivity. We will objectively compare its performance against traditional alkyl phases (C18, C8) and other phenyl-type columns, supported by experimental data and protocols, to empower you to make informed decisions in your method development.
Understanding the Chemistry: From Silane to Stationary Phase
The performance of any silica-based stationary phase begins with its synthesis. A phenylethyl phase is created by chemically bonding this compound to the surface of high-purity silica particles. This process, followed by a crucial endcapping step, defines the column's ultimate chromatographic properties.
The silica surface is rich in hydroxyl groups, known as silanols (Si-OH).[3] The chlorosilane moiety of the reagent reacts with these silanols to form a stable covalent siloxane bond (Si-O-Si). However, due to steric hindrance, not all silanols can be covered by the primary bonding agent.[4][5] These remaining, or "residual," silanols are acidic and can cause undesirable secondary interactions, such as peak tailing with basic analytes.[6][7] To mitigate this, a secondary reaction called endcapping is performed, which uses a small, highly reactive silane like trimethylchlorosilane to "cap" and deactivate most of the remaining silanols.[8][9]
Caption: Synthesis of a phenylethyl stationary phase.
The Dual-Nature Retention Mechanism
The unique chromatographic behavior of the phenylethyl phase stems from its ability to engage in multiple types of interactions with analyte molecules. Unlike purely aliphatic phases, it offers a blend of hydrophobic and aromatic retention mechanisms.
-
Hydrophobic Interactions: The ethyl linker and the dimethylsilyl groups provide a baseline hydrophobicity, similar to short-chain alkyl phases like C4 or C8. This allows for the retention of non-polar molecules.[2][10]
-
π-π Interactions: The terminal phenyl ring is electron-rich, enabling it to interact with other aromatic or unsaturated analytes through π-π orbital overlap. This interaction is particularly valuable for separating compounds with similar hydrophobicity but different aromaticity or electronic properties, such as positional isomers or substituted benzenes.[11][12]
Caption: Primary interaction mechanisms on a phenylethyl phase.
Performance Comparison: Phenylethyl vs. C18, C8, and Phenyl-Hexyl
To objectively evaluate the performance of the phenylethyl phase, a comparative study was designed using a diverse set of analytes. The goal is to probe the different retention mechanisms and highlight the unique selectivity offered by each stationary phase.
Experimental Protocol: Comparative Column Analysis
This protocol outlines a standardized method for comparing the performance of different reversed-phase columns.
-
HPLC System: An Agilent 1260 Infinity II or similar system equipped with a binary pump, multisampler, thermostatted column compartment, and diode array detector (DAD).
-
Columns:
-
Phenylethyl Phase (Test Column), 4.6 x 150 mm, 5 µm
-
C18 (Comparator 1), 4.6 x 150 mm, 5 µm
-
C8 (Comparator 2), 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl (Comparator 3), 4.6 x 150 mm, 5 µm
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of acidic silanols and ensures consistent protonation of basic analytes.[13]
-
Mobile Phase B1: Acetonitrile (ACN)
-
Mobile Phase B2: Methanol (MeOH)
-
-
Test Mixture: A solution containing the analytes listed in Table 1, prepared in 50:50 Water:Acetonitrile at approximately 20 µg/mL each.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm
-
Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
-
Procedure:
-
Install the first column and thoroughly equilibrate with the initial mobile phase conditions.
-
Perform a series of injections using the ACN gradient.
-
Flush the system and column, then equilibrate with the MeOH mobile phase.
-
Perform a series of injections using the MeOH gradient.
-
Repeat the process for each of the comparator columns.
-
Calculate retention factor (k') and selectivity (α) for all analytes on each column/mobile phase combination.
-
Caption: Experimental workflow for column performance comparison.
Data Summary & Analysis
The following tables summarize the expected performance based on established chromatographic principles.
Table 1: Test Analyte Properties
| Analyte | Class | Key Feature |
| Toluene | Neutral Aromatic | Probes π-π interactions |
| Ethylbenzene | Neutral Aromatic | Increased hydrophobicity vs. Toluene |
| Nitrobenzene | Neutral Aromatic | Electron-withdrawing group |
| Anisole | Neutral Aromatic | Electron-donating group |
| Nortriptyline | Basic Drug | Aromatic, basic, prone to silanol interaction |
| Ibuprofen | Acidic Drug | Moderately hydrophobic, aromatic |
| Decane | Aliphatic | Probes pure hydrophobicity |
Table 2: Expected Comparative Retention Factor (k')
| Analyte | Phase | ACN Mobile Phase | MeOH Mobile Phase | Dominant Interaction & Rationale |
| Decane | C18 | Highest k' | Highest k' | Hydrophobic: Longest alkyl chain provides maximum hydrophobic retention.[2] |
| C8 | Medium k' | Medium k' | Hydrophobic: Less retentive than C18 due to shorter chain length.[10] | |
| Phenylethyl | Low k' | Low k' | Hydrophobic: Limited hydrophobicity from the ethyl linker. | |
| Nitrobenzene | C18 | Medium k' | High k' | Hydrophobic: General reversed-phase retention. |
| Phenylethyl | Medium k' | Highest k' | π-π Interaction: Methanol enhances π-π interactions. The electron-poor nitrobenzene ring interacts strongly with the electron-rich phenyl stationary phase.[11] | |
| Nortriptyline | C18 | High k' (potential tailing) | High k' (potential tailing) | Hydrophobic & Ionic: High hydrophobicity; peak shape depends heavily on endcapping quality due to basic nature.[14][15] |
| Phenylethyl | Medium k' (good shape) | High k' (good shape) | Mixed-Mode: Moderate hydrophobic and π-π interactions. Good peak shape indicates effective endcapping. |
Table 3: Expected Selectivity (α) for Critical Pairs
| Critical Pair | Phase | ACN Mobile Phase | MeOH Mobile Phase | Performance Insight |
| Toluene / Ethylbenzene | C18 | α > 1 | α > 1 | Separation based purely on the hydrophobicity difference of one methyl group. |
| Phenylethyl | α > 1 | α > 1 | Similar to C18, but with slightly less resolving power due to lower overall hydrophobicity. | |
| Nitrobenzene / Anisole | C18 | α ≈ 1 (Co-elution likely) | α ≈ 1 (Co-elution likely) | These analytes have similar hydrophobicity, making separation on a C18 phase difficult. |
| Phenylethyl | α > 1 | α >> 1 (Best) | Aromatic Selectivity: The different electronic properties of the substituted rings lead to differential π-π interactions, which are maximized when using methanol.[12][16] This provides a unique selectivity not available on C18. |
Discussion of Comparative Performance
-
Against C18/C8: The primary advantage of the phenylethyl phase is not its retentivity but its selectivity . For mixtures of aromatic compounds, especially those with varying electronic substituents or positional isomers, the phenylethyl phase can provide resolution where C18 and C8 phases fail.[17][18] C18 remains superior for separating compounds based on subtle differences in hydrophobicity (e.g., homologous series).
-
Against Phenyl-Hexyl: A Phenyl-Hexyl phase has a longer alkyl spacer, which increases its hydrophobic character, making it behave more like a C8 column.[19] The shorter ethyl linker in the phenylethyl phase reduces this hydrophobicity, making the π-π interactions a more dominant contributor to the overall retention mechanism. This can be advantageous when trying to maximize aromatic selectivity over general hydrophobic retention.
-
The Critical Role of the Organic Modifier: The choice between acetonitrile and methanol is a powerful tool for method development on a phenylethyl phase.
-
Acetonitrile: The π-electrons in the nitrile group of ACN can compete with analytes for interaction sites on the phenyl ring, thereby masking or reducing the stationary phase's π-π interactions .[16][20][21] When using ACN, separations on a phenylethyl phase are driven more by hydrophobicity.
-
Methanol: Lacking π-electrons, methanol does not interfere with the aromatic interactions. It enhances the unique π-π selectivity of the phase, often leading to significant changes in elution order and improved resolution for aromatic compounds compared to ACN.[19]
-
Conclusion and Recommendations
The stationary phase derived from This compound is a highly valuable tool in the modern chromatographer's arsenal. It should not be seen as a direct replacement for the C18 phase, but rather as a complementary chemistry that provides an orthogonal or "alternative" selectivity.
Choose a Phenylethyl Column When:
-
Your primary analytes are aromatic, unsaturated, or contain electron-rich/poor functional groups.
-
You need to separate positional isomers that are difficult to resolve on an alkyl phase.
-
A C18 or C8 column fails to provide adequate resolution for your mixture.
-
You want to leverage mobile phase selection (Methanol vs. Acetonitrile) as a powerful method development tool to fine-tune selectivity.
By understanding the dual-nature retention mechanism and the impact of mobile phase choice, researchers and drug development professionals can effectively utilize the unique properties of the phenylethyl phase to overcome challenging separations and develop robust, reliable analytical methods.
References
- Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
- Thermo Fisher Scientific. (n.d.).
- Journal of Separation Science. (2007).
- Chrom Tech, Inc. (n.d.).
- Sep-Science. (2013). HPLC basics : Improving resolution of your analysis (I)
- Element Lab Solutions. (n.d.).
- Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?.
- Periodica Polytechnica Chemical Engineering. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ResearchGate. (2018). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
- Analytica Chimica Acta. (2011).
- Grokipedia. (2026). Endcapping.
- ChromaNik Technologies Inc. (n.d.). A Novel End-Capping For Reversed Phase For LC/MS SunShell And Sunniest Column.
- Journal of Chromatography A. (2007). Improved endcapping method of monolithic silica columns.
- Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP.
- LCGC North America. (2020). What is on Your HPLC Particle?
- Advanced Materials Technology. (n.d.).
- Quora. (2015). What is the difference between the columns, C18 and C8 used in an HPLC system?.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Element Lab Solutions. (n.d.).
- LCGC International. (2020).
- Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
- Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System.
- Hawach Scientific. (2025). Difference between C18 Column and C8 Column.
- ResearchGate. (2019). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- National Institutes of Health (NIH). (2023).
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A Comparative Guide to the Reactivity of Chlorodimethyl(2-phenylethyl)silane and Other Common Chlorosilanes in Hydroxyl Protection
In the landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection of protecting groups is a cornerstone of success. Among the myriad of options for the temporary masking of hydroxyl functionalities, silyl ethers stand out for their versatility, ease of formation, and tunable stability. The reactivity of the precursor chlorosilane is a critical parameter that dictates the efficiency of the protection step and the overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of Chlorodimethyl(2-phenylethyl)silane with other widely used chlorosilanes, supported by mechanistic insights and a proposed experimental framework for direct comparison.
The Critical Role of Steric Hindrance in Chlorosilane Reactivity
The rate of silylation of an alcohol with a chlorosilane is predominantly governed by the steric environment at the silicon center.[1][2] Bulky substituents on the silicon atom impede the nucleophilic attack by the alcohol's oxygen, thereby decreasing the reaction rate.[3] This steric hindrance is the primary factor dictating the following established reactivity order for common chlorosilanes:
Chlorotrimethylsilane (TMSCl) > tert-Butyldimethylsilyl chloride (TBDMSCl) > Triisopropylsilyl chloride (TIPSCl)
This trend inversely correlates with the stability of the resulting silyl ether; silyl ethers derived from less reactive (more sterically hindered) chlorosilanes are generally more robust towards cleavage.[1][4][5]
Profiling this compound
This compound, with its two methyl groups and a single 2-phenylethyl substituent on the silicon, presents a unique steric and electronic profile. The 2-phenylethyl group, while larger than a methyl group, is significantly less sterically demanding than the tert-butyl group of TBDMSCl or the isopropyl groups of TIPSCl. This structural feature places its reactivity in a nuanced position within the silylation landscape.
Based on established principles of steric effects in SN2 reactions at silicon, we can confidently position the reactivity of this compound as follows:
Chlorotrimethylsilane (TMSCl) > this compound > tert-Butyldimethylsilyl chloride (TBDMSCl) > Triisopropylsilyl chloride (TIPSCl)
This intermediate reactivity makes this compound a valuable tool for chemists, offering a balance between ease of silylation and the stability of the resulting silyl ether. It can be particularly useful in scenarios where TMS ethers are too labile and TBDMS ethers are too difficult to introduce or require harsh removal conditions.
Quantitative Comparison: A Proposed Experimental Protocol
To empirically validate this reactivity hierarchy, a competitive silylation experiment can be designed. This protocol allows for a direct, quantitative comparison of the reaction rates of different chlorosilanes with a model alcohol.
Objective:
To determine the relative reactivity of Chlorotrimethylsilane (TMSCl), this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), and Triisopropylsilyl chloride (TIPSCl) in the silylation of a primary alcohol.
Experimental Workflow:
Caption: Workflow for the competitive silylation experiment.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of a primary alcohol (e.g., 1-octanol) and 1.2 equivalents of imidazole in anhydrous dichloromethane (DCM).
-
Initiation of Reaction: To the stirred solution at 25°C, add a solution containing 0.25 equivalents each of TMSCl, this compound, TBDMSCl, and TIPSCl in anhydrous DCM. The sub-stoichiometric amount of the chlorosilane mixture ensures that the alcohol is the limiting reagent, forcing the silylating agents to compete.
-
Monitoring and Analysis: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes). Quench each aliquot with a small amount of water and extract with an organic solvent. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formed silyl ethers.
-
Data Interpretation: The relative peak areas of the corresponding silyl ethers at each time point will provide a direct measure of the relative reactivity of the chlorosilanes.
Expected Results:
The following table summarizes the anticipated outcome of the competitive silylation experiment, reflecting the predicted reactivity hierarchy.
| Chlorosilane | Corresponding Silyl Ether | Expected Relative Rate of Formation |
| Chlorotrimethylsilane (TMSCl) | 1-(Trimethylsilyloxy)octane | Very Fast |
| This compound | 1-(Dimethyl(2-phenylethyl)silyloxy)octane | Fast |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1-(tert-Butyldimethylsilyloxy)octane | Moderate |
| Triisopropylsilyl chloride (TIPSCl) | 1-(Triisopropylsilyloxy)octane | Slow |
Mechanistic Considerations: The SN2 Reaction at Silicon
The silylation of an alcohol with a chlorosilane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom. The reaction is typically facilitated by a non-nucleophilic base, such as imidazole or triethylamine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Caption: General mechanism of alcohol silylation with a chlorosilane.
The steric bulk of the substituents on the silicon atom directly influences the energy of the trigonal bipyramidal transition state. Larger groups lead to greater steric strain in the transition state, increasing the activation energy and thus slowing down the reaction rate.
Conclusion
This compound occupies a valuable position in the toolkit of synthetic chemists. Its reactivity, intermediate between the highly reactive TMSCl and the more sterically hindered TBDMSCl, allows for a nuanced approach to hydroxyl protection. This guide has provided a framework for understanding and predicting its reactivity based on fundamental principles of organic chemistry and has outlined a clear experimental path for its direct comparison with other common chlorosilanes. For researchers in drug development and complex molecule synthesis, a thorough understanding of these reactivity profiles is paramount for the rational design and efficient execution of synthetic routes.
References
- Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society.
- Redden, B. K., et al. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. RSC Advances.
- BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.
- Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society.
- Kinetic resolution of alcohols through silylation. ResearchGate.
- Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. PubMed.
- Gelest. Deprotection of Silyl Ethers. Gelest. [URL not directly available from search, but a relevant citation for silyl ether stability and deprotection]
- White, J. D., & Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
- BenchChem. A Comparative Analysis of TBDPS and Other Silyl Protecting Groups in Organic Synthesis. BenchChem.
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons. [URL not directly available from search, but a standard textbook on protecting groups]
- BenchChem. Chloro-dimethyl-(2-phenylethynyl)silane|Research Use Only. BenchChem.
- Sigma-Aldrich. Chloro(dimethyl)phenylsilane. Sigma-Aldrich. [URL not directly available from search, but provides information on a structurally similar compound]
- Wikipedia. Steric effects. Wikipedia. [URL not directly available from search, but a general reference for the concept of steric effects]
- Direct Silyl Ether Metathesis for Vitrimers with Exceptional Thermal Stability. NSF Public Access Repository.
- Steric Effects In Organic Chemistry. Semantic Scholar. [URL not directly available from search, but a general reference for steric effects]
- Sigma-Aldrich. Chloro(dimethyl)phenylsilane. Sigma-Aldrich. [URL not directly available from search, but provides information on a structurally similar compound]
- CAMEO Chemicals. PHENYLACETYL CHLORIDE. NOAA.
- Fataftah, Z. A., et al. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate.
- Method for preparing chloro silane. Google Patents. [URL not directly available from search, but provides context on chlorosilane synthesis]
- LibreTexts. 8.8: Structural and Solvent Effects in SN2 Reactions. Chemistry LibreTexts. [URL not directly available from search, but a general reference for SN2 reactions]
- A real space picture of the role of steric effects in SN2 reactions. PubMed Central. [URL not directly available from search, but a detailed analysis of steric effects in SN2 reactions]
- Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. Gelest, Inc..
- Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance. Organic Chemistry Frontiers (RSC Publishing).
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Spectroscopic Analysis of Chlorodimethyl(2-phenylethyl)silane Functionalized Materials: A Comparative Guide
Authored by: A Senior Application Scientist
Introduction: The Strategic Choice of Chlorodimethyl(2-phenylethyl)silane for Surface Modification
In the realm of materials science, surface functionalization is a cornerstone technique for tailoring the interfacial properties of substrates for applications ranging from chromatography and catalysis to drug delivery and biocompatible coatings. Silanization, the process of grafting silane coupling agents onto surfaces rich in hydroxyl groups (such as silica, glass, and metal oxides), stands out as a robust and versatile method.[1] While a plethora of silanizing agents exist, this compound offers a unique combination of properties that make it a strategic choice for specific applications.
Unlike common trifunctional alkoxysilanes (e.g., aminopropyltriethoxysilane or APTES) which tend to polymerize in the presence of trace water, the monofunctional nature of this compound allows for the formation of a well-defined monolayer.[2] The chloro group provides high reactivity towards surface hydroxyls, while the dimethylsilyl group offers a stable, sterically defined linkage. The key, however, lies in the 2-phenylethyl group. This moiety imparts significant hydrophobicity and a rigid structure, offering unique chromatographic selectivities and a thermally stable, protective surface layer. This guide provides an in-depth comparison of the spectroscopic techniques—Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to verify and characterize the functionalization of materials with this specific silane.
The Functionalization Workflow: A Self-Validating Process
Successful and reproducible surface modification hinges on a logical and verifiable workflow. The process described below incorporates characterization at key stages to ensure the integrity of each step. The causality is clear: each step prepares the material for the next, and the analytical stages confirm the success of the preceding chemical transformation.
Figure 1: A comprehensive workflow for material functionalization and subsequent spectroscopic analysis.
Part 1: Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is an indispensable first-pass technique for confirming the covalent attachment of organic molecules to an inorganic substrate.[3] It is rapid, requires minimal sample, and provides a clear qualitative "fingerprint" of the functional groups present. The core principle is to compare the spectrum of the base material with the functionalized version, looking for the disappearance of substrate peaks and the appearance of new peaks corresponding to the silane.
Interpreting the Spectral Evidence
The key to a trustworthy analysis is knowing which spectral features to monitor. The functionalization of a silica surface with this compound results in several distinct changes:
-
Disappearance of Isolated Silanols: The sharp absorption band around 3745 cm⁻¹ corresponding to free, non-hydrogen-bonded Si-OH groups on the silica surface will decrease in intensity.[4] This is direct evidence that these groups have reacted.
-
Appearance of Aliphatic C-H Stretches: New peaks will emerge in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -CH₂- groups in the ethyl bridge and the -CH₃ groups on the silicon atom.[5]
-
Appearance of Aromatic C-H and C=C Stretches: The presence of the phenyl ring is unequivocally confirmed by sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch) and overtone/combination bands in the 1650-2000 cm⁻¹ region, as well as distinct C=C stretching vibrations between 1450 and 1600 cm⁻¹.[5]
-
Si-O-Si Framework: The broad, strong absorption band around 1100 cm⁻¹ is characteristic of the bulk Si-O-Si network of the silica substrate and will remain the dominant feature.[5]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment & Significance |
| Isolated O-H Stretch | ~3745 | Free Si-OH on silica surface. Decreases upon functionalization. |
| Aromatic C-H Stretch | 3000 - 3100 | C-H bonds on the phenyl ring. Confirms presence of the phenylethyl group. |
| Aliphatic C-H Stretch | 2850 - 2960 | C-H bonds in the ethyl (-CH₂CH₂-) bridge and methyl (-CH₃) groups. Confirms presence of the silane. |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl ring skeletal vibrations. Confirms presence of the phenylethyl group. |
| Si-CH₂ Bending | ~1450 | Bending vibration of the silicon-methylene bond.[5] |
| Si-O-Si Asymmetric Stretch | ~1100 | Bulk silica substrate framework. Remains present. |
| Si-OH Stretch | ~950 | Silanol groups on the silica surface.[5] Intensity may change. |
Comparative Analysis: this compound vs. Octyldimethylchlorosilane
To highlight the unique spectral features, consider a comparison with a material functionalized with a simple alkylsilane, such as Octyldimethylchlorosilane. While both would show the appearance of aliphatic C-H stretches (~2850-2960 cm⁻¹), only the phenylethyl-functionalized material will exhibit the characteristic aromatic C-H (~3000-3100 cm⁻¹) and C=C (~1450-1600 cm⁻¹) absorptions. This distinction is critical for confirming the identity of the grafted species.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for analyzing powdered or solid materials as it requires minimal sample preparation and is highly sensitive to the surface chemistry.[6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty, clean crystal.
-
Sample Preparation: Place a small amount of the dried, functionalized powder sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
Baseline Correction: Perform a baseline correction on the resulting spectrum to account for scattering effects and obtain a flat baseline for accurate peak identification.
-
Control Analysis: For a self-validating system, repeat the exact same procedure for the unfunctionalized starting material. The comparison between the two spectra provides the definitive evidence of successful modification.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
While FTIR confirms the presence of functional groups, solid-state NMR (ssNMR) provides deeper, atom-specific insights into the covalent structure, bonding environment, and completeness of the surface reaction.[7] For silane-functionalized materials, ¹H, ¹³C, and ²⁹Si NMR are the most informative nuclei.
Probing the Surface with Multiple Nuclei
Figure 2: Multi-nuclear NMR approach for characterizing the functionalized surface.
-
¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) NMR: This is arguably the most powerful technique for confirming the structure of the grafted organic layer. It provides a distinct signal for each unique carbon atom in the molecule. The spectrum will clearly show signals for the methyl carbons attached to silicon, the two distinct carbons of the ethyl bridge, and the multiple carbons of the aromatic ring.
-
²⁹Si CP/MAS NMR: This is the ultimate tool for proving covalent attachment to the silica surface.[8] The unreacted this compound precursor has a characteristic ²⁹Si chemical shift. Upon reaction with the surface Si-OH groups, a new signal, known as a T¹ species (a silicon atom bonded to one other silicon through an oxygen bridge), appears at a distinctly different chemical shift.[7] The disappearance of the precursor signal and the appearance of the T¹ signal is incontrovertible proof of successful grafting.
-
¹H MAS NMR: While proton signals in solid-state NMR can be broad, distinct regions can still be identified. The aromatic protons (~7.2 ppm) will be clearly separated from the aliphatic ethyl and methyl protons (~0-3 ppm), providing complementary evidence to the ¹³C data.
| Nucleus | Expected Chemical Shift (ppm) | Assignment & Significance |
| ¹³C | 144 | Aromatic C (quaternary, attached to ethyl) |
| 128.5 | Aromatic C-H | |
| 126 | Aromatic C-H | |
| 29 | -CH₂- (adjacent to phenyl) | |
| 17 | Si-CH₂- | |
| -2 | Si-CH₃ | |
| ²⁹Si | ~32 (Precursor) | Si-Cl in starting material. Disappears upon reaction. |
| ~ -2 to -5 (Grafted) | T¹ species (R₂Si(OSi)). Appears upon functionalization, proving covalent bond. | |
| ¹H | 7.1 - 7.3 | Aromatic protons |
| ~2.7 | -CH₂- (adjacent to phenyl) | |
| ~1.0 | Si-CH₂- | |
| ~0.4 | Si-CH₃ |
Note: Chemical shifts are approximate and can vary based on the specific substrate and NMR conditions.
Quantitative Insights from NMR
For materials that can be fully digested without degrading the organic moiety (e.g., using a fluoride-based solution for silica), quantitative solution ¹H NMR can be performed.[9] By adding a known amount of an internal standard, the exact loading (e.g., in mmol/g) of the phenylethylsilyl group on the material can be calculated by comparing the integral of a silane proton signal to the integral of the standard's signal.[9]
Experimental Protocol: Solid-State NMR (CP/MAS)
-
Sample Preparation: Dry the functionalized material thoroughly under high vacuum to remove any adsorbed water, which can interfere with the measurement. Pack the sample tightly into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
Instrument Setup: Insert the rotor into the NMR probe. Set the magic angle spinning (MAS) rate (e.g., 8-12 kHz) to average out anisotropic interactions and achieve narrower lines.
-
Cross-Polarization: Utilize a cross-polarization (CP) pulse sequence. This technique enhances the signal of low-abundance nuclei like ¹³C and ²⁹Si by transferring magnetization from the abundant ¹H nuclei. This dramatically reduces the required experiment time.
-
Data Acquisition: Acquire the ¹³C and ²⁹Si CP/MAS spectra. Ensure a sufficient number of scans are acquired for a good signal-to-noise ratio and that the recycle delay is adequate for quantitative reliability (typically 5 times the longest T₁ relaxation time of the nuclei of interest).
-
Data Processing: Process the free induction decay (FID) with an appropriate line broadening factor and perform Fourier transformation to obtain the final spectrum.
Comparative Summary: FTIR vs. NMR
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Primary Information | Presence of functional groups | Covalent structure & bonding environment |
| Key Evidence | Appearance of C-H and C=C bands | Shift in ²⁹Si signal (T¹); ¹³C skeletal map |
| Quantification | Semi-quantitative at best | Can be fully quantitative (solution NMR) |
| Speed & Cost | Fast, relatively low cost | Slower, higher instrument cost |
| Sensitivity | High for strong dipoles (e.g., C=O) | Atom-specific, high resolution |
| Best Use Case | Rapid screening, reaction monitoring | In-depth structural elucidation, proof of bonding |
Conclusion
The successful functionalization of materials with this compound requires a robust analytical workflow to ensure the desired surface chemistry has been achieved. FTIR and NMR spectroscopy are not competing techniques but are powerful, complementary partners in this process. FTIR provides the rapid, initial confirmation that the organic moiety is present, making it ideal for process screening and quality control. Solid-state NMR delivers the detailed, unambiguous proof of the covalent linkage and the precise chemical structure of the grafted layer. By judiciously applying both techniques, as outlined in this guide, researchers, scientists, and drug development professionals can confidently create and validate high-performance materials tailored for their specific, demanding applications.
References
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ResearchGate. (2015). How can I prepare samples for analyzing surface chemistry of nanoparticles using ATR-FTIR? ResearchGate. Available at: [Link]
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Parvole, J., et al. (1996). In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface. The Journal of Adhesion. Available at: [Link]
-
Taylor & Francis. (1996). In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface. Taylor & Francis eBooks. Available at: [Link]
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Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. Available at: [Link]
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ResearchGate. (n.d.). Figure 2. FTIR spectra of (a) untreated silica, (b) 1% silane-treated... ResearchGate. Available at: [Link]
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Gelest. (n.d.). What to Consider When Selecting a Silane Coupling Agent. Gelest. Available at: [Link]
-
da Costa, J. L. F., et al. (2002). FTIR Thermal Analysis on Organofunctionalized Silica Gel. Lume UFRGS. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
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Confiado, M. Y., et al. (2008). Surface Modification for Enhanced Silanation of Zirconia Ceramics. PMC - NIH. Available at: [Link]
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Lelli, M., et al. (2011). Fast Characterization of Functionalized Silica Materials by Silicon-29 Surface-Enhanced NMR Spectroscopy Using Dynamic Nuclear Polarization. Infoscience - EPFL. Available at: [Link]
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Lelli, M., et al. (2011). Fast Characterization of Functionalized Silica Materials by Silicon-29 Surface-Enhanced NMR Spectroscopy Using Dynamic Nuclear Polarization. Journal of the American Chemical Society. Available at: [Link]
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Matinlinna, J. P., & Lung, C. Y. K. (2012). Silanes for adhesion promotion and surface modification. ResearchGate. Available at: [Link]
-
Lung, C. Y. K., & Matinlinna, J. P. (2012). Silanes for adhesion promotion and surface modification. Research Explorer - The University of Manchester. Available at: [Link]
-
Vainshtein, M., et al. (2021). Fourier Transform Infrared (FTIR) Spectroscopic Analyses of Microbiological Samples and Biogenic Selenium Nanoparticles of Microbial Origin: Sample Preparation Effects. MDPI. Available at: [Link]
-
Wang, Y., et al. (2021). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. ACS Biomaterials Science & Engineering. Available at: [Link]
-
Spectroscopy Online. (2023). FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization of Nanoparticles. Spectroscopy Online. Available at: [Link]
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AIP Publishing. (2018). Preparation and FTIR Spectroscopic Studies of SiO2-ZnO Nanoparticles Suspension for the Development of Carrageenan-based Bio. AIP Publishing. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Surface Modification with Silanes: Achieving Enhanced Material Properties. Available at: [Link]
-
MDPI. (2022). Molecular Level Characterisation of the Surface of Carbohydrate-Functionalised Mesoporous silica Nanoparticles (MSN) as a Potential Targeted Drug Delivery System via High Resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy. MDPI. Available at: [Link]
-
NASA Technical Reports Server. (1998). Synthesis and Characterization of Modified Phenylethynyl Imides. NASA. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of polysiloxane containing phenylethynyl groups. ResearchGate. Available at: [Link]
-
US EPA. (n.d.). Silane, dichlorodimethyl-, reaction products with silica. US EPA. Available at: [Link]
-
NIH. (2023). Silica Encapsulation of Hydrophobic Optical NP-Embedded Silica Particles with Trimethoxy(2-Phenylethyl)silane. NIH. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Chlorodimethyl(2-phenylethyl)silane for Laboratory Professionals
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. Chlorodimethyl(2-phenylethyl)silane, a member of the reactive chlorosilane family, necessitates a disposal protocol rooted in a thorough understanding of its chemical properties. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.
The primary hazard associated with this compound, like all chlorosilanes, is its vigorous and exothermic reaction with water and other protic substances. This hydrolysis reaction leads to the formation of hydrochloric acid (HCl), a corrosive and toxic gas, and silanols, which can then condense to form polysiloxanes.[1][2][3] Therefore, all disposal procedures are designed to manage this reactivity in a controlled manner.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough risk assessment is paramount. The Safety Data Sheet (SDS) for closely related compounds indicates that this compound should be treated as a substance that causes severe skin burns and eye damage.[4][5][6]
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion | Causes severe skin burns upon contact.[4][5][6] | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.[7][8] |
| Eye Damage | Causes serious eye damage.[4][5][6] | Chemical splash goggles and a face shield.[7][8] |
| Inhalation Toxicity | Vapors are corrosive to the respiratory tract due to HCl formation.[7][8] | Work in a well-ventilated fume hood. For emergencies or large spills, a NIOSH-certified respirator with an acid gas cartridge is necessary.[9] |
| Reactivity | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5][10] | All handling and disposal must be conducted in a moisture-free environment until the controlled hydrolysis step. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the fume hood is functioning correctly to contain vapors.[4][9]
-
Don PPE : Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill : Use an inert absorbent material, such as sand, diatomaceous earth, or vermiculite, to contain the spill. Do not use water or combustible absorbents. [11]
-
Collect the Absorbed Material : Carefully sweep or shovel the absorbed material into a clearly labeled, dry, and sealable container for hazardous waste.[4][5]
-
Decontaminate the Area : Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol) and then wipe clean.
-
Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The primary method for the safe disposal of this compound is controlled hydrolysis, followed by neutralization and disposal as aqueous waste. This process should be conducted in a chemical fume hood.
Materials Needed:
-
Appropriate PPE (see Table 1)
-
Large beaker or flask
-
Stir plate and stir bar
-
Dropping funnel
-
Inert solvent (e.g., hexane or toluene)
-
A basic solution (e.g., 5% sodium bicarbonate or a dilute sodium hydroxide solution)
-
pH paper or a pH meter
Protocol:
-
Dilution (Optional but Recommended for Larger Quantities): For quantities greater than a few grams, dilute the this compound waste in an inert, anhydrous solvent like hexane or toluene. This helps to better control the rate of reaction.
-
Prepare the Neutralizing Solution: In a large beaker or flask equipped with a stir bar, place a sufficient volume of the basic solution (e.g., 5% sodium bicarbonate). The amount should be in stoichiometric excess to neutralize the hydrochloric acid that will be generated.
-
Controlled Addition: Slowly add the this compound (or its solution in an inert solvent) to the stirring basic solution using a dropping funnel. The addition should be dropwise to manage the exothermic reaction and the evolution of gas (carbon dioxide if using bicarbonate).[12]
-
Monitor the Reaction: Continue stirring the mixture until the reaction subsides.
-
Check the pH: Once the reaction is complete, check the pH of the aqueous layer to ensure it is neutral (pH 6-8). If the solution is still acidic, add more basic solution until neutrality is achieved.
-
Phase Separation: Allow the mixture to separate into an organic layer (if an inert solvent was used) and an aqueous layer.
-
Waste Segregation and Disposal:
-
Aqueous Layer: The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Organic Layer: The organic layer, containing the siloxane byproducts and the inert solvent, should be collected in a designated halogenated or non-halogenated organic waste container for subsequent incineration by a licensed waste disposal facility.[4][5]
-
IV. Alternative Disposal Method: Incineration
For laboratories that generate large quantities of chlorosilane waste, direct incineration through a licensed hazardous waste disposal contractor is a viable and often preferred option.[4][5] The waste must be packaged in clearly labeled, sealed containers that are compatible with chlorosilanes.
Table 2: Disposal Method Summary
| Disposal Method | Description | Key Safety Precautions |
| Controlled Hydrolysis and Neutralization | The chlorosilane is slowly reacted with a basic solution to neutralize the HCl byproduct. | Must be performed in a fume hood, with slow, controlled addition to manage the exothermic reaction.[12] |
| Incineration | The waste is sent to a licensed facility for high-temperature destruction. | Waste must be properly packaged and labeled according to regulatory requirements.[4][5] |
V. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
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- 10. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of Chlorodimethyl(2-phenylethyl)silane
An In-Depth Manual for Laboratory Professionals
Chlorodimethyl(2-phenylethyl)silane is a valuable reagent in chemical synthesis, enabling advancements in materials science and drug development. However, its utility is matched by its hazardous properties, necessitating a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of researchers and the integrity of their work.
Understanding the Risks: Hazard Analysis
This compound, as a member of the chlorosilane family, presents multiple hazards. Its primary dangers stem from its corrosive nature and its reactivity with moisture. The Globally Harmonized System (GHS) classification for similar chlorosilanes indicates that this compound should be treated as:
-
Corrosive: Causes severe skin burns and serious eye damage[1][2][3][4][5]. Contact can lead to chemical burns that may not be immediately apparent[3].
-
Respiratory Irritant: Vapors can cause irritation to the respiratory tract, with potential symptoms including coughing, headache, and nausea[1][2][4][6][7].
-
Reactive with Water: Contact with water or moisture in the air can lead to the release of irritating and corrosive hydrogen chloride gas[1][2][4][5].
-
Combustible: While not highly flammable, it may be a combustible liquid, and in the event of a fire, can release toxic fumes[2][8].
Given these hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended. These materials provide adequate protection against chlorosilanes. Always inspect gloves for tears or punctures before use.[1][6][7][9] |
| Eyes/Face | Chemical safety goggles and face shield | Chemical safety goggles are mandatory to protect against splashes. A face shield worn over the goggles provides an additional layer of protection for the entire face. Contact lenses should not be worn when handling this chemical.[1][6][7][9] |
| Body | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-certified respirator | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is necessary when working outside of a certified chemical fume hood or when ventilation is inadequate.[1][2][5][6][7] |
PPE Selection and Donning Workflow
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE before handling this compound.
Caption: PPE Selection and Donning Workflow for this compound.
Operational Plan: From Benchtop to Disposal
Safe handling of this compound extends beyond PPE. The following procedural steps provide a framework for its use in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][7][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5][6][7][9]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), and appropriate waste containers must be available. Do not use water as an extinguishing media for fires involving this chemical, as it can react to produce toxic fumes.[1][2][4][9]
Handling and Experimental Procedures
-
Transport: When moving the chemical, use a secondary container to prevent spills in case the primary container is dropped or broken.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture. Ground and bond containers when transferring large quantities to prevent static discharge.[2][10]
-
Reaction Quenching: Be aware that reactions involving chlorosilanes can be exothermic. Quench reactions carefully, especially when using protic solvents like alcohols.
-
Post-Experiment: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][4]
Spill and Emergency Response
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Emergency Response Decision Tree
Caption: Emergency Response Decision Tree for Incidents Involving this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous waste. Do not attempt to neutralize it yourself.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[11]. After thorough rinsing, the container can be managed for disposal or recycling according to your institution's policies.
-
Waste Collection:
-
Use a designated, properly labeled hazardous waste container.
-
Ensure the container is compatible with chlorosilanes and is kept closed except when adding waste.
-
Store the waste container in a well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal[11].
-
Incineration at a licensed waste disposal facility is a common and appropriate method for the final disposal of this type of chemical waste.[1][5][6]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, fostering innovation while prioritizing personal and environmental well-being.
References
-
Gelest, Inc. (2014). Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
-
Gelest, Inc. (2016). Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)METHYLDICHLOROSILANE. [Link]
-
Gelest, Inc. Safety Data Sheet: ((chloromethyl)phenylethyl)dimethylchlorosilane. [Link]
-
Henkel. (2025). Safety Data Sheet: LOCTITE NCI 7002 1 KG E&C. [Link]
-
Gelest, Inc. Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
-
Gelest, Inc. Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE. [Link]
-
Gelest, Inc. Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
